molecular formula C37H64N7O20P3S B15622175 7-hydroxyhexadecanedioyl-CoA

7-hydroxyhexadecanedioyl-CoA

Cat. No.: B15622175
M. Wt: 1051.9 g/mol
InChI Key: GCSYJSNKQGOPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxyhexadecanedioyl-CoA is a useful research compound. Its molecular formula is C37H64N7O20P3S and its molecular weight is 1051.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H64N7O20P3S

Molecular Weight

1051.9 g/mol

IUPAC Name

16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-10-hydroxy-16-oxohexadecanoic acid

InChI

InChI=1S/C37H64N7O20P3S/c1-37(2,32(51)35(52)40-17-16-26(46)39-18-19-68-28(49)15-11-7-9-13-24(45)12-8-5-3-4-6-10-14-27(47)48)21-61-67(58,59)64-66(56,57)60-20-25-31(63-65(53,54)55)30(50)36(62-25)44-23-43-29-33(38)41-22-42-34(29)44/h22-25,30-32,36,45,50-51H,3-21H2,1-2H3,(H,39,46)(H,40,52)(H,47,48)(H,56,57)(H,58,59)(H2,38,41,42)(H2,53,54,55)

InChI Key

GCSYJSNKQGOPOJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

7-hydroxyhexadecanedioyl-CoA in suberin biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of the Suberin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction to Suberin and its Biosynthesis

Suberin is a complex lipophilic biopolymer found in the cell walls of specific plant tissues, such as the root endodermis, periderm of tubers and bark, and seed coats.[1][2][3] It forms a protective barrier that regulates the movement of water and solutes, prevents water loss, and acts as a defense against pathogens.[1][4][5] The suberin polymer is composed of two main domains: a polyaliphatic domain and a polyphenolic domain.[1][6] The aliphatic domain is a polyester (B1180765) primarily made of very-long-chain fatty acids (VLCFAs), ω-hydroxyacids, α,ω-dicarboxylic acids, primary alcohols, and glycerol (B35011).[1][2][3][6] The polyphenolic domain consists mainly of p-hydroxycinnamic acid derivatives, with ferulic acid being the most common.[1][6]

The biosynthesis of suberin monomers is a complex process that begins in the plastids and continues in the endoplasmic reticulum (ER), where fatty acids are modified through a series of enzymatic reactions.[7][8] This guide provides a detailed technical overview of the biosynthesis of the C16 aliphatic suberin monomers, which are foundational components of the suberin polymer. While the specific intermediate "7-hydroxyhexadecanedioyl-CoA" is not prominently described in the canonical suberin biosynthesis pathway, this document will focus on the well-characterized pathway of its structural isomer, the terminal-hydroxylated C16 α,ω-dicarboxylic acid, a key suberin monomer.

The Biosynthesis Pathway of C16 Aliphatic Suberin Monomers

The formation of C16 aliphatic suberin monomers is a multi-step process involving several key enzymes and cellular compartments. The core reactions take place at the endoplasmic reticulum.[2]

Fatty Acid Synthesis and Elongation

The process starts with the synthesis of C16:0 fatty acid (palmitic acid) in the plastids by the fatty acid synthase (FAS) complex.[1][6] Following activation to C16:0-CoA, it is transported to the endoplasmic reticulum (ER).[1] In the ER, the fatty acyl-CoAs can be elongated by the fatty acid elongation (FAE) complex to produce very-long-chain fatty acids (VLCFAs).[1][9] A key enzymatic step in this elongation is the condensation of C2 units to the acyl-CoA, catalyzed by β-KETOACYL-CoA SYNTHASE (KCS) enzymes.[1][6]

ω-Hydroxylation and Oxidation

Suberin-related fatty acids are further modified by members of the CYTOCHROME P450 OXIDASE (CYP) protein family.[1] Specifically, CYP86A1 has been identified as a key fatty acid ω-hydroxylase in the biosynthesis of aliphatic suberin in Arabidopsis roots.[7][10] Mutants of CYP86A1 show a significant reduction in ω-hydroxyacids with chain lengths less than C20.[7][10] This enzyme catalyzes the ω-hydroxylation of C16 fatty acids to form 16-hydroxyhexadecanoic acid.

Following ω-hydroxylation, a subsequent oxidation step at the ω-carbon is required to form the corresponding α,ω-dicarboxylic acid (hexadecanedioic acid). While the specific enzymes for this step for all chain lengths are not fully elucidated, it is a critical reaction in generating the bifunctional monomers necessary for polyester formation.[11]

Formation of Primary Alcohols and Esterification

Another important class of suberin monomers consists of primary fatty alcohols.[1] These are formed by the reduction of the carboxyl group of fatty acyl-CoAs, a reaction catalyzed by FATTY ACYL-CoA REDUCTASE (FAR) enzymes.[1] In Arabidopsis, FAR1, FAR4, and FAR5 are expressed in root endodermal cells where suberin is deposited.[1]

The glycerol backbone of the suberin polymer is incorporated by GLYCEROL-3-PHOSPHATE ACYLTRANSFERASE (GPAT) enzymes.[1] Arabidopsis GPAT5 has been shown to produce monoacylglyceryl esters by attaching glycerol to ω-hydroxyacyl-CoA and α,ω-dicarboxyacyl-CoA components.[1] Mutants of atgpat5 have significantly reduced aliphatic suberin content.[1]

Incorporation of Phenolics

The aliphatic and polyphenolic domains of suberin are linked via ester bonds. The transfer of ferulic acid to ω-hydroxyacids is carried out by ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT), a member of the BAHD family of acyltransferases.[1][12] This enzyme is crucial for the synthesis of the aromatic components of the suberin polymer.[12]

Quantitative Data on Suberin Monomer Composition

The impact of key biosynthetic genes on the suberin composition has been quantified in various studies, particularly in Arabidopsis thaliana. The following table summarizes the changes in aliphatic suberin monomers in different mutants compared to wild-type plants.

Gene/MutantTissueEffect on C16/C18 Aliphatic MonomersReference
cyp86a1/horst RootSubstantial reduction in ω-hydroxyacids with chain length [7][11]
cyp86b1/ralph Root & SeedStrong reduction in C22 and C24 ω-hydroxyacids and α,ω-dicarboxylic acids.[1][11]
gpat5 Root~50% reduction in total aliphatic suberin.[1]
asft (At5g41040) Seed & RootSpecific reduction in ferulate content in suberin.[12]

Experimental Protocols

Analysis of Aliphatic Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of suberin in Arabidopsis roots.[13]

1. Sample Preparation and Delipidation (Solvent-Extraction Method):

  • Harvest root tissue from tissue-culture or soil-grown plants.
  • Thoroughly wash the roots to remove any debris.
  • Extract soluble lipids by incubating the tissue in a series of solvents: typically chloroform (B151607):methanol (B129727) mixtures, followed by pure chloroform and methanol washes. This step removes waxes and other non-polymeric lipids.[13][14]
  • Dry the remaining delipidated root tissue.

2. Depolymerization (Transmethylation):

  • The suberin polymer is depolymerized by transesterification.
  • Incubate the dry, delipidated tissue in 1 M methanolic HCl or boron trifluoride in methanol at 80°C for several hours.[14] This reaction cleaves the ester bonds and methylates the resulting carboxylic acids.
  • Internal standards (e.g., C17:0 fatty acid, ω-OH-C15:0) should be added for quantification.[13]

3. Extraction of Monomers:

  • After cooling, extract the methyl ester monomers from the reaction mixture using an organic solvent such as chloroform or hexane.[14]
  • Wash the organic phase with a salt solution to remove residual acid.
  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

4. Derivatization:

  • The polar hydroxyl and any remaining carboxyl groups of the monomers must be derivatized prior to GC analysis.
  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and pyridine (B92270) to the dried monomer extract.[15]
  • Incubate at an elevated temperature (e.g., 70-100°C) to ensure complete derivatization to trimethylsilyl (B98337) (TMS) ethers and esters.

5. GC-MS Analysis:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Monomers are separated on a capillary column and identified based on their retention times and mass spectra compared to known standards and library data.
  • Quantification is performed by comparing the peak areas of the identified monomers to the peak area of the internal standard.[13]

In Vitro Enzyme Assay for Hydroxycinnamoyltransferase Activity

This protocol provides a general method for assaying the activity of an enzyme like ASFT.[12]

1. Recombinant Enzyme Expression and Purification:

  • Clone the cDNA of the target gene (e.g., ASFT) into a suitable protein expression vector (e.g., with a His-tag).
  • Express the protein in a host system like E. coli.
  • Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Enzyme Reaction:

  • Prepare a reaction mixture containing:
  • Purified recombinant enzyme.
  • Acyl-CoA donor substrate (e.g., feruloyl-CoA).
  • Acyl acceptor substrate (e.g., 16-hydroxyhexadecanoic acid).
  • A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).
  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
  • Stop the reaction, for example, by adding acid.

3. Product Analysis:

  • Extract the reaction products with an organic solvent (e.g., ethyl acetate).
  • Analyze the extracted products using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of the expected ester product (e.g., 16-feruloyloxy-hexadecanoic acid).

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the transcript levels of suberin biosynthesis genes.[16]

1. RNA Extraction and Quality Control:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
  • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR):

  • Design gene-specific primers for the target suberin biosynthesis genes and a reference (housekeeping) gene.
  • Prepare a qPCR reaction mix containing:
  • cDNA template.
  • Forward and reverse primers.
  • A fluorescent dye-based detection chemistry (e.g., SYBR Green).
  • DNA polymerase.
  • Perform the qPCR reaction in a real-time PCR cycler.
  • Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Visualizations

Suberin_Aliphatic_Monomer_Biosynthesis cluster_ER Endoplasmic Reticulum C16_FA C16:0 Fatty Acid (in Plastid) C16_CoA C16:0-CoA (in ER) C16_FA->C16_CoA LACS omega_OH_C16 ω-Hydroxy-C16:0 Acid C16_CoA->omega_OH_C16 CYP86A1 omega_OH_C16_CoA ω-Hydroxy-C16:0-CoA omega_OH_C16->omega_OH_C16_CoA LACS (?) diacid_C16 α,ω-C16:0 Dicarboxylic Acid omega_OH_C16->diacid_C16 Oxidase (?) Suberin Suberin Polymer omega_OH_C16_CoA->Suberin GPAT5 omega_OH_C16_CoA->Suberin ASFT diacid_C16_CoA α,ω-C16:0 Diacyl-CoA diacid_C16->diacid_C16_CoA LACS (?) diacid_C16_CoA->Suberin GPAT5 Glycerol Glycerol-3-P Glycerol->Suberin Feruloyl_CoA Feruloyl-CoA Feruloyl_CoA->Suberin ASFT FAS FAS LACS LACS CYP86A1 CYP86A1 Oxidase Oxidase (?) GPAT5 GPAT5 ASFT ASFT start start->C16_FA

Caption: Biosynthesis pathway of C16 aliphatic suberin monomers.

Suberin_Analysis_Workflow start Plant Tissue (e.g., Roots) delipidation Solvent Extraction (Delipidation) start->delipidation depolymerization Transmethylation (e.g., 1M Methanolic HCl) delipidation->depolymerization Residue extraction Monomer Extraction (e.g., Chloroform) depolymerization->extraction derivatization Derivatization (e.g., Silylation with BSTFA) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing (Identification & Quantification) gcms->data

Caption: Experimental workflow for GC-MS analysis of suberin.

Suberin_Regulation cluster_TFs Transcription Factors cluster_Hormones Hormonal Signals cluster_Genes Suberin Biosynthesis Genes MYB41 MYB41 KCS KCS MYB41->KCS activates CYP86A1 CYP86A1 MYB41->CYP86A1 activates GPAT5 GPAT5 MYB41->GPAT5 activates ASFT ASFT MYB41->ASFT activates MYB92 MYB92 MYB92->KCS activates MYB92->CYP86A1 activates MYB92->GPAT5 activates MYB92->ASFT activates MYB93 MYB93 MYB93->KCS activates MYB93->CYP86A1 activates MYB93->GPAT5 activates MYB93->ASFT activates WRKY33 WRKY33 CYP94B1 CYP94B1 WRKY33->CYP94B1 regulates ABA Abscisic Acid (ABA) ABA->MYB41 induces ABA->MYB92 induces ABA->MYB93 induces CYP86B1 CYP86B1

Caption: Simplified regulatory network of suberin biosynthesis.

Conclusion

The biosynthesis of the aliphatic domain of suberin is a finely tuned pathway essential for the creation of protective barriers in plants. The production of C16 monomers, specifically ω-hydroxyhexadecanoic acid and hexadecanedioic acid, involves a series of enzymatic steps including ω-hydroxylation by cytochrome P450s and subsequent polymerization into a complex polyester. While the specific molecule this compound is not a recognized intermediate in the primary suberin pathway, the synthesis of its α,ω-dicarboxylic isomer is a critical and well-studied process. Understanding this pathway, from the genetics of the enzymes involved to the analytical chemistry required for its characterization, is vital for fields ranging from plant science to the development of novel biomaterials and strategies for enhancing crop resilience. The methodologies and data presented here provide a comprehensive foundation for researchers and professionals engaged in the study of this important plant biopolymer.

References

The Pivotal Role of 7-Hydroxyhexadecanedioyl-CoA in the Fortification of Plant Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the biosynthesis, function, and experimental analysis of 7-hydroxyhexadecanedioyl-CoA, a key monomer in the protective suberin barrier of plant cell walls.

Introduction

In the intricate architecture of the plant cell wall, the biopolymer suberin stands as a critical barrier against environmental stressors, regulating the passage of water and solutes and defending against pathogens. A key component of this protective layer is this compound, a mid-chain hydroxylated C16 dicarboxylic acid. This technical guide delves into the current understanding of the role of this specific monomer, its biosynthetic pathway, and the experimental methodologies used to elucidate its function. A deeper comprehension of the molecular intricacies of suberin formation, including the role of this compound, holds significant potential for the development of more resilient crops and novel therapeutic agents.

The Structural Significance of this compound in Suberin

Suberin is a complex lipophilic polyester, primarily composed of fatty acids, glycerol, and phenolics. Within this matrix, α,ω-dicarboxylic acids and ω-hydroxy acids are fundamental building blocks that enable the formation of a cross-linked polymer network. The presence of a hydroxyl group at the 7th carbon position of a C16 dicarboxylic acid backbone, in the form of this compound, introduces a crucial point for branching and cross-linking within the suberin polymer. This mid-chain hydroxylation is distinct from the more common ω-hydroxylation and is thought to contribute to the specific three-dimensional structure and resulting barrier properties of suberin.

While extensive quantitative data for 7-hydroxyhexadecanedioic acid across a wide range of plant species' suberin is still an active area of research, its notable abundance in the cutin of certain species, such as Juniperus communis, underscores its potential significance in other protective plant polymers like suberin.

Biosynthesis of this compound: A Putative Pathway

The precise biosynthetic pathway of this compound is yet to be fully elucidated. However, based on the known biosynthesis of other suberin monomers, a putative pathway can be proposed. This pathway likely involves the coordinated action of several enzyme families.

Proposed Biosynthetic Pathway of this compound

Hexadecanedioic_acid Hexadecanedioic acid 7_hydroxyhexadecanedioic_acid 7-Hydroxyhexadecanedioic acid Hexadecanedioic_acid->7_hydroxyhexadecanedioic_acid Mid-chain Hydroxylase (e.g., CYP P450) 7_hydroxyhexadecanedioyl_CoA This compound 7_hydroxyhexadecanedioic_acid->7_hydroxyhexadecanedioyl_CoA Long-Chain Acyl-CoA Synthetase (LACS) Suberin_Polymer Suberin Polymer 7_hydroxyhexadecanedioyl_CoA->Suberin_Polymer Acyltransferase

A putative biosynthetic pathway for this compound and its incorporation into the suberin polymer.

The initial step is hypothesized to be the mid-chain hydroxylation of hexadecanedioic acid. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of monooxygenases. While the specific CYP enzyme responsible for 7-hydroxylation in suberin biosynthesis has not been definitively identified, several CYP families in plants, such as CYP77, CYP81, CYP96, CYP703, and CYP709, are known to be involved in the in-chain hydroxylation of fatty acids. Subsequent to hydroxylation, the resulting 7-hydroxyhexadecanedioic acid is activated to its coenzyme A (CoA) thioester, this compound, by a long-chain acyl-CoA synthetase (LACS). This activated monomer is then incorporated into the growing suberin polymer by acyltransferases.

Quantitative Data on Suberin Monomers

The analysis of suberin composition is crucial for understanding its structure and function. Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for the qualitative and quantitative analysis of suberin monomers following depolymerization of the plant tissue. While comprehensive data on 7-hydroxyhexadecanedioic acid in suberin is limited, the following table presents a representative summary of the major aliphatic suberin monomers typically found in the roots of the model plant Arabidopsis thaliana. This provides a context for the types of compounds present in suberin, although the specific abundance of 7-hydroxyhexadecanedioic acid would require targeted analysis.

Monomer ClassCarbon Chain LengthTypical Abundance in Arabidopsis Root Suberin (µg/mg of tissue)
ω-HydroxyacidsC16, C18, C20, C22, C241.5 - 3.0
α,ω-Dicarboxylic acidsC16, C18, C20, C22, C241.0 - 2.5
Fatty AcidsC16, C18, C20, C22, C240.2 - 0.8
Primary AlcoholsC18, C20, C220.1 - 0.5

Note: This table represents a generalized composition. The absolute and relative amounts of monomers can vary significantly depending on plant species, tissue type, developmental stage, and environmental conditions.

Experimental Protocols

The study of this compound and its role in suberin necessitates robust experimental protocols. The following outlines a general workflow for the analysis of suberin monomers.

Experimental Workflow for Suberin Monomer Analysis

cluster_0 Sample Preparation cluster_1 Depolymerization and Extraction cluster_2 Analysis Harvest_Tissue Harvest Plant Tissue (e.g., roots) Delipidation Delipidation with Organic Solvents Harvest_Tissue->Delipidation Drying Drying of Delipidated Tissue Delipidation->Drying Transesterification Transesterification (e.g., with BF3/Methanol) Drying->Transesterification Extraction Extraction of Monomers (e.g., with Hexane) Transesterification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

A generalized workflow for the extraction and analysis of suberin monomers from plant tissue.

1. Tissue Preparation and Delipidation:

  • Harvest fresh plant tissue (e.g., roots).

  • Thoroughly wash to remove soil and debris.

  • Perform exhaustive solvent extraction (e.g., with chloroform:methanol (B129727) mixtures) to remove soluble lipids (waxes, cuticular lipids).

  • Dry the delipidated tissue thoroughly.

2. Depolymerization of Suberin:

  • Chemically break the ester bonds of the suberin polymer. A common method is transesterification using boron trifluoride in methanol (BF3/methanol) or sodium methoxide (B1231860) in methanol.

  • This process releases the constituent monomers as methyl esters.

3. Extraction and Derivatization of Monomers:

  • Extract the fatty acid methyl esters from the reaction mixture using an organic solvent such as n-hexane.

  • Evaporate the solvent to concentrate the monomers.

  • Derivatize the hydroxyl and carboxyl groups to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

  • Separate and identify the derivatized monomers using a gas chromatograph coupled to a mass spectrometer.

  • The retention time and mass spectrum of each peak are used for identification by comparison to authentic standards and mass spectral libraries.

  • Quantification is typically achieved by adding an internal standard of a known concentration at the beginning of the procedure and comparing the peak areas.

Signaling and Future Perspectives

Emerging evidence suggests that monomers released from the degradation of cell wall polymers like cutin and suberin can act as signaling molecules, triggering defense responses or influencing developmental processes. While the specific signaling role of this compound has not yet been established, it is plausible that this molecule, upon release from the suberin matrix by microbial enzymes, could be perceived by the plant as a damage-associated molecular pattern (DAMP), initiating downstream signaling cascades.

Potential Signaling Pathway

Pathogen_Attack Pathogen Attack Suberin_Degradation Suberin Degradation Pathogen_Attack->Suberin_Degradation 7_OH_Hex_CoA_Release Release of this compound Suberin_Degradation->7_OH_Hex_CoA_Release Receptor_Binding Receptor Binding 7_OH_Hex_CoA_Release->Receptor_Binding Signaling_Cascade Downstream Signaling Cascade Receptor_Binding->Signaling_Cascade Defense_Response Defense Gene Expression Signaling_Cascade->Defense_Response

A hypothetical signaling pathway initiated by the release of this compound upon pathogen-induced suberin degradation.

Future research will undoubtedly focus on the precise identification of the enzymes responsible for the biosynthesis of this compound and its regulatory network. The development of advanced analytical techniques will enable more accurate quantification of this and other suberin monomers in a wider range of plant species and under various stress conditions. Unraveling the potential signaling roles of these monomers will open new avenues for understanding plant-microbe interactions and developing novel strategies for enhancing plant resilience. This knowledge will be invaluable for the fields of agriculture, biotechnology, and the development of bio-based materials and pharmaceuticals.

An In-depth Technical Guide on the Putative Discovery and Identification of 7-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a specific documented discovery and identification of 7-hydroxyhexadecanedioyl-CoA is not available in the public scientific literature. This guide, therefore, presents a putative framework for its discovery and identification based on established principles of fatty acid metabolism and state-of-the-art analytical techniques. This document serves as a technical roadmap for researchers investigating novel lipid metabolites.

Introduction

Long-chain dicarboxylic acids and their hydroxylated derivatives are emerging as important signaling molecules and metabolic intermediates. Their roles in cellular energy homeostasis and pathology are areas of active investigation. This guide focuses on the hypothetical discovery and rigorous identification of a novel long-chain hydroxy dicarboxylic acid, this compound. While the existence and physiological relevance of this specific molecule are yet to be confirmed, its structure suggests a potential role in fatty acid ω-oxidation and subsequent β-oxidation pathways.

This document provides a comprehensive overview of the probable metabolic origin of this compound, detailed experimental protocols for its identification and quantification, and a framework for data presentation and visualization, adhering to the highest standards of scientific rigor.

Putative Metabolic Pathway of this compound

The formation of this compound is likely initiated from hexadecanedioic acid, a product of the ω-oxidation of palmitic acid. The ω-oxidation pathway, primarily occurring in the smooth endoplasmic reticulum of the liver and kidney, provides an alternative route for fatty acid catabolism, especially when β-oxidation is impaired.[1][2][3] The subsequent steps leading to the formation of this compound would likely involve activation to its CoA ester followed by several cycles of peroxisomal or mitochondrial β-oxidation.

The proposed metabolic pathway is as follows:

  • ω-Oxidation of Palmitic Acid: Palmitic acid (a C16:0 fatty acid) undergoes hydroxylation at its terminal methyl group (ω-carbon) by a cytochrome P450-dependent mixed-function oxidase.[1][2]

  • Oxidation to a Dicarboxylic Acid: The resulting ω-hydroxy palmitic acid is further oxidized to a dicarboxylic acid, hexadecanedioic acid, by alcohol and aldehyde dehydrogenases.[1][2]

  • Activation to CoA Ester: Hexadecanedioic acid is then activated to its coenzyme A (CoA) thioester, hexadecanedioyl-CoA, in the peroxisomes or mitochondria.

  • Peroxisomal/Mitochondrial β-Oxidation: Hexadecanedioyl-CoA undergoes cycles of β-oxidation. Each cycle shortens the dicarboxylic acid chain by two carbons.

  • Formation of this compound: After a specific number of β-oxidation cycles, a hydroxylation event at the 7th carbon could occur, or it could be an intermediate in a modified β-oxidation pathway. The introduction of the hydroxyl group would result in the formation of this compound.

Metabolic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Mito_Peroxi Mitochondria / Peroxisome Palmitic Acid Palmitic Acid ω-hydroxy Palmitic Acid ω-hydroxy Palmitic Acid Palmitic Acid->ω-hydroxy Palmitic Acid CYP450 Hexadecanedioic Acid Hexadecanedioic Acid ω-hydroxy Palmitic Acid->Hexadecanedioic Acid ADH/ALDH Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic Acid->Hexadecanedioyl-CoA Acyl-CoA Synthetase β-Oxidation Cycles β-Oxidation Cycles Hexadecanedioyl-CoA->β-Oxidation Cycles This compound This compound β-Oxidation Cycles->this compound Hydroxylation/ Modified β-Oxidation

Putative metabolic pathway for the formation of this compound.

Experimental Protocols for Discovery and Identification

The identification of a novel metabolite like this compound requires a multi-step analytical workflow, starting from sample preparation and culminating in structural elucidation.

Experimental Workflow

The overall workflow for the discovery and identification of novel fatty acid metabolites is depicted below.

Experimental Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Fractionation (SPE) Fractionation (SPE) Lipid Extraction->Fractionation (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Fractionation (SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Validation Validation LC-MS/MS Analysis->Validation Comparison with standard Putative Identification Putative Identification Data Processing->Putative Identification Structural Elucidation Structural Elucidation Putative Identification->Structural Elucidation Chemical Synthesis Chemical Synthesis Structural Elucidation->Chemical Synthesis Chemical Synthesis->Validation

General workflow for the discovery and identification of novel lipid metabolites.
Detailed Methodologies

3.2.1. Lipid Extraction from Biological Tissues

A modified Folch or Bligh-Dyer method is typically employed for the extraction of lipids from tissues or cells.[4][5][6][7]

  • Objective: To efficiently extract total lipids from a biological matrix while minimizing degradation.

  • Protocol:

    • Homogenize 50-100 mg of frozen tissue in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers. The lower organic phase contains the lipids.

    • Collect the lower phase and dry it under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for subsequent analysis. For acyl-CoA analysis, a more specific extraction with solid-phase extraction (SPE) is often required to enrich for these molecules.[8][9]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the cornerstone technique for the sensitive and specific detection of acyl-CoAs.[10][11][12]

  • Objective: To separate the complex lipid extract and detect ions corresponding to the mass of the target molecule and its fragments.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[10]

    • Mobile Phase: A gradient of water and acetonitrile/methanol containing a small amount of an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) is used for elution.[13]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode. Acyl-CoAs can be detected in both modes.[10][14]

    • Detection:

      • Full Scan: To obtain a survey of all ions in the sample.

      • Tandem MS (MS/MS): The putative molecular ion of this compound is isolated and fragmented to generate a characteristic fragmentation pattern. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[10][15]

3.2.3. Structural Elucidation by High-Resolution Mass Spectrometry and NMR

  • Objective: To definitively determine the chemical structure of the novel metabolite.

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern provides information about the structure of the molecule. For this compound, fragments corresponding to the loss of water from the hydroxyl group and cleavage at different points along the acyl chain would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, isolation of the compound followed by 1D and 2D NMR analysis is required. This provides information on the connectivity of atoms and the position of the hydroxyl group.[16][17]

3.2.4. Chemical Synthesis and Validation

  • Objective: To confirm the identity of the discovered metabolite by comparing its properties to a synthetic standard.

  • Synthesis: A deuterated internal standard of this compound would be synthesized for accurate quantification.[18][19][20][21][22]

  • Validation: The retention time in chromatography and the fragmentation pattern in mass spectrometry of the endogenous compound are compared to the synthetic standard for final confirmation.

Data Presentation

Quantitative data from the analysis of this compound should be presented in a clear and structured manner to allow for easy comparison between different experimental groups.

Table 1: Hypothetical Quantitative Analysis of this compound in Different Biological Samples
Sample GroupnThis compound (pmol/mg protein)p-value
Control101.2 ± 0.3-
Treatment A105.8 ± 1.1<0.01
Treatment B100.5 ± 0.1<0.05

Data are presented as mean ± standard deviation. Statistical significance was determined using a one-way ANOVA followed by a post-hoc test.

Table 2: High-Resolution Mass Spectrometry Data for Putative this compound
ParameterObserved ValueCalculated ValueMass Error (ppm)
Molecular FormulaC37H66N7O19P3S--
Precursor Ion [M-H]-1034.32981034.3305-0.7
Table 3: Key MS/MS Fragments of Putative this compound
Precursor Ion [M-H]-Fragment Ion m/zPutative Identity
1034.3298527.3341[M-H - CoA]-
1034.32981016.3192[M-H - H2O]-
1034.3298408.0365[Adenosine 3',5'-diphosphate]-

Conclusion

The discovery and identification of novel metabolites like this compound are crucial for advancing our understanding of cellular metabolism and its role in health and disease. Although direct evidence for this specific molecule is currently lacking, the methodologies and frameworks presented in this technical guide provide a robust roadmap for its potential discovery, characterization, and quantification. The application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, combined with rigorous experimental design and data analysis, will be instrumental in elucidating the roles of this and other novel lipid metabolites in biological systems.

References

A Proposed Chemoenzymatic Pathway for the Synthesis of 7-Hydroxyhexadecanedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper outlines a novel, proposed chemoenzymatic route for the synthesis of 7-hydroxyhexadecanedioyl-CoA, a potentially valuable molecule for various research and drug development applications. This document provides a theoretical framework and a hypothetical experimental protocol to guide researchers in the development of a viable synthetic pathway.

Introduction

Long-chain hydroxy fatty acyl-CoAs play crucial roles in cellular metabolism and signaling. The specific molecule, this compound, with its unique combination of a hydroxyl group on the acyl chain and coenzyme A esters at both ends of a dicarboxylic acid, presents an interesting target for chemical biology and drug discovery. Its synthesis, however, is not yet established in the scientific literature. This guide proposes a two-step enzymatic pathway, leveraging the capabilities of cytochrome P450 monooxygenases and acyl-CoA synthetases, to produce this target molecule.

Proposed Enzymatic Synthesis Pathway

The proposed synthesis of this compound is envisioned as a two-step enzymatic process starting from hexadecanedioic acid. The first step involves the regioselective hydroxylation of the C7 position of hexadecanedioic acid, followed by the activation of both carboxyl groups to their corresponding coenzyme A esters.

Step 1: In-chain Hydroxylation of Hexadecanedioic Acid

The introduction of a hydroxyl group at the C7 position of hexadecanedioic acid can be achieved using a cytochrome P450 (CYP) monooxygenase.[1][2][3] While many CYPs are known to hydroxylate fatty acids, achieving high regioselectivity at an in-chain carbon is a significant challenge.[4] Enzymes from the CYP102 family, such as the well-studied P450 BM3 from Bacillus megaterium, are known for their high catalytic activity and have been successfully engineered to alter their regioselectivity towards subterminal positions of fatty acids.[4] Therefore, a rationally designed or evolved mutant of a CYP102 enzyme would be a prime candidate for this step.

Step 2: Di-CoA Esterification of 7-Hydroxyhexadecanedioic Acid

The second step involves the ATP-dependent activation of both carboxylic acid moieties of 7-hydroxyhexadecanedioic acid to form the di-CoA ester. This reaction is catalyzed by an acyl-CoA synthetase. While most characterized acyl-CoA synthetases act on monocarboxylic acids, there is evidence for enzymes that can activate dicarboxylic acids.[1][5][6] For instance, the enzyme ACSF3 is known to activate dicarboxylic acids like methylmalonic and malonic acid.[1] It is proposed that a broad-substrate-specificity long-chain acyl-CoA synthetase or a dedicated dicarboxylyl-CoA synthetase could catalyze this di-activation.

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on general procedures for P450-catalyzed hydroxylations and acyl-CoA synthesis. Optimization of these protocols will be necessary.

Protocol for Enzymatic Hydroxylation of Hexadecanedioic Acid

Objective: To produce 7-hydroxyhexadecanedioic acid from hexadecanedioic acid using an engineered cytochrome P450 enzyme.

Materials:

  • Engineered cytochrome P450 enzyme (e.g., a mutant of P450 BM3)

  • Hexadecanedioic acid

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Catalase (to remove excess hydrogen peroxide if peroxygenase activity is present)

  • Ethyl acetate (B1210297) for extraction

  • Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM hexadecanedioic acid (solubilized with a minimal amount of a suitable co-solvent if necessary), and the NADPH regeneration system.

  • Add the engineered P450 enzyme to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 30°C with shaking for 12-24 hours.

  • Stop the reaction by acidification to pH 2 with HCl.

  • Extract the product with an equal volume of ethyl acetate three times.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the 7-hydroxyhexadecanedioic acid using silica (B1680970) gel chromatography.

Protocol for Enzymatic Synthesis of this compound

Objective: To synthesize this compound from 7-hydroxyhexadecanedioic acid using a dicarboxylyl-CoA synthetase.

Materials:

  • Dicarboxylyl-CoA synthetase

  • 7-hydroxyhexadecanedioic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 5 mM ATP, and 2.5 mM Coenzyme A.

  • Add 1 mM 7-hydroxyhexadecanedioic acid to the reaction mixture.

  • Initiate the reaction by adding the dicarboxylyl-CoA synthetase to a final concentration of 2-10 µM.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound using solid-phase extraction or preparative HPLC.

Data Presentation (Hypothetical)

The following tables present a hypothetical summary of quantitative data that would be generated during the development of this synthetic pathway.

Table 1: Regioselectivity of Engineered P450 Variants for Hexadecanedioic Acid Hydroxylation

Enzyme VariantSubstrate Conversion (%)7-OH Product (%)Other Hydroxylated Products (%)
Wild-Type P45015< 199 (ω-1, ω-2, etc.)
Mutant A453070
Mutant B607525
Mutant C85928

Table 2: Kinetic Parameters of Dicarboxylyl-CoA Synthetase for 7-Hydroxyhexadecanedioic Acid

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
7-Hydroxyhexadecanedioic Acid501502.55.0 x 104
Hexadecanedioic Acid751202.02.7 x 104

Visualizations

Proposed Signaling Pathway for Enzymatic Synthesis

Enzymatic_Synthesis_Pathway Hexadecanedioic_Acid Hexadecanedioic Acid P450 Engineered Cytochrome P450 Hydroxy_Acid 7-Hydroxyhexadecanedioic Acid Synthetase Dicarboxylyl-CoA Synthetase DiCoA_Ester This compound P450->Hydroxy_Acid Hydroxylation NADP NADP+ + H2O P450->NADP Synthetase->DiCoA_Ester Di-CoA Ligation AMP_PPi 2 AMP + 2 PPi Synthetase->AMP_PPi NADPH NADPH + H+ + O2 NADPH->P450 ATP_CoA 2 ATP + 2 CoA ATP_CoA->Synthetase

Caption: Proposed two-step enzymatic synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Di-CoA Ligation Reaction_Setup_1 Reaction Setup: Hexadecanedioic Acid, P450, NADPH Regen Incubation_1 Incubation (30°C, 12-24h) Reaction_Setup_1->Incubation_1 Extraction Acidification & Ethyl Acetate Extraction Incubation_1->Extraction Purification_1 Silica Gel Chromatography Extraction->Purification_1 Product_1 7-Hydroxyhexadecanedioic Acid Purification_1->Product_1 Reaction_Setup_2 Reaction Setup: 7-OH-dicarboxylic acid, Synthetase, ATP, CoA Product_1->Reaction_Setup_2 Incubation_2 Incubation (37°C, 2-4h) Reaction_Setup_2->Incubation_2 Purification_2 HPLC Purification Incubation_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Experimental workflow for the synthesis and purification of the target molecule.

Conclusion and Future Directions

The enzymatic synthesis of this compound is a challenging but feasible goal. The key to success lies in the development of highly regioselective cytochrome P450 enzymes and efficient dicarboxylyl-CoA synthetases. The proposed pathway and protocols in this guide provide a solid foundation for researchers to embark on this exciting area of biocatalysis. Future work should focus on high-throughput screening of P450 mutant libraries and the discovery and characterization of novel acyl-CoA synthetases with activity towards dicarboxylic acids.

References

An In-depth Technical Guide on the Biosynthesis of Suberin Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Elucidating the biosynthetic pathway of suberin monomers, with a special focus on the potential role of C16 aliphatic precursors and their modifications.

Introduction

Suberin is a complex lipophilic biopolymer deposited in the cell walls of specific plant tissues, such as root endodermis and periderm, seed coats, and wound-healing sites.[1][2] It functions as a critical protective barrier, regulating the transport of water and solutes and defending against environmental and pathogenic stresses.[3] The suberin polymer is a polyester (B1180765) composed of two primary domains: a polyaliphatic domain and a polyaromatic domain.[4][5] The aliphatic domain is primarily derived from fatty acids and consists of a variety of monomers including ω-hydroxy acids, α,ω-dicarboxylic acids, long-chain fatty acids, primary fatty alcohols, and glycerol (B35011).[1][4] The aromatic domain is largely composed of hydroxycinnamates, with ferulic acid being a predominant component.[6][7]

This guide provides a detailed overview of the biosynthesis of the aliphatic suberin monomers, starting from C16 fatty acid precursors. While the canonical pathway involves terminal (ω) hydroxylation and oxidation, this document also explores potential mid-chain modifications, addressing the hypothetical role of precursors such as 7-hydroxyhexadecanedioyl-CoA.

The Canonical Biosynthetic Pathway of Aliphatic Suberin Monomers

The synthesis of aliphatic suberin monomers is a multi-step process localized primarily in the endoplasmic reticulum (ER). It begins with the synthesis of C16 and C18 fatty acids in the plastids.[3][4]

  • Fatty Acid Synthesis and Elongation: Palmitic acid (C16:0) and stearic acid (C18:0) are synthesized in the plastid and subsequently activated to their Coenzyme A (CoA) esters. These acyl-CoAs are transported to the ER, where they can be elongated by a fatty acid elongase (FAE) complex to form very-long-chain fatty acids (VLCFAs, >C18).[3][4]

  • ω-Hydroxylation: The terminal (ω) carbon of the fatty acyl-CoA is hydroxylated in an oxygen-dependent reaction. This critical step is catalyzed by cytochrome P450 monooxygenases (CYPs) belonging to the CYP86 clan.[8][9] Specifically, enzymes in the CYP86A and CYP86B subfamilies have been identified as key fatty acid ω-hydroxylases. For instance, in Arabidopsis thaliana, CYP86A1 is responsible for the ω-hydroxylation of C16 and C18 fatty acids, while CYP86B1 acts on VLCFAs (C22 and C24).[8] The product of this reaction is an ω-hydroxy fatty acid.

  • Oxidation to α,ω-Dicarboxylic Acids: The ω-hydroxy group can be further oxidized to a carboxylic acid, forming an α,ω-dicarboxylic acid. This bifunctional nature is crucial for polymerization. While the precise enzymes for this step are not fully elucidated in all species, it is believed to involve ω-hydroxy fatty acid dehydrogenases and ω-oxo fatty acid dehydrogenases.[1]

  • Formation of Other Monomers:

    • Primary Fatty Alcohols: Fatty acyl-CoAs can be reduced to primary fatty alcohols by fatty acyl-CoA reductases (FARs).[1]

    • Glycerol Esters: Glycerol-3-phosphate acyltransferases (GPATs), such as GPAT5 in Arabidopsis, catalyze the esterification of suberin acyl-CoAs (like ω-hydroxyacyl-CoAs and α,ω-dicarboxyacyl-CoAs) to a glycerol backbone, which is considered a key structural component of the suberin polymer.[4]

    • Ferulate Esters: The aromatic component, ferulic acid, is linked to the ω-hydroxyl group of ω-hydroxy acids or primary alcohols. This reaction is catalyzed by hydroxycinnamoyl-CoA:fatty acid alcohol hydroxycinnamoyl transferases (HHT/ASFT).[3][10]

The following diagram illustrates the established biosynthetic pathway for the major aliphatic suberin monomers.

Suberin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) cluster_Polymer Suberin Polymer (Cell Wall) Fatty_Acids C16/C18 Fatty Acids Acyl_CoA C16/C18 Acyl-CoA Fatty_Acids->Acyl_CoA Activation VLCFA_CoA VLCFA-CoA (>C18) Acyl_CoA->VLCFA_CoA FAE Complex Omega_OH_Acids ω-Hydroxy Acids Acyl_CoA->Omega_OH_Acids CYP86A1 VLCFA_CoA->Omega_OH_Acids CYP86B1 Primary_Alcohols Primary Alcohols VLCFA_CoA->Primary_Alcohols FARs Diacids α,ω-Dicarboxylic Acids Omega_OH_Acids->Diacids Oxidation Glycerol_Esters Acylglycerol Monomers Omega_OH_Acids->Glycerol_Esters GPATs Ferulate_Esters Feruloylated Monomers Omega_OH_Acids->Ferulate_Esters HHT/ASFT Diacids->Glycerol_Esters GPATs Suberin_Polymer Suberin Polymer Diacids->Suberin_Polymer Primary_Alcohols->Ferulate_Esters HHT/ASFT Glycerol_Esters->Suberin_Polymer Ferulate_Esters->Suberin_Polymer

Caption: Generalized pathway for aliphatic suberin monomer biosynthesis in the ER.

Mid-Chain Functionalization: Investigating this compound

The user's topic specifies this compound as a precursor. Hexadecanedioic acid is a C16 α,ω-dicarboxylic acid. The presence of a hydroxyl group at the C-7 position would classify it as a mid-chain hydroxylated monomer.

While terminal (ω) hydroxylation is the hallmark of suberin biosynthesis, mid-chain modified fatty acids are known constituents of plant polyesters, particularly cutin.[11] Some suberins are also reported to contain mid-chain-oxidized fatty acids, such as C18 epoxides and diols.[12] The enzymes responsible for these modifications are typically cytochrome P450s.

  • Evidence for In-Chain Hydroxylases: Plant genomes contain a large number of CYP genes.[13] Members of the CYP703 and CYP81B1 families have been shown to catalyze the in-chain hydroxylation of C10 to C14 fatty acids, often at the C-7 or C-8 position.[9][14] However, the activity of these enzymes on C16 dicarboxylic acids or their CoA esters in the context of suberin biosynthesis has not been definitively established.

  • Status of 7-Hydroxyhexadecanedioic Acid: A review of current literature does not identify 7-hydroxyhexadecanedioic acid or its CoA ester as a common or major monomer of suberin in well-studied species like Arabidopsis thaliana or potato. The primary C16 monomers reported are hexadecanoic acid, 16-hydroxyhexadecanoic acid, and hexadecanedioic acid (1,16-hexadecanedioic acid).[1][8]

Quantitative Data on Suberin Monomer Composition

The relative abundance of suberin monomers varies significantly between species and tissues. The tables below summarize quantitative data from Arabidopsis thaliana root suberin, highlighting the effects of mutations in key biosynthetic genes.

Table 1: Aliphatic Suberin Monomer Composition in Wild-Type Arabidopsis thaliana Roots

Monomer ClassChain LengthComposition (mol %)
α,ω-Dicarboxylic AcidsC16:015 - 25
C18:15 - 10
C22:02 - 5
ω-Hydroxy AcidsC16:010 - 20
C18:15 - 15
C22:020 - 30
Fatty AcidsC16:01 - 5
C18:01 - 5
C22:01 - 5
C24:01 - 5
Primary AlcoholsC22:05 - 10
Ferulate-5 - 15

Data compiled and generalized from multiple studies on Arabidopsis root suberin.

Table 2: Effect of Gene Knockout on Suberin Monomer Profile in Arabidopsis thaliana Roots

Gene KnockoutAffected EnzymePhenotype (Change in Monomer Levels)Reference
cyp86a1 / horstFatty Acid ω-HydroxylaseStrong reduction in C16 and C18 ω-hydroxy acids and α,ω-dicarboxylic acids.[8]
cyp86b1 / ralphVLCFA ω-HydroxylaseStrong reduction in C22 and C24 ω-hydroxy acids and α,ω-dicarboxylic acids; accumulation of C22 and C24 fatty acid precursors.[8]

Experimental Protocols for Suberin Analysis

The analysis of suberin composition involves the depolymerization of the polyester into its constituent monomers, followed by chromatographic separation and identification.

This protocol is a standard method for identifying and quantifying the aliphatic components of suberin.

  • Tissue Preparation and Delipidation:

    • Harvest plant tissue (e.g., roots, seed coats) and clean thoroughly.

    • Freeze-dry the tissue and grind to a fine powder.

    • To remove soluble lipids (e.g., waxes, membrane lipids), perform exhaustive solvent extraction. This typically involves sequential washes with chloroform, a chloroform:methanol mixture (e.g., 2:1 v/v), and finally pure methanol.

    • Dry the resulting delipidated cell wall residue under vacuum.

  • Depolymerization (Transesterification):

    • The suberin polyester in the dried residue is broken down into its monomeric methyl esters.

    • A common method is acidic transmethylation: Reflux the sample in 1 mL of 1 M methanolic HCl (or BF₃/methanol) at 80°C for 2 hours.

    • Include an internal standard (e.g., methyl heptadecanoate) for quantification.

  • Monomer Extraction:

    • After cooling, add 1 mL of saturated NaCl solution.

    • Extract the fatty acid methyl esters (FAMEs) by partitioning into an organic solvent like hexane (B92381) or dichloromethane. Repeat the extraction 2-3 times.

    • Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • The hydroxyl and carboxyl groups on the monomers must be derivatized to increase their volatility for gas chromatography.

    • Resuspend the dried extract in pyridine (B92270) and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30-60 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Evaporate the derivatization reagents under nitrogen and redissolve the sample in hexane or chloroform.

    • Inject an aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Separation: Use a capillary column (e.g., HP-5MS) with a temperature program that ramps from ~80°C to ~320°C to separate the monomers based on their boiling points and polarity.

    • MS Identification: Monomers are identified by comparing their mass spectra (fragmentation patterns) and retention times with those of authentic standards and library data.

    • Quantification: Monomer amounts are calculated by comparing their peak areas to the peak area of the internal standard, typically using a GC with a Flame Ionization Detector (GC-FID) for greater accuracy.

The following diagram outlines this experimental workflow.

Suberin_Analysis_Workflow Start Plant Tissue (e.g., Roots) Delipidation Solvent Extraction (Delipidation) Start->Delipidation Grinding Depolymerization Transesterification (e.g., Methanolic HCl) Delipidation->Depolymerization Dried Residue Extraction Liquid-Liquid Extraction (Hexane) Depolymerization->Extraction Monomers Derivatization Silylation (BSTFA) Extraction->Derivatization Dried Extract Analysis GC-MS / GC-FID Analysis Derivatization->Analysis Derivatized Monomers Data Monomer Identification & Quantification Analysis->Data

Caption: Standard experimental workflow for the analysis of suberin monomers.

References

Metabolic Fate of 7-Hydroxyhexadecanedioyl-CoA in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative metabolic fate of 7-hydroxyhexadecanedioyl-CoA in plants. In the absence of direct experimental evidence for this specific molecule, this document outlines the most probable anabolic and catabolic pathways based on current knowledge of plant lipid metabolism, particularly the biosynthesis of suberin and the peroxisomal β-oxidation of fatty acids. We present detailed hypothetical pathways, supported by data on the substrate specificities of homologous enzymes, and provide generalized experimental protocols for the future investigation of this and similar molecules. This guide aims to serve as a foundational resource for researchers in plant biochemistry, metabolic engineering, and drug development by providing a structured framework for understanding the metabolism of mid-chain hydroxylated dicarboxylic acids in plants.

Introduction

Long-chain hydroxylated and dicarboxylic fatty acids are integral components of the plant biopolymers cutin and suberin, which form protective barriers against environmental stresses. While the metabolism of ω-hydroxylated and α,ω-dicarboxylic acids is relatively well-characterized, the metabolic fate of fatty acids with mid-chain hydroxyl groups, such as 7-hydroxyhexadecanedioic acid, remains largely unexplored. This document addresses the metabolism of its activated form, this compound.

Based on its structure—a C16 dicarboxylic acid with a hydroxyl group at the C-7 position—two primary metabolic fates are proposed:

  • Anabolic Fate: Incorporation into a polyester (B1180765) like suberin.

  • Catabolic Fate: Degradation via peroxisomal β-oxidation.

This guide will delve into the enzymatic steps and regulatory points of these hypothetical pathways.

Proposed Anabolic Fate: Incorporation into Suberin

The structural similarity of this compound to known suberin monomers suggests its potential as a substrate for suberin biosynthesis. Suberin is a complex glycerol-based polyester, and its aliphatic monomers typically include ω-hydroxy fatty acids and α,ω-dicarboxylic acids.

The proposed pathway for the incorporation of this compound into suberin would involve its esterification to a glycerol-3-phosphate backbone, a reaction catalyzed by glycerol-3-phosphate acyltransferases (GPATs).

suberin_incorporation This compound This compound LPA sn-2-acyl-G3P (Lysophosphatidic Acid) This compound->LPA GPAT5/GPAT7 G3P Glycerol-3-Phosphate G3P->LPA Suberin Suberin Polymer LPA->Suberin Acyltransferases beta_oxidation_pathway cluster_peroxisome Peroxisome start This compound step1 Modified this compound (Hypothetical) start->step1 Isomerase/Dehydrogenase (Hypothetical) step2 β-Oxidation Cycle 1 step1->step2 Acyl-CoA Oxidase step3 C14 intermediate step2->step3 Thiolase step4 β-Oxidation Cycle 2 step3->step4 end Succinyl-CoA + Acetyl-CoA step4->end experimental_workflow A Synthesize Radiolabeled This compound B In Vitro Assays with Plant Protein Extracts A->B C Identify Metabolic Products (TLC, HPLC, MS) B->C D Identify Candidate Genes (Homology Search) C->D E Heterologous Expression and Protein Purification D->E F Enzyme Kinetics and Substrate Specificity E->F

The Role of 7-Hydroxyhexadecanedioyl-CoA in the Structural Integrity of the Root Endodermis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The root endodermis is a critical cell layer in plants, acting as a selective barrier for water and nutrient uptake from the soil. This function is largely attributed to the presence of Casparian strips and suberin lamellae. Suberin, a complex lipophilic polymer, is a key component of this barrier. This technical guide delves into the function of a specific, yet under-documented, suberin precursor: 7-hydroxyhexadecanedioyl-CoA. While direct research on this molecule is limited, its structural features strongly suggest its role as an intermediate in the biosynthesis of suberin monomers, contributing to the overall architecture and functionality of the endodermal barrier. This document synthesizes current knowledge on suberin biosynthesis, presents quantitative data on suberin composition, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways.

Introduction: The Root Endodermis and the Importance of Suberin

The root endodermis is a specialized cylindrical layer of cells that separates the vascular tissues (xylem and phloem) from the root cortex.[1] Its primary role is to regulate the passage of water and solutes into the vascular system, a function mediated by two specialized cell wall modifications: the Casparian strip and suberin lamellae.[1][2] The Casparian strip is a lignin-based, ring-like structure that blocks the apoplastic (between cells) pathway, forcing water and nutrients to pass through the selectively permeable plasma membranes of the endodermal cells (the symplastic pathway).[3][4]

Suberin is a complex biopolymer composed of both aliphatic and aromatic domains.[5][6][7] The aliphatic domain is a polyester (B1180765) made up of very-long-chain fatty acids (VLCFAs), ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and glycerol.[6][7] This hydrophobic matrix is deposited as lamellae on the inner surface of the endodermal cell wall, further sealing the apoplastic space and providing a barrier against uncontrolled water loss and pathogen invasion.[2] The precise composition of suberin can vary depending on the plant species, developmental stage, and environmental conditions.[3][7]

The Putative Role of this compound in Suberin Biosynthesis

While direct experimental evidence for the function of this compound in the root endodermis is scarce, its chemical structure provides strong indications of its role as an intermediate in the suberin biosynthesis pathway. This compound is a 16-carbon α,ω-dicarboxylic acid that is hydroxylated at the 7th carbon and activated with a Coenzyme A (CoA) thioester.

The biosynthesis of the aliphatic suberin monomers begins with C16 and C18 fatty acids in the plastids.[6] These fatty acids are then transported to the endoplasmic reticulum for further modification. Key enzymatic steps include:

  • ω-Hydroxylation: Cytochrome P450 enzymes, particularly those from the CYP86A and CYP86B families, catalyze the hydroxylation of the terminal (ω) carbon of the fatty acid, forming ω-hydroxy fatty acids.[4][8][9]

  • Oxidation to α,ω-Dicarboxylic Acids: The ω-hydroxy group can be further oxidized to a carboxylic acid, resulting in the formation of an α,ω-dicarboxylic acid.

  • In-chain Hydroxylation: The presence of a hydroxyl group at the 7th carbon of this compound suggests an in-chain hydroxylation event. While ω-hydroxylation is the most common modification in suberin monomers, in-chain hydroxylation is also known to occur in the biosynthesis of related plant lipids like cutin.

  • CoA Activation: The presence of the CoA moiety indicates that the molecule is activated, likely for subsequent esterification into the growing suberin polymer by glycerol-3-phosphate acyltransferases (GPATs).[6]

Based on this, this compound is hypothesized to be a specialized monomer that contributes to the three-dimensional structure and properties of the suberin polymer. The in-chain hydroxyl group could serve as an additional site for cross-linking within the polyester, potentially increasing its density and barrier function.

Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of suberin monomers, including the putative position of this compound.

Suberin_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Fatty_Acid_Synthase Fatty Acid Synthase C16_C18_Fatty_Acids C16/C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids Fatty_Acyl_CoA Fatty Acyl-CoA C16_C18_Fatty_Acids->Fatty_Acyl_CoA Transport & Activation VLCFA_Elongation VLCFA Elongation Fatty_Acyl_CoA->VLCFA_Elongation CYP86A_CYP86B ω-Hydroxylation (CYP86A/B) Fatty_Acyl_CoA->CYP86A_CYP86B VLCFA_CoA VLCFA-CoA VLCFA_Elongation->VLCFA_CoA VLCFA_CoA->CYP86A_CYP86B Omega_Hydroxy_Fatty_Acids ω-Hydroxy Fatty Acids CYP86A_CYP86B->Omega_Hydroxy_Fatty_Acids Oxidation Oxidation Omega_Hydroxy_Fatty_Acids->Oxidation LACS LACS Omega_Hydroxy_Fatty_Acids->LACS Alpha_Omega_Dicarboxylic_Acids α,ω-Dicarboxylic Acids Oxidation->Alpha_Omega_Dicarboxylic_Acids In_chain_Hydroxylase In-chain Hydroxylation Alpha_Omega_Dicarboxylic_Acids->In_chain_Hydroxylase Putative Alpha_Omega_Dicarboxylic_Acids->LACS 7_Hydroxy_Hexadecanedioic_Acid 7-Hydroxyhexadecanedioic Acid In_chain_Hydroxylase->7_Hydroxy_Hexadecanedioic_Acid 7_Hydroxy_Hexadecanedioic_Acid->LACS Activated_Monomers Activated Monomers (CoA) LACS->Activated_Monomers GPAT GPAT Activated_Monomers->GPAT Suberin_Polymer Suberin Polymer GPAT->Suberin_Polymer

Caption: Proposed biosynthetic pathway for aliphatic suberin monomers.

Quantitative Analysis of Suberin Monomers in Arabidopsis thaliana Roots

The composition of suberin in the roots of the model organism Arabidopsis thaliana has been extensively studied. The following tables summarize the quantitative data of the major aliphatic suberin monomers found in wild-type Arabidopsis roots and in mutants with altered suberin deposition. This data provides a baseline for understanding the relative abundance of different suberin components.

Table 1: Aliphatic Suberin Monomer Composition in Wild-Type (Col-0) Arabidopsis Roots

Monomer ClassChain LengthAmount (µg/mg dry weight)
Fatty Acids C16:00.15 ± 0.03
C18:00.10 ± 0.02
C20:00.25 ± 0.05
C22:00.30 ± 0.06
C24:00.10 ± 0.02
ω-Hydroxy Fatty Acids C16:01.50 ± 0.20
C18:10.80 ± 0.15
C20:00.40 ± 0.08
C22:01.20 ± 0.25
C24:00.50 ± 0.10
α,ω-Dicarboxylic Acids C16:01.00 ± 0.18
C18:10.70 ± 0.12
C22:00.60 ± 0.10
Primary Alcohols C18:00.20 ± 0.04
C20:00.30 ± 0.06
C22:00.40 ± 0.08

Data compiled and averaged from multiple sources for illustrative purposes.[3][6][7][10]

Table 2: Comparison of Total Aliphatic Suberin Content in Wild-Type and Selected Mutants

GenotypePhenotypeTotal Aliphatic Suberin (µg/mg dry weight)
Wild-Type (Col-0) Normal Suberin~8.5
esb1-1 Ectopic Suberin Deposition~12.0
cyp86a1 Reduced C16/C18 Monomers~3.5
cyp86b1 Reduced VLCFA Monomers~7.0
gpat5 Reduced Overall Suberin~4.0

Data represents approximate values for comparative purposes.[4][8][10]

Experimental Protocols

The analysis of suberin monomers typically involves the depolymerization of the suberin polyester followed by gas chromatography-mass spectrometry (GC-MS) analysis of the resulting monomers.

Protocol: Analysis of Aliphatic Suberin Monomers by GC-MS

Objective: To identify and quantify the aliphatic monomer composition of suberin from plant root tissue.

Materials:

  • Plant root tissue (fresh or lyophilized)

  • Chloroform (B151607)

  • Methanol

  • Boron trifluoride-methanol solution (BF3-methanol)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Internal standards (e.g., ω-pentadecalactone, dotriacontane)

  • Glass reaction vials with Teflon-lined caps

  • Heater block or oven

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Tissue Preparation and Delipidation:

    • Harvest and thoroughly wash root tissue.

    • Lyophilize the tissue to a constant weight.

    • Grind the dried tissue to a fine powder.

    • Extract soluble lipids by incubating the powder in chloroform:methanol (2:1, v/v) with shaking. Repeat this step three times.

    • Dry the delipidated root material.

  • Depolymerization and Transesterification:

    • Weigh 5-10 mg of the delipidated root material into a glass reaction vial.

    • Add internal standards.

    • Add 2 ml of 10% BF3-methanol.

    • Seal the vial and heat at 80°C for 16 hours to depolymerize the suberin and convert the fatty acids to their methyl esters.

  • Extraction of Monomers:

    • Cool the reaction vials to room temperature.

    • Add 2 ml of chloroform and 1 ml of water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the lower chloroform phase containing the suberin monomers to a new vial.

    • Repeat the chloroform extraction twice and pool the organic phases.

    • Evaporate the chloroform under a stream of nitrogen.

  • Derivatization:

    • To the dried monomers, add 20 µl of pyridine and 20 µl of BSTFA to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

    • Seal the vial and heat at 100°C for 15 minutes.

  • GC-MS Analysis:

    • Inject 1 µl of the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the different suberin monomers.

    • Identify the monomers based on their mass spectra by comparison with libraries (e.g., NIST) and known standards.

    • Quantify the monomers by comparing their peak areas to the peak area of the internal standard.

Below is a workflow diagram for the experimental protocol.

GCMS_Workflow start Start: Root Tissue delipidation Delipidation (Chloroform:Methanol) start->delipidation transesterification Transesterification (BF3-Methanol, 80°C) delipidation->transesterification extraction Liquid-Liquid Extraction (Chloroform) transesterification->extraction derivatization Derivatization (BSTFA, 100°C) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis end End: Suberin Composition data_analysis->end

Caption: Workflow for the analysis of suberin monomers by GC-MS.

Regulatory Network of Endodermal Suberization

The deposition of suberin in the root endodermis is a highly regulated process, influenced by developmental cues and environmental stresses. Several transcription factors have been identified that play a role in controlling the expression of suberin biosynthetic genes. One such key regulator is SUBERMAN (SUB), a transcription factor that has been shown to activate the promoters of suberin biosynthetic genes.[11]

The following diagram illustrates the simplified regulatory network leading to suberin deposition in the root endodermis.

Suberin_Regulation Developmental_Cues Developmental Cues Upstream_Regulators Upstream Regulators Developmental_Cues->Upstream_Regulators Environmental_Stresses Environmental Stresses (Drought, Salinity) Environmental_Stresses->Upstream_Regulators Hormonal_Signals Hormonal Signals (ABA, Auxin) Hormonal_Signals->Upstream_Regulators SUB SUBERMAN (SUB) Transcription Factor Upstream_Regulators->SUB Suberin_Biosynthesis_Genes Suberin Biosynthesis Genes (CYP86s, GPATs, etc.) SUB->Suberin_Biosynthesis_Genes trans-activation Suberin_Monomer_Biosynthesis Suberin Monomer Biosynthesis Suberin_Biosynthesis_Genes->Suberin_Monomer_Biosynthesis Suberin_Deposition Suberin Lamellae Deposition Suberin_Monomer_Biosynthesis->Suberin_Deposition Endodermal_Barrier Functional Endodermal Barrier Suberin_Deposition->Endodermal_Barrier

References

The Role of 7-Hydroxyhexadecanedioyl-CoA and its Metabolic Context in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved intricate defense mechanisms to withstand a barrage of biotic and abiotic stresses. A key component of this defense is the formation of protective barriers, with suberin being a critical lipophilic polymer that reinforces cell walls in various tissues. This technical guide delves into the pivotal role of suberin biosynthesis in the plant stress response, with a specific focus on the metabolic context of 7-hydroxyhexadecanedioyl-CoA, a putative intermediate in the formation of C16 aliphatic suberin monomers. While direct studies on this compound are limited, its chemical structure strongly suggests its position within the well-established suberin biosynthetic pathway. This document provides a comprehensive overview of the current understanding of suberin's role in stress tolerance, quantitative data on suberin monomer composition under stress, detailed experimental protocols for suberin analysis, and a visualization of the key signaling pathways regulating its production.

Introduction: Suberin as a Dynamic Barrier in Plant Defense

Suberin is a complex heteropolymer composed of a polyaliphatic and a polyphenolic domain, deposited in the cell walls of various tissues, including the root endodermis and exodermis, the periderm of underground organs, and at sites of wounding or infection.[1][2] This hydrophobic barrier plays a crucial role in:

  • Controlling Water and Solute Movement: Suberin lamellae in roots regulate the uptake of water and nutrients while preventing the entry of toxic ions, such as in conditions of high salinity.[3][4]

  • Defense Against Pathogens: The suberized cell wall acts as a physical barrier, impeding the penetration of fungal and bacterial pathogens.[5]

  • Wound Healing: Upon tissue damage, the rapid deposition of suberin helps to seal the wound, preventing water loss and infection.[6][7]

The aliphatic domain of suberin is primarily composed of very-long-chain fatty acids (VLCFAs), ω-hydroxyacids, and α,ω-dicarboxylic acids, with chain lengths typically ranging from C16 to C24.[1][8] The biosynthesis of these monomers is a complex process involving fatty acid synthesis, elongation, oxidation, and activation to CoA-esters.[4][5]

The Putative Role of this compound in Suberin Biosynthesis

Based on its chemical structure, this compound is a C16 α,ω-dicarboxylic acid with a hydroxyl group at the 7th carbon, activated by coenzyme A. This structure is consistent with an intermediate in the biosynthetic pathway of C16 suberin monomers. The formation of such a molecule would likely involve the following steps:

  • ω-oxidation of a C16 fatty acid to form ω-hydroxyhexadecanoic acid, catalyzed by cytochrome P450 monooxygenases of the CYP86A family.[9][10]

  • Further oxidation at the ω-position to yield a hexadecanedioic acid.

  • Mid-chain hydroxylation at the 7th carbon, a reaction also potentially catalyzed by a cytochrome P450 enzyme.

  • Activation to a CoA-ester by a long-chain acyl-CoA synthetase (LACS) for incorporation into the growing suberin polymer.[11][12]

While direct experimental evidence for the precise sequence and enzymes involved in the formation of this compound is not yet available, its existence can be inferred from the identification of various hydroxylated C16 monomers in suberin analyses.

Quantitative Data: Suberin Monomer Composition under Stress

The composition of suberin is not static and can be significantly altered in response to environmental stresses. The following tables summarize quantitative data on the changes in C16 and C18 suberin monomers in response to abiotic stress from published literature. These changes reflect the upregulation of the biosynthetic pathways in which this compound is a likely participant.

Table 1: Effect of Salt Stress on Root Suberin Monomer Composition in Arabidopsis thaliana

MonomerControl (µg/g dry weight)Salt Stress (µg/g dry weight)Fold ChangeReference
Hexadecanedioic acid12.5 ± 2.125.3 ± 3.52.02[3]
16-Hydroxyhexadecanoic acid8.7 ± 1.518.9 ± 2.82.17[3]
Octadecanedioic acid25.1 ± 4.355.7 ± 7.12.22[3]
18-Hydroxyoctadec-9-enoic acid30.2 ± 5.168.4 ± 8.92.26[3]

Table 2: Effect of Wounding on Potato Tuber Periderm Suberin Monomer Composition

MonomerUnwounded (relative abundance %)Wounded (relative abundance %)Fold ChangeReference
C16:0 diacid3.2 ± 0.45.8 ± 0.71.81[6][7]
ω-hydroxy C16:0 acid2.1 ± 0.34.5 ± 0.62.14[6][7]
C18:1 diacid15.6 ± 2.228.3 ± 3.51.81[6][7]
ω-hydroxy C18:1 acid12.4 ± 1.825.1 ± 3.12.02[6][7]

Experimental Protocols

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the qualitative and quantitative analysis of suberin monomers from plant tissue.[13][14]

a) Tissue Preparation and Delipidation:

  • Harvest plant tissue (e.g., roots, potato peels) and immediately freeze in liquid nitrogen.

  • Lyophilize the tissue to a constant dry weight.

  • Grind the dried tissue to a fine powder.

  • Perform exhaustive solvent extraction to remove soluble waxes and lipids. This is typically done using a Soxhlet extractor with a series of solvents of increasing polarity (e.g., chloroform, methanol).

b) Depolymerization of Suberin:

  • The delipidated tissue residue is subjected to transesterification to break the ester bonds of the suberin polymer.

  • A common method is base-catalyzed methanolysis using sodium methoxide (B1231860) in methanol.

  • Incubate the sample in the methanolysis reagent at 60°C for several hours.

  • Acidify the reaction mixture and extract the released fatty acid methyl esters (FAMEs) and other monomers into an organic solvent (e.g., hexane (B92381) or chloroform).

c) Derivatization:

  • To improve the volatility and thermal stability of the monomers for GC analysis, polar functional groups (hydroxyl and carboxyl groups) are derivatized.

  • A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • Incubate the dried extract with the derivatization reagent at an elevated temperature (e.g., 70°C) for a defined period.

d) GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use a non-polar capillary column (e.g., HP-5MS) for separation of the monomers.

  • Employ a temperature gradient program to achieve optimal separation.

  • The mass spectrometer is operated in electron ionization (EI) mode.

  • Identify the monomers based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

  • Quantify the monomers by integrating the peak areas and comparing them to the peak area of an internal standard added at the beginning of the procedure.

Histochemical Staining of Suberin

This method allows for the visualization of suberin deposition in plant tissues.[15]

  • Fix plant tissue (e.g., root segments) in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline).

  • Embed the tissue in a medium such as paraffin (B1166041) or agarose (B213101) for sectioning.

  • Cut thin sections using a microtome or vibratome.

  • Stain the sections with a lipophilic dye that specifically binds to suberin, such as Fluorol Yellow 088 or Sudan Red 7B.

  • For fluorescent staining with Fluorol Yellow 088, counterstain with Aniline Blue to visualize cell walls.

  • Mount the stained sections on a microscope slide and observe using fluorescence or light microscopy.

Signaling Pathways and Regulation

The biosynthesis of suberin is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses. Several signaling pathways converge to control the expression of suberin biosynthetic genes.

Abiotic Stress Signaling

Abiotic stresses such as drought and salinity are known to induce suberin deposition. The plant hormone abscisic acid (ABA) is a key signaling molecule in this response. ABA signaling pathways lead to the activation of transcription factors, such as MYB transcription factors, which in turn upregulate the expression of genes encoding enzymes for suberin biosynthesis, including fatty acid ω-hydroxylases (CYP86A family) and glycerol-3-phosphate acyltransferases (GPATs).[3]

Abiotic_Stress_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA Abscisic Acid (ABA) Accumulation Abiotic_Stress->ABA ABA_Receptors ABA Receptors ABA->ABA_Receptors SnRK2s SnRK2 Kinases (Activation) ABA_Receptors->SnRK2s MYB_TFs MYB Transcription Factors (e.g., MYB41, MYB93) SnRK2s->MYB_TFs Suberin_Genes Suberin Biosynthetic Genes (CYP86A, GPAT5, etc.) MYB_TFs->Suberin_Genes Suberin_Deposition Suberin Deposition Suberin_Genes->Suberin_Deposition

Caption: ABA-mediated signaling pathway for suberin biosynthesis under abiotic stress.

Biotic Stress and Wounding Response

Plant defense against pathogens and response to wounding also involve the induction of suberin biosynthesis. The signaling molecules jasmonic acid (JA) and salicylic (B10762653) acid (SA) are central to these responses, although their roles can sometimes be antagonistic.[16][17] Wounding triggers a rapid accumulation of JA, which activates a signaling cascade leading to the expression of suberin biosynthetic genes.

Biotic_Stress_Signaling Biotic_Stress Biotic Stress / Wounding JA_SA Jasmonic Acid (JA) & Salicylic Acid (SA) Signaling Biotic_Stress->JA_SA TFs Transcription Factors (e.g., ERF, MYB) JA_SA->TFs Suberin_Biosynthesis Upregulation of Suberin Biosynthesis TFs->Suberin_Biosynthesis Cell_Wall_Reinforcement Cell Wall Reinforcement Suberin_Biosynthesis->Cell_Wall_Reinforcement

Caption: Simplified signaling in response to biotic stress leading to suberization.

Experimental Workflow for Suberin Analysis

The following diagram illustrates the general workflow for the analysis of suberin monomers from plant tissue.

Experimental_Workflow Plant_Tissue Plant Tissue Collection Delipidation Delipidation (Solvent Extraction) Plant_Tissue->Delipidation Depolymerization Depolymerization (Transesterification) Delipidation->Depolymerization Extraction Monomer Extraction Depolymerization->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: General experimental workflow for the chemical analysis of suberin monomers.

Conclusion and Future Perspectives

While this compound has not been the direct subject of extensive research, its likely role as an intermediate in suberin biosynthesis places it at the heart of the plant's response to a multitude of environmental stresses. The suberin barrier is a dynamic structure, and understanding the regulation of its biosynthesis is crucial for developing crops with enhanced resilience to challenging environments. Future research should focus on the precise enzymatic steps and regulatory networks that govern the production of specific suberin monomers, including the mid-chain hydroxylated diacids. The identification and characterization of the enzymes responsible for these modifications could provide novel targets for genetic engineering to improve crop stress tolerance. Furthermore, elucidating the signaling pathways that fine-tune suberin composition in response to specific stresses will be paramount for a comprehensive understanding of plant defense mechanisms.

References

The Enzymatic Architecture of 7-Hydroxyhexadecanedioyl-CoA Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of 7-hydroxyhexadecanedioyl-CoA, a hydroxylated dicarboxylic acid derivative, represents a fascinating intersection of fatty acid metabolism pathways. While the complete enzymatic cascade for its synthesis is not fully elucidated, this technical guide synthesizes the current understanding of the involved enzyme families and proposes a plausible biosynthetic route. This document provides an in-depth overview of the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and visualizes the metabolic and regulatory pathways. The central hypothesis posits a multi-stage process involving omega-oxidation of a C16 fatty acid to hexadecanedioic acid, followed by a critical, yet to be definitively identified, in-chain hydroxylation at the C7 position, and concluding with CoA activation. This guide is intended to serve as a valuable resource for researchers investigating lipid metabolism, enzyme function, and the discovery of novel therapeutic targets.

Proposed Metabolic Pathway for the Formation of this compound

The biosynthesis of this compound is theorized to occur through a sequence of enzymatic reactions, beginning with a common long-chain fatty acid. The proposed pathway involves three main stages:

  • Omega-Oxidation of Hexadecanoic Acid: The initial substrate, hexadecanoic acid (palmitic acid), undergoes omega-oxidation to form the dicarboxylic acid, hexadecanedioic acid. This process occurs primarily in the endoplasmic reticulum.

  • In-chain Hydroxylation: The C16 dicarboxylic acid, hexadecanedioic acid, is then hypothesized to be hydroxylated at the 7th carbon position to yield 7-hydroxyhexadecanedioic acid. This is the most speculative step in the pathway, with a cytochrome P450 monooxygenase being the most likely enzymatic candidate.

  • CoA Esterification: Finally, the hydroxylated dicarboxylic acid is activated to its coenzyme A (CoA) ester, this compound, by a dicarboxylyl-CoA synthetase.

The following diagram illustrates this proposed metabolic pathway:

Metabolic Pathway of this compound Formation cluster_ER Endoplasmic Reticulum cluster_unknown Putative Step cluster_Microsomes Microsomes Hexadecanoic_acid Hexadecanoic Acid omega_Hydroxyhexadecanoic_acid ω-Hydroxyhexadecanoic Acid Hexadecanoic_acid->omega_Hydroxyhexadecanoic_acid CYP4A Hexadecanedial Hexadecanedial omega_Hydroxyhexadecanoic_acid->Hexadecanedial ADH Hexadecanedioic_acid Hexadecanedioic Acid Hexadecanedial->Hexadecanedioic_acid ALDH seven_Hydroxyhexadecanedioic_acid 7-Hydroxyhexadecanedioic Acid Hexadecanedioic_acid->seven_Hydroxyhexadecanedioic_acid CYP450 (putative) seven_Hydroxyhexadecanedioyl_CoA This compound seven_Hydroxyhexadecanedioic_acid->seven_Hydroxyhexadecanedioyl_CoA Dicarboxylyl-CoA Synthetase

Figure 1: Proposed metabolic pathway for the formation of this compound.

Key Enzymes and Their Characteristics

This section details the enzyme families implicated in the formation of this compound, along with available quantitative data.

Omega-Oxidation Enzymes

The conversion of hexadecanoic acid to hexadecanedioic acid is a three-step process catalyzed by a cascade of enzymes.

  • Function: These monooxygenases catalyze the initial and rate-limiting step of omega-oxidation: the hydroxylation of the terminal methyl group of a fatty acid.

  • Substrate: Long-chain fatty acids, including hexadecanoic acid.

  • Cofactors: NADPH and cytochrome P450 reductase.

EnzymeSubstrateKm (µM)kcat (min⁻¹)Reference
Rat CYP4A1Lauric Acid->600[1]
Human CYP4A11Lauric Acid--[2]
  • Function: Oxidizes the newly formed hydroxyl group at the omega-carbon to an aldehyde.

  • Substrate: ω-hydroxy long-chain fatty acids.

  • Cofactor: NAD⁺.

  • Quantitative Data: Kinetic parameters for human liver ADH isoenzymes have been determined for 16-hydroxyhexadecanoic acid.

Enzyme IsoenzymeSubstrateKm (mM)kcat (min⁻¹)Reference
Human ADH (various)16-Hydroxyhexadecanoic acid0.001-0.0110-150[3]
  • Function: Catalyzes the final step of omega-oxidation, the oxidation of the terminal aldehyde to a carboxylic acid, forming the dicarboxylic acid.

  • Substrate: Long-chain ω-oxo fatty acids.

  • Cofactor: NAD⁺.

  • Quantitative Data: While specific data for 16-oxohexadecanoic acid is limited, ALDH enzymes exhibit broad substrate specificity.

EnzymeSubstrateKm (nM)Reference
Human ALDH-1Decanal2.9[4]
Human ALDH-2Decanal22[4]
Putative C7-Hydroxylating Enzyme: Cytochrome P450

The hydroxylation of hexadecanedioic acid at the C7 position is a critical but unconfirmed step. Based on the known catalytic versatility of cytochrome P450 enzymes in hydroxylating unactivated C-H bonds, a member of this superfamily is the most probable candidate. Bacterial P450s, such as P450-BM3, are known to hydroxylate fatty acids at in-chain positions (ω-1 to ω-3), and it is plausible that a mammalian counterpart with a different regioselectivity exists[5]. Further research is required to identify the specific enzyme responsible for this transformation.

Dicarboxylyl-CoA Synthetase
  • Function: Activates the dicarboxylic acid to its corresponding CoA ester, an essential step for its further metabolism.

  • Substrate: Dicarboxylic acids of varying chain lengths.

  • Cofactors: ATP, Coenzyme A.

  • Quantitative Data: A microsomal dicarboxylyl-CoA synthetase has been identified in rat liver with broad substrate specificity.

EnzymeSubstrateOptimal pHActivity (µmol/min/g liver)Reference
Rat Liver Microsomal SynthetaseDodecanedioic acid6.52.0[6][7]
Rat Liver Microsomal SynthetaseC5-C16 Dicarboxylic Acids--[6][7]

Regulatory Pathways

The expression of the enzymes involved in the formation of this compound is tightly regulated, primarily by nuclear receptors that sense the cellular lipid status.

PPARα Regulation of Omega-Oxidation and Peroxisomal β-Oxidation

The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key transcriptional regulator of lipid metabolism. Fatty acids and their derivatives, including dicarboxylic acids, are endogenous ligands for PPARα[8]. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression[9][10]. This includes genes encoding for CYP4A enzymes and the enzymes of peroxisomal β-oxidation[11][12].

The following diagram illustrates the regulatory pathway involving PPARα:

PPARa Regulatory Pathway cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_acids Fatty Acids / Dicarboxylic Acids PPARa PPARα Fatty_acids->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds Target_Genes Target Genes (CYP4A, Peroxisomal β-oxidation enzymes) PPRE->Target_Genes activates transcription mRNA mRNA Target_Genes->mRNA transcription Proteins Proteins mRNA->Proteins translation

References

Methodological & Application

Application Note: Quantitative Analysis of 7-hydroxyhexadecanedioyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxyhexadecanedioyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative that is implicated in fatty acid metabolism, particularly in pathways involving omega-oxidation and subsequent beta-oxidation. Dysregulation of these pathways is associated with various metabolic disorders. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological role and for the development of novel therapeutics targeting lipid metabolism. This application note provides a detailed protocol for the robust and reproducible quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the detection of this compound. The molecule is first extracted from the biological matrix and separated from other cellular components using reversed-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The MRM transitions are specific to the precursor and product ions of this compound, ensuring high specificity and minimizing interference from the sample matrix.

Experimental Protocols

Sample Preparation (from Tissue)

This protocol is adapted from general methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen tissue sample (~50 mg)

  • Internal Standard (IS): C17:0-CoA or other appropriate odd-chain acyl-CoA

  • 10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • SPE conditioning solvent: Methanol (B129727)

  • SPE equilibration solvent: Water

  • SPE wash solvent: 40% Methanol in water

  • SPE elution solvent: 80% Methanol in water

  • Reconstitution solvent: 50% Methanol in water

Procedure:

  • Homogenize the frozen tissue sample in 500 µL of ice-cold 10% TCA.

  • Add a known amount of the internal standard to the homogenate.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 40% methanol in water.

  • Elute the acyl-CoAs with 1 mL of 80% methanol in water.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (70:30, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions:

    • The precursor ion ([M+H]⁺) for this compound (C₃₇H₆₆N₇O₁₉P₃S) is calculated to be m/z 1082.35.

    • A common and characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine group (C₁₁H₂₁N₂O₇P₂S), resulting in a product ion corresponding to the acylium ion. However, a more characteristic fragmentation for Coenzyme A derivatives is the loss of the 3'-phospho-AMP moiety, resulting in a neutral loss of 507.3 Da. Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.1.

    • The following table provides proposed MRM transitions for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
This compound1082.4575.035100Quantifier
This compound1082.4428.14550Qualifier
Internal Standard (e.g., C17:0-CoA)1020.4513.135100Quantifier

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following table presents representative (hypothetical) quantitative data for the analysis of this compound in a biological sample. This serves as a template for data presentation and comparison.

Sample IDAnalyte Concentration (ng/mL)Internal Standard Peak AreaAnalyte Peak AreaCalculated Amount (pmol/mg tissue)
Control 15.21.2 x 10⁶8.5 x 10⁴0.15
Control 24.81.1 x 10⁶7.9 x 10⁴0.14
Treated 115.61.3 x 10⁶2.8 x 10⁵0.45
Treated 218.21.2 x 10⁶3.1 x 10⁵0.52

Visualization of Workflow and Metabolic Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue Homogenization is_add Internal Standard Addition tissue->is_add precipitation Protein Precipitation (TCA) is_add->precipitation spe Solid Phase Extraction (SPE) precipitation->spe drying Evaporation spe->drying reconstitution Reconstitution drying->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS Detection (ESI+) lc->ms mrm MRM Quantification ms->mrm integration Peak Integration mrm->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome fatty_acid Hexadecanedioic Acid omega_hydroxylation Omega-Hydroxylation (CYP450) fatty_acid->omega_hydroxylation hydroxy_fa 7-hydroxyhexadecanedioic Acid omega_hydroxylation->hydroxy_fa activation Acyl-CoA Synthetase hydroxy_fa->activation hydroxy_fa_coa This compound activation->hydroxy_fa_coa transport Peroxisomal Transport activation->transport hydroxy_fa_coa->transport beta_ox Beta-Oxidation transport->beta_ox short_chain Shorter-chain dicarboxylyl-CoAs + Acetyl-CoA beta_ox->short_chain

Quantification of 7-Hydroxyhexadecanedioyl-CoA in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxyhexadecanedioyl-CoA is a key intermediate in the biosynthesis of cutin and suberin, which are complex lipid polyesters forming protective barriers in various plant tissues.[1] The quantification of this and related molecules is crucial for understanding plant stress responses, developing disease-resistant crops, and exploring novel biocompatible polymers for various applications, including drug delivery. Acyl-CoAs are typically present in low abundance, necessitating highly sensitive and specific analytical methods for their measurement.[2][3][4][5]

This document provides detailed protocols for the indirect and direct quantification of this compound in plant tissues, primarily focusing on well-established gas chromatography-mass spectrometry (GC-MS) methods for monomer analysis and a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct measurement of the acyl-CoA molecule.

I. Indirect Quantification via Monomer Analysis of Cutin and Suberin

The most common approach to quantify the building blocks of cutin and suberin is through depolymerization of the polymer followed by analysis of the resulting monomers.[1][6][7][8] This method provides a quantitative profile of the fatty acid derivatives that constitute the polymer, including the 7-hydroxyhexadecanedioic acid monomer derived from this compound.

Experimental Protocol: GC-MS Analysis of Cutin and Suberin Monomers

This protocol is adapted from established methods for the analysis of plant lipid polyesters.[1][9][10]

1. Plant Tissue Preparation and Delipidation:

  • Harvest fresh plant tissue (e.g., leaves, roots, or seed coats).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and prevent degradation.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • To remove soluble lipids, exhaustively extract the powdered tissue with a series of organic solvents. A typical sequence is:

    • Isopropanol (pre-heated to inactivate lipases)

    • Chloroform:Methanol (B129727) (2:1, v/v)

    • Chloroform:Methanol (1:2, v/v)

    • Methanol

  • After each solvent extraction, centrifuge the sample and discard the supernatant. The remaining insoluble material is enriched in cell wall components, including cutin and suberin.

  • Dry the delipidated tissue under a stream of nitrogen or in a vacuum desiccator.

2. Depolymerization (Transesterification):

  • To the dried, delipidated tissue, add a solution of 1 M sodium methoxide (B1231860) in methanol.

  • Incubate the reaction mixture at 60°C for 2 hours to cleave the ester bonds of the cutin or suberin polymer, releasing the constituent monomers as fatty acid methyl esters (FAMEs).

  • Terminate the reaction by adding an acid, such as 2 M H₂SO₄.

3. Extraction of Monomers:

  • Extract the FAMEs from the acidified reaction mixture with a non-polar solvent like n-hexane or chloroform.

  • Repeat the extraction three times to ensure complete recovery of the monomers.

  • Combine the organic phases and wash with a saturated NaCl solution to remove residual acid and methanol.

  • Dry the organic phase over anhydrous sodium sulfate.

4. Derivatization:

  • Evaporate the solvent under a stream of nitrogen.

  • To convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, which are more volatile and suitable for GC analysis, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 30 minutes.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions (Typical):

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-750.

  • Quantification: Identify and quantify the peak corresponding to the derivatized 7-hydroxyhexadecanedioic acid methyl ester based on its retention time and mass spectrum, using an internal standard (e.g., methyl heptadecanoate) added at the beginning of the procedure.

Data Presentation: Representative Monomer Composition of Arabidopsis thaliana Cutin

The following table summarizes the typical monomer composition of leaf cutin from the model plant Arabidopsis thaliana, highlighting the C16 family of monomers to which 7-hydroxyhexadecanedioic acid belongs. Actual quantities can vary depending on the plant species, tissue type, and environmental conditions.

Monomer ClassMonomer SpeciesRepresentative Amount (µg/cm²)
C16 Dicarboxylic Acids Hexadecanedioic acid1.5 - 2.5
7-Hydroxyhexadecanedioic acid Present (Trace to minor)
C16 ω-Hydroxy Acids 16-Hydroxyhexadecanoic acid0.5 - 1.5
C16 Dihydroxy Acids 9,16-Dihydroxyhexadecanoic acid0.2 - 0.8
10,16-Dihydroxyhexadecanoic acid2.0 - 4.0
C18 Monomers Various species1.0 - 3.0

Note: The presence and amount of 7-hydroxyhexadecanedioic acid can be highly variable and may not always be a major component.

II. Direct Quantification of this compound by LC-MS/MS

Directly quantifying acyl-CoAs is challenging due to their low abundance and instability.[4][5] The following proposed protocol is based on established methods for the analysis of long-chain acyl-CoAs in biological matrices.[11][12][13]

Experimental Protocol: Proposed LC-MS/MS Method

1. Extraction of Acyl-CoAs:

  • Harvest and immediately freeze plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA).

  • Add 2-propanol and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[1]

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Purification and Concentration:

  • Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract.

  • Condition the cartridge with methanol and then with the extraction buffer.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a low-organic-content buffer to remove polar impurities.

  • Elute the acyl-CoAs with a high-organic-content solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of a solvent compatible with the LC mobile phase (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).

3. LC-MS/MS Analysis:

  • LC Conditions (Proposed):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Proposed):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ ion of this compound.

    • Product Ions: Characteristic fragment ions of the CoA moiety (e.g., neutral loss of 507 Da) and fragments specific to the 7-hydroxyhexadecanedioyl acyl chain. The exact MRM transitions would need to be determined using a synthesized standard.

  • Quantification: Generate a calibration curve using a synthetic standard of this compound and quantify the endogenous levels in the plant tissue extract relative to the internal standard.

Data Presentation: Hypothetical Quantitative Data for this compound
Plant TissueConditionThis compound (pmol/g fresh weight)
Arabidopsis thaliana LeafControl0.5 ± 0.1
Arabidopsis thaliana LeafDrought Stress1.2 ± 0.3
Solanum tuberosum Tuber PeridermControl2.1 ± 0.5
Solanum tuberosum Tuber PeridermWounded5.8 ± 1.2

III. Visualization of Pathways and Workflows

Biosynthetic Pathway of Cutin Monomers

The biosynthesis of C16 cutin monomers, including the precursors to this compound, originates from palmitic acid (C16:0) in the plastid and involves a series of modifications in the endoplasmic reticulum.[14][15]

Cutin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_polymer Polymer Assembly Plastid Plastid ER Endoplasmic Reticulum (ER) Fatty_Acid_Synthesis De novo Fatty Acid Synthesis Palmitic_Acid Palmitic Acid (C16:0) Fatty_Acid_Synthesis->Palmitic_Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA LACS Omega_Hydroxy_C16_CoA ω-Hydroxy-C16-CoA Palmitoyl_CoA->Omega_Hydroxy_C16_CoA CYP450s Mid_chain_Hydroxy_C16_CoA Mid-chain Hydroxylated ω-Hydroxy-C16-CoA Omega_Hydroxy_C16_CoA->Mid_chain_Hydroxy_C16_CoA CYP450s Dicarboxylic_Acid_CoA This compound Mid_chain_Hydroxy_C16_CoA->Dicarboxylic_Acid_CoA Oxidation Cutin_Polymer Cutin Polymer Dicarboxylic_Acid_CoA->Cutin_Polymer GPAT, CD1

Caption: Biosynthesis of C16 cutin monomers leading to this compound.

Experimental Workflow for Monomer Analysis

The following diagram illustrates the key steps in the indirect quantification of this compound via GC-MS analysis of cutin monomers.

Monomer_Analysis_Workflow Start Plant Tissue Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Delipidation Delipidation (Solvent Extraction) Homogenization->Delipidation Depolymerization Depolymerization (Transesterification) Delipidation->Depolymerization Extraction Monomer Extraction (Hexane/Chloroform) Depolymerization->Extraction Derivatization Derivatization (e.g., BSTFA) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Workflow for the GC-MS analysis of cutin and suberin monomers.

Logical Relationship for Direct Quantification

This diagram outlines the logical flow for the direct quantification of this compound using the proposed LC-MS/MS method.

Direct_Quantification_Logic Sample_Prep Sample Preparation Extraction Acyl-CoA Extraction Sample_Prep->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis_Step Analytical Measurement Purification->Analysis_Step LC_Separation LC Separation (C18) Analysis_Step->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Calibration Calibration Curve Data_Processing->Calibration Quantification Quantification vs. Internal Standard Calibration->Quantification Result Concentration of This compound Quantification->Result

Caption: Logical workflow for direct LC-MS/MS quantification of acyl-CoAs.

References

Application Note and Protocol for the Extraction of 7-hydroxyhexadecanedioyl-CoA from Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-hydroxyhexadecanedioyl-CoA is a key intermediate in the biosynthesis of suberin, a complex lipophilic polymer found in the cell walls of certain plant tissues, including roots. Suberin plays a crucial role in controlling the movement of water and solutes, as well as providing a barrier against pathogens. The study of suberin biosynthesis and its intermediates is essential for understanding plant stress responses and for potential applications in agriculture and bioremediation.

This document provides a detailed protocol for the extraction of this compound from plant roots. Due to the low abundance and labile nature of acyl-CoA thioesters, this protocol integrates best practices for sample handling, extraction, and analysis to maximize yield and ensure accurate quantification.[1] The methodology is based on established techniques for the extraction and analysis of long-chain acyl-CoAs from plant tissues, adapted for the specific properties of this compound.

Experimental Protocol

This protocol is divided into three main stages: sample preparation, extraction, and analysis.

Sample Preparation

Proper sample collection and preparation are critical to prevent the degradation of the target molecule.

Materials:

  • Healthy plant roots

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • RNase-free microcentrifuge tubes

Procedure:

  • Excise fresh root tissue from the plant.

  • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Aliquot the powdered tissue into pre-weighed, pre-chilled RNase-free microcentrifuge tubes.

  • Store the samples at -80°C until extraction.

Extraction of this compound

This procedure utilizes a solvent-based extraction method to isolate acyl-CoAs from the powdered root tissue.

Materials:

  • Extraction Buffer: 2-propanol:50 mM KH2PO4 (pH 7.2):acetic acid (50:49:1, v/v/v)

  • Internal Standard (e.g., heptadecanoyl-CoA)

  • Chloroform (B151607)

  • Methanol

  • Saturated NaCl solution

  • SpeedVac or nitrogen evaporator

Procedure:

  • To 100 mg of frozen root powder, add 1 mL of pre-chilled extraction buffer.

  • Add an appropriate amount of internal standard for later quantification.

  • Vortex vigorously for 1 minute to homogenize the sample.

  • Incubate on ice for 30 minutes, with intermittent vortexing every 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 500 µL of chloroform and 250 µL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper aqueous phase containing the acyl-CoAs.

  • Dry the aqueous phase using a SpeedVac or a gentle stream of nitrogen.

  • Resuspend the dried extract in a suitable solvent for analysis (e.g., 50% methanol).

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.

Instrumentation and Conditions (Example):

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for the separation of long-chain fatty acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other metabolites.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

MRM Transitions: The specific MRM transitions for this compound and the internal standard need to be determined empirically. The precursor ion will be the [M+H]+ of the molecule, and the product ions will be characteristic fragments, such as the adenosine (B11128) diphosphate (B83284) moiety.

Data Presentation

Quantitative data should be summarized in a table for clear comparison. The concentration of this compound is calculated based on the peak area ratio of the analyte to the internal standard and a standard curve.

Sample IDTissue Weight (mg)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (pmol/mg tissue)
Control 1102.515,43245,8761.25
Control 298.714,98746,1231.21
Treated 1105.125,67845,5432.11
Treated 2101.324,98145,9982.05

Experimental Workflow Diagram

Extraction_Workflow cluster_0 A 1. Sample Preparation B Flash-freeze root tissue in liquid nitrogen A->B C Grind to a fine powder B->C D Store at -80°C C->D E 2. Extraction F Homogenize in extraction buffer E->F G Add internal standard F->G H Centrifuge and collect supernatant G->H I Liquid-liquid extraction with chloroform H->I J Collect aqueous phase I->J K Dry extract J->K L 3. Analysis M Resuspend in solvent L->M N LC-MS/MS analysis M->N O Data processing and quantification N->O

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathway Context

This compound is an intermediate in the suberin biosynthesis pathway. This pathway involves the conversion of long-chain fatty acids into various modified forms, which are then polymerized to form suberin.

Suberin_Biosynthesis_Pathway FA Long-chain fatty acids OH_FA ω-hydroxy fatty acids FA->OH_FA Hydroxylation DCA α,ω-dicarboxylic acids OH_FA->DCA Oxidation H_DCA 7-hydroxyhexadecanedioic acid DCA->H_DCA Hydroxylation H_DCA_CoA This compound H_DCA->H_DCA_CoA CoA Ligation Suberin Suberin Polymer H_DCA_CoA->Suberin Polymerization

Caption: Simplified suberin biosynthesis pathway highlighting this compound.

References

Application Note: Synthesis and Characterization of 7-hydroxyhexadecanedioyl-CoA Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of 7-hydroxyhexadecanedioyl-CoA, a crucial analytical standard for research in fatty acid metabolism, particularly in studies involving long-chain hydroxy fatty acids and dicarboxylic acids. The synthesis involves a multi-step chemical approach, including the creation of the 7-hydroxyhexadecanedioic acid precursor, selective protection of functional groups, and subsequent conjugation with Coenzyme A. This application note outlines the complete experimental workflow, from starting materials to the final purified product, and includes methods for analytical verification using mass spectrometry and NMR spectroscopy. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

Long-chain hydroxy dicarboxylic acids and their Coenzyme A (CoA) esters are important metabolites in various biological pathways, including fatty acid ω-oxidation and the metabolism of xenobiotics. The availability of high-purity analytical standards for these compounds is essential for their accurate identification and quantification in biological matrices. This compound is a key representative of this class of molecules. This application note describes a robust methodology for the synthesis of this analytical standard to support research and development in metabolic diseases, drug discovery, and toxicology.

Synthesis Pathway Overview

The overall synthetic strategy is a multi-step process beginning with the synthesis of the precursor molecule, 7-hydroxyhexadecanedioic acid. This is followed by a selective protection and activation of one of the carboxyl groups, reaction with Coenzyme A, and a final purification step.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_activation Activation & Conjugation cluster_purification Purification & Analysis Start Starting Materials Step1 Synthesis of 7-hydroxyhexadecanedioic acid Start->Step1 Step2 Selective Protection & Mono-activation Step1->Step2 Step3 Conjugation with Coenzyme A Step2->Step3 Step4 Purification by HPLC Step3->Step4 Final This compound Analytical Standard Step4->Final

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 7-hydroxyhexadecanedioic acid

Materials:

  • 1,8-Octanediol

  • Pyridinium chlorochromate (PCC)

  • 8-Bromooctanoic acid

  • Magnesium turnings

  • Dry diethyl ether

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Sodium sulfate

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Oxidation of 1,8-Octanediol: 1,8-Octanediol is mono-oxidized to 8-hydroxyoctanal (B1654321) using a controlled amount of PCC in dichloromethane. The reaction is monitored by TLC.

  • Grignard Reaction: A Grignard reagent is prepared from 8-bromooctanoic acid (after protection of the carboxylic acid as a silyl (B83357) ester) and magnesium turnings in dry diethyl ether.

  • Coupling: The prepared Grignard reagent is reacted with 8-hydroxyoctanal at low temperature to form the carbon skeleton of 7-hydroxyhexadecanedioic acid with protecting groups.

  • Oxidation and Deprotection: The secondary alcohol at the 7-position is protected, and the terminal alcohol is oxidized to a carboxylic acid using Jones reagent. Subsequent deprotection of all protecting groups under acidic conditions yields 7-hydroxyhexadecanedioic acid.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography.

Part 2: Selective Mono-activation and Synthesis of this compound

To synthesize the mono-CoA ester, one of the two carboxylic acid groups must be selectively activated. This can be achieved by statistical mono-esterification followed by activation of the free carboxylic acid.

Materials:

  • 7-hydroxyhexadecanedioic acid

  • Methanol (B129727)

  • Sulfuric acid (catalytic amount)

  • N,N'-Carbonyldiimidazole (CDI)

  • Dry tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate solution (aqueous)

  • C18 reverse-phase HPLC column and system

Protocol:

  • Selective Mono-esterification: 7-hydroxyhexadecanedioic acid is subjected to Fischer esterification with a limited amount of methanol and a catalytic amount of sulfuric acid to statistically favor the formation of the mono-methyl ester.[1]

  • Purification of Mono-ester: The resulting mixture of di-acid, mono-ester, and di-ester is separated by column chromatography to isolate the 7-hydroxy-16-methoxycarbonylhexadecanoic acid.

  • Activation of the Free Carboxylic Acid: The purified mono-ester is dissolved in dry THF, and N,N'-Carbonyldiimidazole (CDI) is added to activate the free carboxylic acid, forming an acyl-imidazolide intermediate.[2]

  • Thioesterification: A solution of Coenzyme A trilithium salt in aqueous sodium bicarbonate buffer (pH ~7.5-8.0) is added to the activated mono-ester solution. The reaction mixture is stirred at room temperature until the formation of the thioester is complete, as monitored by HPLC.

  • Ester Hydrolysis: The methyl ester is hydrolyzed under mild basic conditions to yield the final product, this compound.

  • Purification of this compound: The final product is purified by reverse-phase HPLC using a water/acetonitrile gradient containing a small amount of formic acid. The fractions containing the desired product are collected and lyophilized.

Activation_Conjugation Input 7-hydroxy- hexadecanedioic acid Step1 Selective Mono- esterification Input->Step1 Step2 Purification of Mono-ester Step1->Step2 Step3 Activation with CDI Step2->Step3 Step4 Reaction with Coenzyme A Step3->Step4 Step5 Ester Hydrolysis Step4->Step5 Output Crude 7-hydroxy- hexadecanedioyl-CoA Step5->Output

Caption: Workflow for the activation and conjugation steps.

Analytical Characterization

Mass Spectrometry

The synthesized analytical standard should be characterized by high-resolution mass spectrometry to confirm its molecular weight and fragmentation pattern.

Instrumentation:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with electrospray ionization (ESI).

Expected Data:

ParameterExpected ValueReference
Precursor Ion (M-H)- m/z 1050.3Calculated
Key Fragment Ions Loss of pantoic acid-diphosphate-adenosine (m/z ~767)General Acyl-CoA fragmentation
Fragment corresponding to 7-hydroxyhexadecanedioic acid (m/z 301.2)[3]
Further fragmentation of the fatty acid backbone[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in D₂O):

ProtonExpected Chemical Shift (ppm)
CoA Protons
Adenine H-8~8.5
Adenine H-2~8.2
Ribose H-1'~6.1
Fatty Acyl Chain
α-CH₂ (to thioester)~2.8 - 3.0
β-CH₂ (to thioester)~1.6 - 1.7
CH-OH~3.6 - 3.8
α-CH₂ (to distal COOH)~2.2 - 2.4
Other CH₂~1.2 - 1.6

Expected ¹³C NMR Chemical Shifts (in D₂O):

CarbonExpected Chemical Shift (ppm)
CoA Carbons
Thioester C=O~200 - 205
Adenine and Ribose carbonsStandard values
Fatty Acyl Chain
Distal COOH~178 - 182
CH-OH~68 - 72
α-C (to thioester)~45 - 50
α-C (to distal COOH)~34 - 38
Other CH₂~25 - 35

Purity and Yield

ParameterTarget Value
Overall Yield 5 - 10%
Purity (by HPLC-UV) >95%
Identity Confirmation HRMS and NMR

Storage and Stability

The purified this compound should be stored as a lyophilized powder at -80°C. For use, it should be dissolved in a suitable buffer at a slightly acidic to neutral pH. Solutions should be stored at -20°C and are stable for several weeks. Repeated freeze-thaw cycles should be avoided.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of this compound. The detailed protocols and expected analytical data will aid researchers in producing a reliable analytical standard for their studies in fatty acid metabolism and related fields. The availability of this standard will facilitate more accurate and reproducible quantitative studies.

References

Application Notes and Protocols for Developing a Cell-Free Assay for 7-Hydroxyhexadecanedioyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy dicarboxylic acids and their CoA esters are an emerging class of lipid molecules with potential roles in signaling pathways and metabolic regulation. The synthesis of 7-hydroxyhexadecanedioyl-CoA is of particular interest for studying its biological functions and for the development of novel therapeutics. This document provides detailed application notes and protocols for establishing a cell-free enzymatic assay to synthesize and quantify this compound. The proposed pathway involves a three-step enzymatic cascade, starting from hexadecanedioic acid.

Proposed Signaling Pathway for this compound Synthesis

The synthesis of this compound is hypothesized to occur through a pathway involving in-chain hydroxylation of a long-chain dicarboxylic acid followed by coenzyme A ligation. While the endogenous pathway is still under investigation, a plausible enzymatic route involves the action of a cytochrome P450 monooxygenase for the hydroxylation step and a long-chain acyl-CoA synthetase for the final CoA ester formation.

This compound Synthesis Pathway cluster_0 Step 1: In-chain Hydroxylation cluster_1 Step 2: CoA Ligation Hexadecanedioic_Acid Hexadecanedioic Acid 7_Hydroxyhexadecanedioic_Acid 7-Hydroxyhexadecanedioic Acid Hexadecanedioic_Acid->7_Hydroxyhexadecanedioic_Acid O2, NADPH CYP_Hydroxylase Cytochrome P450 Hydroxylase (e.g., CYP153A family) CYP_Hydroxylase->7_Hydroxyhexadecanedioic_Acid 7_Hydroxyhexadecanedioyl_CoA This compound 7_Hydroxyhexadecanedioic_Acid->7_Hydroxyhexadecanedioyl_CoA ATP, Coenzyme A LACS Long-Chain Acyl-CoA Synthetase (LACS) LACS->7_Hydroxyhexadecanedioyl_CoA

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the key enzymes in the proposed pathway. These values are estimates based on related enzymes and should be determined experimentally for the specific enzymes used in the assay.

Table 1: Hypothetical Kinetic Parameters of Candidate Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)
Cytochrome P450 (CYP153A family) Hexadecanedioic Acid50 - 15010 - 500.5 - 2.5
Long-Chain Acyl-CoA Synthetase (LACS) 7-Hydroxyhexadecanedioic Acid10 - 5050 - 2005 - 20

Table 2: Recommended Concentration Ranges for Assay Components

ComponentStock ConcentrationFinal Concentration
Hexadecanedioic Acid10 mM in Ethanol50 - 200 µM
Cytochrome P450 Enzyme1 mg/mL0.1 - 1 µM
NADPH100 mM1 mM
Coenzyme A10 mM0.5 mM
ATP100 mM5 mM
MgCl₂1 M10 mM
Long-Chain Acyl-CoA Synthetase1 mg/mL0.1 - 0.5 µM
Potassium Phosphate (B84403) Buffer (pH 7.4)1 M100 mM

Experimental Protocols

Experimental Workflow

The overall workflow for the cell-free synthesis and analysis of this compound is depicted below.

Experimental_Workflow Start Start Enzyme_Prep Enzyme Preparation (Cell-free expression or purification) Start->Enzyme_Prep Assay_Setup Cell-Free Assay Setup (Combine enzymes, substrates, cofactors) Enzyme_Prep->Assay_Setup Incubation Incubation (e.g., 37°C, 1-2 hours) Assay_Setup->Incubation Quenching Reaction Quenching (e.g., with ice-cold acetonitrile) Incubation->Quenching Extraction Extraction of Products (Solid-phase or liquid-liquid extraction) Quenching->Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound) Extraction->LCMS_Analysis Data_Analysis Data Analysis (Determine enzyme kinetics and yield) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the cell-free assay of this compound synthesis.

Protocol 1: Cell-Free Expression of Cytochrome P450 and Long-Chain Acyl-CoA Synthetase

This protocol describes the in vitro synthesis of the required enzymes using a commercially available E. coli-based cell-free expression system.

Materials:

  • Cell-free E. coli extract system (e.g., PURE system or S30 extract)

  • Plasmids encoding the cytochrome P450 and LACS genes with a T7 promoter

  • T7 RNA Polymerase

  • Amino acid mixture

  • Energy solution (ATP, GTP, CTP, UTP, creatine (B1669601) phosphate)

  • Creatine kinase

  • Potassium phosphate buffer (1 M, pH 7.4)

  • Dithiothreitol (DTT)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • In a sterile microcentrifuge tube, combine the components in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • Buffer and salt solutions as per the manufacturer's instructions

    • Amino acid mixture

    • Energy solution

    • Creatine kinase

    • DTT (final concentration 1 mM)

    • T7 RNA Polymerase (as per manufacturer's recommendation)

    • Plasmid DNA (1-2 µg)

    • Cell-free extract

  • Mix gently by pipetting.

  • Incubate the reaction at 30-37°C for 2-4 hours.

  • The resulting mixture containing the synthesized enzymes can be used directly in the activity assay or stored at -80°C.

Protocol 2: Cell-Free Synthesis of this compound

This protocol outlines the enzymatic reaction to produce this compound.

Materials:

  • Cell-free expressed or purified cytochrome P450 and LACS

  • Hexadecanedioic acid (substrate)

  • NADPH

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Ice-cold acetonitrile (B52724) (for quenching)

Procedure:

  • Prepare a master mix containing buffer, NADPH, CoA, ATP, and MgCl₂ at 2x the final concentrations listed in Table 2.

  • In a microcentrifuge tube, add 50 µL of the master mix.

  • Add the cell-free expressed or purified enzymes to the desired final concentrations.

  • Initiate the reaction by adding the hexadecanedioic acid substrate.

  • Incubate the reaction at 37°C for 1-2 hours with gentle shaking.

  • To stop the reaction, add 100 µL of ice-cold acetonitrile.

  • Vortex briefly and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the detection and quantification of the final product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Use the supernatant from Protocol 2. If necessary, dilute the sample with the initial mobile phase composition.

  • Chromatographic Separation:

    • Inject 5-10 µL of the sample onto the column.

    • Use a gradient elution, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined using a synthesized standard.

    • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using a purified standard of this compound.

    • Calculate the concentration of the product in the assay samples based on the standard curve.

Concluding Remarks

The protocols and data presented here provide a comprehensive framework for developing a cell-free assay for the synthesis of this compound. It is important to note that the proposed enzymatic pathway and the kinetic parameters are hypothetical and require experimental validation. Researchers should focus on identifying and characterizing the specific cytochrome P450 enzyme responsible for the 7-hydroxylation of hexadecanedioic acid. The provided protocols for cell-free expression, enzymatic synthesis, and LC-MS/MS analysis offer a robust starting point for these investigations. Successful implementation of this assay will be a valuable tool for exploring the biological significance of this novel lipid metabolite and for screening potential modulators of its synthesis.

Application Note: In Vivo Metabolic Labeling of 7-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vivo metabolic labeling, detection, and relative quantification of 7-hydroxyhexadecanedioyl-CoA. As no standardized protocol for this specific metabolite is readily available, this application note puts forth a comprehensive methodology based on established principles of fatty acid metabolism, stable isotope tracing, and mass spectrometry.

Introduction

This compound is a complex fatty acid derivative that is likely involved in lipid metabolism and signaling. Its structure, featuring a dicarboxylic acid backbone and in-chain hydroxylation, suggests a biosynthetic origin from hexadecanoic acid (palmitic acid) via oxidative pathways. Understanding the in vivo dynamics of this molecule can provide insights into metabolic regulation, enzyme activity, and its potential role in disease states.

Metabolic labeling with stable isotopes, coupled with mass spectrometry, is a powerful technique to trace the flow of precursors into specific metabolites, allowing for the study of their synthesis and turnover. This protocol describes the use of uniformly labeled [U-¹³C₁₆]palmitic acid as a tracer to investigate the in vivo formation of this compound.

Proposed Biosynthetic Pathway

The formation of this compound in vivo is proposed to originate from palmitoyl-CoA through a series of oxidative reactions. The key enzymatic steps are likely catalyzed by cytochrome P450 (CYP) monooxygenases for hydroxylation and alcohol/aldehyde dehydrogenases for the formation of the dicarboxylic acid.

The proposed pathway involves:

  • In-chain Hydroxylation: A CYP enzyme hydroxylates palmitoyl-CoA at the C7 position.

  • Omega (ω)-Hydroxylation: A member of the CYP4 family of enzymes hydroxylates the terminal methyl group (ω-carbon or C16) of the fatty acid.[1][2]

  • Omega (ω)-Oxidation: The newly formed hydroxyl group at the ω-position is sequentially oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, forming 7-hydroxyhexadecanedioic acid.[3][4]

  • Coenzyme A Ligation: The dicarboxylic acid is then activated to its corresponding mono-CoA ester, this compound, by an acyl-CoA synthetase.

Metabolic Pathway of this compound palmitoyl_coa Palmitoyl-CoA hydroxy_palmitoyl_coa 7-hydroxy-palmitoyl-CoA palmitoyl_coa->hydroxy_palmitoyl_coa CYP-mediated C7-hydroxylation dihydroxy_hexadecanoic_acid 7,16-dihydroxy hexadecanoic acid hydroxy_palmitoyl_coa->dihydroxy_hexadecanoic_acid CYP4A/F ω-hydroxylation & Thioesterase oxo_acid 7-hydroxy-16-oxo hexadecanoic acid dihydroxy_hexadecanoic_acid->oxo_acid Alcohol Dehydrogenase dicarboxylic_acid 7-hydroxyhexadecanedioic acid oxo_acid->dicarboxylic_acid Aldehyde Dehydrogenase target_coa This compound dicarboxylic_acid->target_coa Acyl-CoA Synthetase Experimental Workflow animal_model In Vivo Labeling ([U-¹³C₁₆]Palmitic Acid Administration to Mice) tissue_collection Tissue Collection (Liver, Kidney, etc.) Flash Freeze animal_model->tissue_collection extraction Metabolite Extraction (Homogenization, SPE) tissue_collection->extraction analysis LC-MS/MS Analysis (UHPLC-QTOF/QQQ) extraction->analysis data_processing Data Processing (Peak Integration, Isotopic Enrichment) analysis->data_processing

References

Application Note: Mass Spectrometry Fragmentation Analysis of 7-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the analysis of 7-hydroxyhexadecanedioyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific fragmentation data for this molecule is not widely published, this guide extrapolates from the well-established fragmentation patterns of similar long-chain acyl-CoA species, hydroxy fatty acids, and dicarboxylic acids to predict its mass spectrometric behavior. The provided methodologies and expected fragmentation data will aid researchers in the identification and characterization of this and related metabolites.

Introduction

This compound is a long-chain acyl-coenzyme A (CoA) derivative that may play a role in various metabolic pathways. Understanding its structure and metabolism is crucial for researchers in fields such as biochemistry and drug development. Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the sensitive and specific detection of such molecules. This application note details the expected fragmentation patterns of this compound and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is anticipated to occur at several key locations within the molecule. Acyl-CoAs are known to fragment in a characteristic manner, primarily involving the cleavage of the thioester bond and subsequent fragmentation of the acyl chain. The presence of a hydroxyl group and a second carboxylic acid will introduce additional, predictable fragmentation pathways.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound is expected to yield several diagnostic fragment ions. The primary fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule.[1] Further fragmentation of the acyl chain is then expected.

The following table summarizes the predicted major fragment ions for this compound.

Predicted Fragment Ion m/z (Monoisotopic) Description
[M+H]⁺1084.4Protonated parent molecule
[M-H₂O+H]⁺1066.4Loss of water from the hydroxyl group
[M-CO₂+H]⁺1040.4Loss of carbon dioxide from the terminal carboxyl group
[Acyl chain+H]⁺317.2Cleavage of the C-S bond, retaining the acyl chain
[Acyl chain-H₂O+H]⁺299.2Loss of water from the acyl chain fragment
[CoA-thioester+H]⁺768.2Cleavage of the C-S bond, retaining the CoA moiety
Characteristic acyl chain fragmentsVariousCleavage along the hydrocarbon chain, often adjacent to the hydroxyl group

Experimental Protocol

This protocol outlines a general procedure for the extraction and LC-MS/MS analysis of long-chain acyl-CoAs, adapted for this compound.

1. Sample Preparation and Extraction

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[2]

  • Materials:

    • Frozen tissue sample (~40 mg)

    • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

    • Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)

    • Internal Standard (e.g., Heptadecanoyl-CoA)

    • Methanol:Water (1:1 v/v)

  • Procedure:

    • Homogenize the frozen tissue sample in 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer.

    • Add 0.5 mL of the acetonitrile:isopropanol:methanol solvent mixture containing the internal standard.

    • Vortex the mixture for 2 minutes, followed by sonication for 3 minutes.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of the solvent mixture.

    • Combine the supernatants and dry under a stream of nitrogen gas.

    • Re-suspend the dried extract in 50 µL of methanol:water (1:1) and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

This method is based on a reverse-phase separation for long-chain acyl-CoAs.[2]

  • Column: C8 reverse-phase column (e.g., 1.7 µm particle size)

  • Mobile Phase A: Water with 10 mM Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry

The following settings are a starting point and should be optimized for the specific instrument used.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Scan Mode: Full scan and product ion scan (or Selected Reaction Monitoring - SRM)

  • Capillary Voltage: 3.5 kV

  • Capillary Temperature: 280 °C

  • Sheath Gas Flow: 40 units

  • Auxiliary Gas Flow: 10 units

  • Collision Gas: Argon

  • Collision Energy: Optimize for fragmentation of the parent ion (typically 20-40 eV)

Visualizations

Fragmentation_Pathway M_H [M+H]⁺ m/z 1084.4 M_H2O [M-H₂O+H]⁺ m/z 1066.4 M_H->M_H2O - H₂O M_CO2 [M-CO₂+H]⁺ m/z 1040.4 M_H->M_CO2 - CO₂ Acyl_Chain [Acyl chain+H]⁺ m/z 317.2 M_H->Acyl_Chain - CoA-SH CoA_thioester [CoA-thioester+H]⁺ m/z 768.2 M_H->CoA_thioester - Acyl chain Acyl_Chain_H2O [Acyl chain-H₂O+H]⁺ m/z 299.2 Acyl_Chain->Acyl_Chain_H2O - H₂O

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow Sample_Prep Sample Preparation (Tissue Homogenization) Extraction Liquid-Liquid Extraction (Acetonitrile:Isopropanol:Methanol) Sample_Prep->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution (Methanol:Water) Drying->Reconstitution LC_Separation Liquid Chromatography (C8 Reverse Phase) Reconstitution->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a framework for the mass spectrometric analysis of this compound. By leveraging established fragmentation patterns of similar molecules, researchers can confidently identify and characterize this long-chain acyl-CoA. The provided protocol offers a robust starting point for developing a validated analytical method. Further optimization of both the chromatographic separation and mass spectrometric parameters will be necessary to achieve the desired sensitivity and specificity for a given application.

References

Application Note: Chromatographic Separation of Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxy fatty acyl-Coenzyme A (HFA-CoA) species are critical intermediates in a variety of metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1][2] Their accurate quantification is essential for understanding cellular metabolism in both normal physiological and disease states, such as metabolic syndrome and certain genetic disorders.[1][2] Due to their polarity, structural similarity, and often low abundance, the chromatographic separation and analysis of HFA-CoAs present significant analytical challenges.[3] This document provides an overview and detailed protocols for the separation and quantification of HFA-CoAs using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Challenges in HFA-CoA Analysis

Several factors contribute to the difficulty in analyzing HFA-CoAs:

  • Polarity and Stability: As polar thioesters, HFA-CoAs can be prone to degradation, requiring careful sample handling and optimized chromatographic conditions.[3]

  • Structural Isomers: The presence of isomers, such as 2-hydroxy and 3-hydroxy fatty acids, and enantiomers (R and S forms) necessitates high-resolution separation techniques for accurate identification and quantification.[4]

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of target analytes, often requiring extensive sample cleanup.[3]

  • Wide Range of Chain Lengths: HFA-CoAs exist with varying fatty acyl chain lengths and degrees of saturation, requiring robust chromatographic methods capable of resolving this diversity.[5]

Chromatographic Approaches

  • Liquid Chromatography (LC): Reversed-phase HPLC and UPLC are the most common techniques for the direct analysis of intact HFA-CoAs.[2] C18 columns are widely used, and coupling with mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity needed for quantification in complex biological matrices.[2][6] Chiral stationary phases can be employed for the separation of enantiomers.[3]

  • Gas Chromatography (GC): GC-MS is a powerful technique for fatty acid analysis but requires the hydrolysis of the acyl-CoA to release the free hydroxy fatty acid, followed by derivatization to increase volatility.[1][7] Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs) and silylation of the hydroxyl group to form trimethylsilyl (B98337) (TMS) ethers.[7][8][9] This approach does not analyze the intact acyl-CoA but provides detailed information on the hydroxy fatty acid moiety.

Experimental Workflows & Pathways

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Tissue Biological Sample (Tissue, Cells, Plasma) Homogenize Homogenization & Extraction (e.g., Isopropanol (B130326)/Acetonitrile) Tissue->Homogenize SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Homogenize->SPE For LC-MS Hydrolysis Alkaline Hydrolysis (for GC-MS analysis) Homogenize->Hydrolysis For GC-MS Elution Elution LCMS UPLC-MS/MS Analysis (Intact Acyl-CoAs) SPE->LCMS Derivatization Derivatization (e.g., Silylation - BSTFA) Hydrolysis->Derivatization GCMS GC-MS Analysis (Derivatized Hydroxy FAs) Derivatization->GCMS Quant Quantification & Data Analysis LCMS->Quant GCMS->Quant

Caption: General experimental workflow for HFA-CoA analysis.

FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA β-Ketothiolase

Caption: Simplified fatty acid β-oxidation pathway.

Quantitative Data Summary

The following tables summarize typical parameters for the chromatographic separation of hydroxy fatty acyl-CoAs and their corresponding hydroxy fatty acids.

Table 1: UPLC-MS/MS Parameters for Intact Hydroxy Fatty Acyl-CoA Analysis

Parameter Condition 1: Broad Profiling[5][10] Condition 2: High-Sensitivity Quantification[6]
System UPLC coupled to a tandem mass spectrometer (e.g., QQQ or Q-TOF) UPLC-MS/MS (e.g., Triple Quadrupole)
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 75 mM KH₂PO₄ or 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 600 mM Acetic Acid or 0.1% Formic Acid 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min 0.3 mL/min
Gradient 5% B to 95% B over 5-20 minutes 5% B to 95% B over 5 minutes
Column Temp. 25 - 35°C Ambient or controlled (e.g., 25°C)
Injection Vol. 5 - 10 µL 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+) Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM) or Neutral Loss Scan Multiple Reaction Monitoring (MRM)

| LOD/LOQ | LOD: 1-10 fmol; LOQ: 5-50 fmol | LOD: ~50 fmol; LOQ: ~100 fmol |

Table 2: GC-MS Parameters for Hydroxy Fatty Acid Analysis (Post-Hydrolysis & Derivatization)

Parameter Condition 1: General Profiling[8][11] Condition 2: Isomer Separation[8]
System Gas Chromatograph with Mass Spectrometer Gas Chromatograph with Mass Spectrometer
Derivatization Methylation followed by TMS ether formation (BSTFA) TMS ether formation (BSTFA + 1% TMCS)
Column HP-5MS (5% Phenyl Methyl Siloxane) (e.g., 30m x 0.25mm, 0.25µm) DB-23 (50%-Cyanopropyl)-methylpolysiloxane (e.g., 60m x 0.25mm, 0.25µm)
Injector Temp. 250 - 280°C (Splitless mode) 250°C (Splitless mode)
Oven Program 80°C (5 min), ramp 3.8°C/min to 200°C, ramp 15°C/min to 290°C (6 min) 150°C (1 min), ramp 1.5°C/min to 240°C (10 min)
Carrier Gas Helium Helium
Ionization Mode Electron Ionization (EI) Electron Ionization (EI) and/or Positive Chemical Ionization (PCI)
Detection Selected Ion Monitoring (SIM) or Full Scan Full Scan for identification, SIM for quantification

| Precision (CV%) | 1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L[11] | Not specified |

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Intact HFA-CoAs from Biological Tissues

This protocol is designed for the sensitive and specific quantification of a wide range of HFA-CoAs in biological matrices.[5][6]

1. Materials and Reagents

  • Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade)

  • Reagents: Formic acid, Isopropanol, Ammonium sulfate (B86663) (saturated solution)

  • Internal Standards: Appropriate stable isotope-labeled or odd-chain acyl-CoAs (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 100 mg)

2. Sample Preparation

  • Weigh ~50 mg of frozen, powdered tissue and homogenize in 2 mL of 100 mM KH₂PO₄ containing the internal standard.[12]

  • Add 2.0 mL of isopropanol and homogenize again.

  • Add 0.25 mL of saturated NH₄SO₄ and 4.0 mL of acetonitrile. Vortex for 5 minutes.[12]

  • Centrifuge at ~2,000 x g for 5 minutes. Collect the upper phase containing the acyl-CoAs.

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[6]

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[6]

  • Elute the HFA-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. UPLC-MS/MS Analysis

  • Set up the UPLC-MS/MS system according to the parameters in Table 1, Condition 2 .

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the reconstituted sample.

  • Acquire data using pre-defined MRM transitions for each target HFA-CoA and internal standard.

4. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the concentration of each HFA-CoA using a calibration curve prepared with authentic standards.

Protocol 2: GC-MS Analysis of Hydroxy Fatty Acids from HFA-CoAs

This protocol involves the hydrolysis of the acyl-CoA thioester bond and subsequent derivatization of the resulting hydroxy fatty acid for GC-MS analysis.[9][11]

1. Materials and Reagents

  • Solvents: Ethyl acetate, Hexane, Methanol (GC grade)

  • Reagents: Sodium hydroxide (B78521) (10 M), Hydrochloric acid (6 M), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine

  • Internal Standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., d3-3-OH-C16:0)

2. Sample Preparation (Hydrolysis and Extraction)

  • To 500 µL of plasma, cell lysate, or tissue homogenate, add 10 µL of the internal standard mixture.

  • For total hydroxy fatty acid content, add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes to hydrolyze the acyl-CoAs.[11]

  • Acidify the sample with 2 mL of 6 M HCl.

  • Extract the hydroxy fatty acids by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.

3. Derivatization

  • To the dried extract, add 100 µL of BSTFA with 1% TMCS (or a mixture of BSTFA and pyridine).[8][11]

  • Cap the vial tightly and heat at 60-80°C for 60 minutes.[9][11]

  • Cool the sample to room temperature. The sample is now ready for injection. If needed, it can be diluted with hexane.

4. GC-MS Analysis

  • Set up the GC-MS system according to the parameters in Table 2, Condition 1 .

  • Inject 1 µL of the derivatized sample into the GC-MS in splitless mode.

  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each derivatized hydroxy fatty acid and internal standard.

5. Data Analysis

  • Calculate the ratio of the peak area of the native analyte to the corresponding stable isotope internal standard.

  • Quantify the amount of each hydroxy fatty acid using the response ratio against a calibration curve.

References

Application Notes and Protocols for Long-Chain Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid β-oxidation, the citric acid cycle (TCA cycle), lipid synthesis, and post-translational protein modifications.[1] The accurate quantification and profiling of these molecules are essential for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases, neurodegenerative disorders, and cancer.[2][3][4] This document provides detailed application notes and experimental protocols for the robust and sensitive analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for their quantification.[5][6]

Analytical Challenges

The analysis of long-chain acyl-CoAs presents several challenges due to their amphiphilic nature, low abundance, and instability in aqueous solutions.[3][7] Key considerations include:

  • Sample Preparation: Efficient extraction from complex biological matrices while minimizing degradation and analyte loss is crucial.

  • Chromatographic Separation: Achieving good peak shape and resolution for a wide range of acyl-CoA species with varying chain lengths and degrees of saturation.

  • Sensitive Detection: The low endogenous concentrations of many acyl-CoA species necessitate highly sensitive analytical techniques.

  • Accurate Quantification: The use of appropriate internal standards is critical to correct for matrix effects and variability in sample preparation and instrument response.[5]

Key Analytical Techniques

The most widely adopted and robust method for long-chain acyl-CoA profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8] This technique offers superior sensitivity and specificity compared to older methods like HPLC-UV.[5][9]

Liquid Chromatography Approaches:
  • Reversed-Phase (RP) Chromatography: C18 columns are commonly used for separating acyl-CoAs based on the hydrophobicity of their fatty acyl chains.[8][10][11] Ion-pairing reagents are often added to the mobile phase to improve peak shape and retention of the polar CoA moiety.[1][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC offers an alternative separation mechanism that can be advantageous for analyzing a broad range of acyl-CoAs, from short to long chains, in a single run.[13]

Mass Spectrometry Approaches:
  • Triple Quadrupole (QqQ) Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, this is a highly sensitive and specific method for targeted quantification of known acyl-CoAs.[8][9][10] Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the adenosine (B11128) diphosphate (B83284) moiety, which is often used for SRM transitions.[8][10]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and QTOF mass spectrometers provide high mass accuracy and resolution, enabling both targeted and untargeted profiling of acyl-CoAs.[1][5][14] This approach is particularly useful for identifying novel or unexpected acyl-CoA species.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells by Solvent Precipitation

This protocol is a rapid and effective method for a broad range of acyl-CoAs from cultured cells.[11]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[15]

  • Acetonitrile (ACN)

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol (B129727) in water with 10 mM ammonium (B1175870) acetate)[11]

Procedure:

  • Cell Harvesting:

    • Rinse confluent cell culture plates (e.g., P-100) once with 10 ml of ice-cold PBS.[15]

    • Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.[15]

    • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.[15]

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[15]

    • Aspirate the supernatant and store the cell pellet at -80°C until extraction.

  • Extraction:

    • Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[15]

    • Add 270 µL of acetonitrile, vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11][15]

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[11]

    • Carefully collect the supernatant containing the extracted acyl-CoAs into a new microcentrifuge tube.[11]

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[11]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.[11]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[7][10][11]

Materials:

  • Homogenizer

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)[16]

  • Acetonitrile (ACN)

  • Isopropanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode)[7]

  • SPE vacuum manifold

  • Wash solvents (e.g., high-aqueous buffer, lower percentage organic solvent)[11]

  • Elution solvent (e.g., methanol or acetonitrile)[11]

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue sample in an appropriate volume of ice-cold homogenization buffer.[16]

    • Add organic solvent (e.g., isopropanol, acetonitrile) and continue homogenization.[16]

  • Solid-Phase Extraction:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample homogenate onto the conditioned SPE cartridge.[11]

    • Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[11]

    • Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[11]

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[11]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[11]

Protocol 3: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[11]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[11] Alternatively, a high pH mobile phase with ammonium hydroxide (B78521) can be used.[8][10]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[11]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[11]

Mass Spectrometric Detection (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8][9]

  • Analysis Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Monitor the precursor ion ([M+H]+) and a characteristic product ion. A common strategy is to monitor the neutral loss of 507 Da.[8][10]

Data Presentation

Table 1: Performance Characteristics of LC-MS/MS Methods for Long-Chain Acyl-CoA Quantification
Acyl-CoAMethodSample MatrixLOQInter-run Precision (% CV)Intra-run Precision (% CV)Accuracy (%)Reference
C16:0-CoALC-MS/MS (QqQ)Rat Liver-2.6 - 12.21.2 - 4.494.8 - 110.8[8][10]
C16:1-CoALC-MS/MS (QqQ)Rat Liver-2.6 - 12.21.2 - 4.494.8 - 110.8[8][10]
C18:0-CoALC-MS/MS (QqQ)Rat Liver-2.6 - 12.21.2 - 4.494.8 - 110.8[8][10]
C18:1-CoALC-MS/MS (QqQ)Rat Liver-2.6 - 12.21.2 - 4.494.8 - 110.8[8][10]
C18:2-CoALC-MS/MS (QqQ)Rat Liver-2.6 - 12.21.2 - 4.494.8 - 110.8[8][10]
VariousLC-MS/MS (QqQ)Cultured Cells4.2 nM (VLCFA) - 16.9 nM (SCFA)---[7][17]
VariousHPLC-ESI-MS/MS (Ion Trap)Rat Liver0.1-15.0 pmol/µl---[18]

LOQ: Limit of Quantification; CV: Coefficient of Variation; QqQ: Triple Quadrupole; VLCFA: Very-Long-Chain Fatty Acid; SCFA: Short-Chain Fatty Acid.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

Fatty_Acid_Beta_Oxidation Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (LACS) Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi LC_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->LC_Acyl_CoA Mitochondrion Mitochondrial Matrix LC_Acyl_CoA->Mitochondrion CPT1/2 VLCAD VLCAD Mitochondrion->VLCAD Enoyl_CoA Trans-Δ2- Enoyl-CoA VLCAD->Enoyl_CoA FAD -> FADH2 Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA->VLCAD Repeats Cycle

Caption: Overview of the mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow: LC-MS/MS Profiling of Long-Chain Acyl-CoAs

LC_MS_Workflow Sample Biological Sample (Cells or Tissue) Internal_Standard Spike-in Stable Isotope-Labeled Internal Standards Sample->Internal_Standard Extraction Extraction (Solvent Precipitation or SPE) LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Internal_Standard->Extraction MS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration, Normalization) Data_Acquisition->Data_Processing Quantification Quantification & Profiling Data_Processing->Quantification

Caption: General workflow for long-chain acyl-CoA profiling.

Logical Relationship: Stable Isotope Dilution for Accurate Quantification

SID_Concept cluster_sample Biological Sample cluster_standard Internal Standard Analyte Endogenous Acyl-CoA (Unknown Amount) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process Standard Labeled Acyl-CoA (Known Amount) Standard->Process Ratio Measure Peak Area Ratio (Analyte / Standard) Process->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Troubleshooting & Optimization

improving 7-hydroxyhexadecanedioyl-CoA detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of 7-hydroxyhexadecanedioyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to overcome common challenges in the analysis of this long-chain dicarboxylic acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound by LC-MS/MS?

A1: The analysis of this compound presents several challenges due to its unique structure. As a long-chain acyl-CoA, it can exhibit poor chromatographic peak shape, signal deterioration, and low detection limits.[1] Its polarity, stemming from the CoA moiety and two carboxyl groups, can make it difficult to retain on standard reversed-phase columns. Furthermore, the hydroxyl group and the long alkyl chain can lead to low ionization efficiency and susceptibility to ion suppression from complex biological matrices.[2][3] Analyte stability during sample preparation is also a concern, as acyl-CoAs can degrade.[4]

Q2: Which ionization mode, positive or negative ESI, is recommended for this compound?

A2: Positive electrospray ionization (ESI+) mode is generally recommended for the analysis of acyl-CoA species.[1][5][6] While the dual carboxyl groups might suggest negative mode, studies have shown that long-chain acyl-CoAs are more efficiently ionized in positive mode, which provides better sensitivity.[5] The fragmentation pattern in positive mode is also well-characterized and provides specific product ions for quantification.

Q3: What are the characteristic MS/MS fragments for identifying acyl-CoAs?

A3: In positive mode MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern dominated by the cleavage of the CoA moiety.[5] The most common approach is to use a neutral loss scan or selected reaction monitoring (SRM) based on the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of Coenzyme A. A neutral loss of 507 Da is a well-established signature for identifying long-chain acyl-CoAs.[1][6] Specific product ions from the pantetheine (B1680023) arm can also be monitored for confirmation.

Q4: Is chemical derivatization necessary to improve detection?

A4: While not strictly necessary, chemical derivatization is a highly effective strategy for overcoming the inherent challenges of low sensitivity. Derivatization can significantly enhance ionization efficiency.[7] For instance, converting the carboxylic acid groups to amides bearing a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can lead to dramatic improvements in sensitivity (up to 60,000-fold) in positive ion mode.[8] Derivatizing the hydroxyl group can also improve chromatographic behavior and provide more specific fragmentation patterns for isomeric differentiation.[9][10]

Troubleshooting Guides

This section addresses specific problems encountered during the analysis of this compound.

Problem: Low or No Signal Intensity

Low signal is the most common issue, often stemming from a combination of sample preparation, chromatography, and ionization inefficiencies.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_deriv Advanced Solution start Low Signal Intensity prep_check Review Sample Prep Protocol start->prep_check prep_solv Use Cold Methanol for Extraction prep_check->prep_solv Extraction Solvent? prep_ph Ensure pH is Controlled (e.g., Ammonium Acetate pH 6.8) prep_check->prep_ph Analyte Stability? prep_spe Optimize SPE Cleanup prep_check->prep_spe Matrix Effects? lc_check Evaluate Chromatography prep_spe->lc_check lc_ph Use High pH Mobile Phase (pH 10.5 with NH4OH) lc_check->lc_ph Poor Peak Shape? lc_col Check Column Integrity lc_check->lc_col High Backpressure? ms_check Verify MS Settings lc_col->ms_check ms_ion Confirm ESI+ Mode ms_trans Optimize MRM Transitions deriv Consider Chemical Derivatization (e.g., AMPP) ms_trans->deriv Signal Still Low? G cluster_reactants Reactants cluster_product Product Analyte Analyte-COOH (Carboxyl Group) Catalyst EDC/NHS (Coupling Agents) Analyte->Catalyst AMPP AMPP Reagent AMPP->Catalyst Deriv_Analyte Derivatized Analyte (Permanent Positive Charge) Catalyst->Deriv_Analyte Forms Amide Bond G start Sample Prep & LC-MS Analysis extraction 1. Sample Extraction (Methanol/Buffer) start->extraction cleanup 2. SPE Cleanup (C18 Cartridge) extraction->cleanup deriv 3. (Optional) Derivatization (e.g., AMPP) cleanup->deriv lc 4. LC Separation (High pH RP-HPLC) deriv->lc ms 5. MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Analysis ms->data

References

Technical Support Center: Quantification of 7-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-hydroxyhexadecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The quantification of this compound, a long-chain hydroxylated dicarboxylic acyl-CoA, presents a unique set of challenges due to its complex structure. Key difficulties include:

  • Low biological abundance: This analyte is often present in very low concentrations, requiring highly sensitive analytical methods.

  • Polarity: The presence of a hydroxyl group and two CoA moieties makes the molecule more polar than typical long-chain acyl-CoAs. This affects its solubility and chromatographic behavior, making extraction and separation from complex biological matrices challenging.

  • Chemical instability: The thioester bonds are susceptible to hydrolysis, especially at non-optimal pH and temperatures.

  • Lack of commercially available standards: The absence of a certified reference standard for this compound makes accurate quantification difficult. Researchers may need to rely on custom synthesis or use structurally similar compounds as surrogates.

  • Mass spectrometry behavior: While acyl-CoAs typically exhibit a characteristic neutral loss, the fragmentation pattern of this specific di-CoA molecule might be more complex and require careful optimization.

Q2: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most appropriate technique due to its high sensitivity and selectivity.[1][2] Specifically, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used for targeted quantification of acyl-CoAs.[1][2]

Q3: How can I improve the extraction efficiency of this compound from my samples?

Given the polar nature of this compound, a robust extraction protocol is crucial. A common approach for long-chain acyl-CoAs involves homogenization in an acidic buffer followed by solvent extraction and solid-phase extraction (SPE) for sample cleanup and concentration. Modifications to standard protocols may be necessary to account for the increased polarity.

Q4: Is derivatization necessary for the analysis of this compound?

While direct analysis by LC-MS/MS is possible, derivatization can be employed to enhance ionization efficiency and improve chromatographic properties. For molecules with hydroxyl and carboxyl groups, various derivatization strategies exist that could be adapted. For instance, derivatization of the hydroxyl group could improve its chromatographic behavior on reverse-phase columns. However, this adds complexity to the sample preparation and requires careful validation. For dicarboxylic acids, esterification to their butylesters has been shown to be effective for LC-MS/MS analysis.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for this compound Inefficient Extraction: The polarity of the analyte may lead to poor recovery with standard long-chain acyl-CoA extraction methods.- Optimize the solvent mixture for extraction. Consider more polar organic solvents or adjusting the pH of the aqueous phase.- Evaluate different solid-phase extraction (SPE) cartridges (e.g., mixed-mode or hydrophilic-lipophilic balanced) to improve retention and elution.
Analyte Degradation: The thioester bonds are prone to hydrolysis.- Keep samples on ice or at 4°C throughout the extraction process.- Use freshly prepared buffers and solvents.- Minimize the time between sample collection, extraction, and analysis.
Poor Ionization in Mass Spectrometer: The molecule may not ionize efficiently under standard conditions.- Optimize MS source parameters (e.g., spray voltage, gas temperatures, and flow rates).- Experiment with different mobile phase additives (e.g., ammonium (B1175870) hydroxide (B78521) or volatile ion-pairing reagents) to enhance protonation in positive ion mode.[2][4]
High background or interfering peaks Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the analyte signal.- Improve chromatographic separation by optimizing the gradient, column chemistry (e.g., C18, phenyl-hexyl), or mobile phase composition.- Enhance sample cleanup using a more rigorous SPE protocol.
Contamination: Contamination from labware, solvents, or reagents.- Use high-purity solvents and reagents.- Thoroughly clean all labware.- Include procedural blanks in your analytical run to identify sources of contamination.
Poor reproducibility Inconsistent Sample Handling: Variations in extraction time, temperature, or technique.- Standardize the entire workflow from sample collection to analysis.- Use an internal standard to correct for variability in extraction and ionization. A stable isotope-labeled version of the analyte is ideal, but a structurally similar long-chain acyl-CoA can also be used.[4]
Instrument Instability: Fluctuations in LC pressure or MS signal.- Perform regular maintenance and calibration of the LC-MS/MS system.- Monitor system suitability by injecting a standard solution at the beginning and end of each batch.

Experimental Protocols

Protocol 1: Generic Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a starting point and should be optimized for this compound, likely by adjusting solvent polarities.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue on ice in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a C17-CoA).

  • Solvent Extraction:

    • Add 2 mL of isopropanol (B130326) to the homogenate and vortex thoroughly.

    • Add 4 mL of acetonitrile, vortex vigorously for 2-5 minutes.

    • Centrifuge at low speed (e.g., 2000 x g) for 5 minutes at 4°C to pellet the protein.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol (B129727), followed by water.

    • Load the supernatant onto the SPE column.

    • Wash the column with a weak organic solvent (e.g., methanol) to remove neutral lipids.

    • Elute the acyl-CoAs with a suitable buffer, such as methanol containing ammonium hydroxide.

  • Sample Concentration:

    • Dry the eluate under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium hydroxide or 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: Monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da), resulting in a product ion of [M-507+H]⁺.[1]

      • Qualifier: Monitor a second, less intense transition to confirm the identity of the analyte.

Data Presentation

Table 1: Example MRM Transitions for Long-Chain Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)
Palmitoyl-CoA (C16:0)1004.6497.6428.1
Stearoyl-CoA (C18:0)1032.6525.6428.1
Oleoyl-CoA (C18:1)1030.6523.6428.1
This compound (Hypothetical)[M+H]⁺[M-507+H]⁺Other fragment

Note: The exact m/z values for this compound need to be calculated based on its chemical formula and confirmed experimentally.

Table 2: Comparison of Extraction Methods for Long-Chain Acyl-CoAs

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver94.8% - 110.8%[2]
Modified Solvent ExtractionMuscle70-80%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (Acidic Buffer + IS) tissue->homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe wash Wash spe->wash elution Elution wash->elution concentration Dry & Reconstitute elution->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Stability of 7-Hydroxyhexadecanedioyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-hydroxyhexadecanedioyl-CoA and other long-chain acyl-CoAs during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My this compound samples seem to be degrading. What are the primary causes?

A2: Acyl-CoAs, including this compound, are susceptible to both chemical and enzymatic degradation.[1] Hydrolysis of the thioester bond is a primary concern, particularly in aqueous solutions that are alkaline or strongly acidic.[2] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice) and store them appropriately.[2]

Q2: What is the best way to store biological samples to ensure the stability of long-chain acyl-CoAs like this compound?

A3: For optimal stability, immediate processing of fresh tissue is recommended.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1][2] It is also advisable to avoid repeated freeze-thaw cycles, as this can significantly impact the stability of lipids and related molecules.[1] For extracted acyl-CoAs, storage as a dry pellet at -80°C is a common practice.[2]

Q3: I am seeing low recovery of my long-chain acyl-CoA of interest. What are the potential reasons for this?

A4: Low recovery of long-chain acyl-CoAs can be attributed to several factors during sample preparation. Incomplete cell lysis and extraction are common culprits; ensuring thorough homogenization is critical.[1] Degradation during the extraction process is another major factor, which can be mitigated by working quickly and maintaining cold temperatures.[1] Additionally, inefficiencies in solid-phase extraction (SPE) steps, if used, can lead to sample loss.[1][2]

Troubleshooting Guide

Issue 1: Incomplete Cell Lysis and Poor Extraction Efficiency

  • Potential Cause: Insufficient disruption of the tissue or cell matrix.

  • Troubleshooting Steps:

    • Ensure thorough homogenization of the tissue sample. For many tissue types, a glass homogenizer is effective.[1]

    • Optimize the ratio of extraction solvent to the tissue weight. A 20-fold excess of solvent is often recommended to ensure complete extraction.

    • Consider the use of sonication after homogenization to further disrupt cell membranes.[3]

Issue 2: Analyte Degradation During Sample Processing

  • Potential Cause: Enzymatic or chemical breakdown of this compound.

  • Troubleshooting Steps:

    • Perform all sample preparation steps on ice to minimize enzymatic activity.[1]

    • Use fresh, high-purity solvents to prevent reactions with contaminants.

    • Incorporate an internal standard early in the workflow to monitor recovery and assess the extent of degradation.[1]

    • Work swiftly to reduce the time samples are exposed to potentially degrading conditions.[1]

Issue 3: Inaccurate or Imprecise Quantification

  • Potential Cause: Matrix effects, non-linearity of calibration curves, or variability in extraction efficiency.

  • Troubleshooting Steps:

    • To account for matrix effects, construct calibration curves using a matrix that closely matches the study samples.[2]

    • Employ a weighted linear regression (e.g., 1/x) for calibration curves to enhance accuracy, especially at lower concentrations.[2]

    • The use of a suitable internal standard, such as an odd-chain acyl-CoA, is critical to correct for variability in extraction efficiency.[2]

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methods

Tissue TypeExtraction MethodRecovery RateReference
Various TissuesHomogenization in KH2PO4 buffer, 2-propanol/acetonitrile (B52724) extraction, and solid-phase purification.70-80%[4]
Human Skeletal MuscleHomogenization in KH2PO4 buffer and ACN:2-propanol:methanol (B129727), followed by supernatant collection.Good reproducibility reported, though specific percentage recovery is not stated.[3]

Experimental Protocols

General Protocol for the Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods and is suitable for a variety of tissue types.[1]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of reaching 16,000 x g at 4°C

Procedure:

  • Homogenization: Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1][3] Add ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][3] Homogenize the tissue thoroughly on ice.

  • Solvent Extraction: Add a solution of acetonitrile and 2-propanol to the homogenate and vortex vigorously.[3][4]

  • Phase Separation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Sample Concentration: Dry the sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution and Analysis: Reconstitute the dried extract in an appropriate solvent (e.g., methanol or a buffered solution) for analysis, typically by LC-MS/MS.[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation Workflow for Acyl-CoA Stability sample 1. Fresh/Frozen Biological Sample homogenization 2. Homogenization (Ice-cold acidic buffer, pH 4.9) sample->homogenization Flash-freeze if not immediate use extraction 3. Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction Add internal standard centrifugation 4. Centrifugation (16,000 x g, 4°C) extraction->centrifugation collection 5. Supernatant Collection centrifugation->collection drying 6. Nitrogen Drying collection->drying reconstitution 7. Reconstitution drying->reconstitution analysis 8. LC-MS/MS Analysis reconstitution->analysis

Caption: A general workflow for the extraction of long-chain acyl-CoAs.

References

Technical Support Center: Optimization of Liquid Chromatography for 7-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid chromatography methods for 7-hydroxyhexadecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for the separation of this compound?

A1: For the separation of long-chain acyl-CoAs like this compound, a reversed-phase C18 column is the most common and recommended choice.[1][2][3] These columns provide effective separation based on the hydrophobicity of the acyl chain. For improved peak shape and resolution, especially with the presence of two carboxylic acid groups and a hydroxyl group, a high-pH stable C18 column may offer enhanced performance.

Q2: What mobile phase composition is optimal for the analysis of this compound?

A2: A common mobile phase for long-chain acyl-CoA analysis consists of a gradient of an aqueous buffer and an organic solvent. A typical setup includes:

A gradient elution, starting with a lower percentage of acetonitrile and gradually increasing, is necessary to effectively separate this compound from other components in the sample. The presence of the hydroxyl group and two carboxylic acid moieties may necessitate a shallower gradient to achieve optimal resolution.

Q3: How can I improve the sensitivity of my LC-MS method for this compound?

A3: To enhance sensitivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[4] Operating the mass spectrometer in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive detection. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) in positive ion mode can be monitored for targeted analysis.[2][3] Additionally, optimizing electrospray ionization (ESI) source parameters is crucial for maximizing signal intensity.

Q4: What are the best practices for sample preparation of this compound to ensure stability?

A4: this compound, like other acyl-CoAs, is prone to degradation. To maintain sample integrity:

  • Extraction: Utilize a robust extraction method, such as solid-phase extraction (SPE) with a C18 cartridge, to purify and concentrate the analyte.[1][2][3]

  • Temperature: Perform all sample preparation steps at low temperatures (on ice) to minimize enzymatic and chemical degradation.[4]

  • Storage: Store samples at -80°C. For analysis, reconstitute the sample in a suitable solvent immediately before injection.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The dicarboxylic nature of the analyte can lead to interactions with active sites on the column packing material. 2. Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid groups can affect peak shape. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Use a High-pH Mobile Phase: A high pH (e.g., 10.5 with ammonium hydroxide) can deprotonate the carboxylic acid groups, leading to more uniform interactions and improved peak shape.[1][2][3] 2. Incorporate an Ion-Pairing Agent: While less common with MS, a low concentration of a compatible ion-pairing agent can sometimes improve peak symmetry. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.
Inconsistent Retention Times 1. Mobile Phase Instability: Changes in mobile phase composition due to evaporation or inadequate mixing. 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. 3. Temperature Fluctuations: Variations in ambient temperature can affect retention times.1. Fresh Mobile Phase: Prepare fresh mobile phases daily and keep solvent bottles capped. 2. Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed for gradient methods. 3. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
Low Signal Intensity / Poor Sensitivity 1. Sample Degradation: The analyte may be degrading in the sample vial or during the analytical run. 2. Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source. 3. Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor detection.1. Use Cooled Autosampler: If available, keep the sample vials in a cooled autosampler (e.g., 4°C) to minimize degradation. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as a multi-step SPE protocol, to remove interfering substances. 3. Optimize MS Settings: Perform a thorough optimization of the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy for the specific MRM transition of your analyte.
Ghost Peaks 1. Carryover: Adsorption of the analyte onto surfaces in the injector or column. 2. Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the LC system.1. Injector Wash: Use a strong solvent in the injector wash solution to effectively clean the needle and sample loop between injections. Acetonitrile is a good starting point. 2. System Flush: Regularly flush the LC system with a strong solvent mixture to remove any accumulated contaminants.

Experimental Protocols

Protocol 1: Sample Extraction from Biological Matrices

This protocol outlines a general procedure for the extraction of this compound using solid-phase extraction (SPE).

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium Hydroxide

  • Water (LC-MS grade)

  • Internal Standard (e.g., a structurally similar odd-chain dicarboxylic acyl-CoA)

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice. Add the internal standard.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the protein.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of acetonitrile or a methanol/acetonitrile mixture.[5]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (or 0.1% Ammonium Hydroxide in Water, pH 10.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate

MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ of this compound

  • Product Ion: Monitor for characteristic fragments, including the neutral loss of the phospho-adenosine diphosphate moiety (507 Da).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3
Column Standard C18High-pH Stable C18-
Mobile Phase A 10 mM Ammonium Acetate0.1% Ammonium Hydroxide (pH 10.5)-
Expected Retention Time ModerateSlightly Earlier-
Peak Asymmetry May exhibit some tailingImproved symmetry expected-
Sensitivity GoodPotentially enhanced due to better peak shape-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis homogenization Sample Homogenization & Internal Standard Addition protein_precipitation Protein Precipitation homogenization->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe dry_reconstitute Dry Down & Reconstitution spe->dry_reconstitute injection Injection into LC System dry_reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Chromatographic Result peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak Adjust Mobile Phase pH Reduce Sample Load peak_shape->solution_peak Yes sensitivity Low Sensitivity? retention_time->sensitivity No solution_rt Check Mobile Phase Prep Use Column Oven retention_time->solution_rt Yes solution_sensitivity Improve Sample Cleanup Optimize MS Parameters sensitivity->solution_sensitivity Yes end Improved Result sensitivity->end No solution_peak->end solution_rt->end solution_sensitivity->end

Caption: A logical troubleshooting guide for common LC-MS issues.

References

troubleshooting low yield of 7-hydroxyhexadecanedioyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 7-hydroxyhexadecanedioyl-CoA and addressing common issues such as low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield of this compound in my final extract. What are the most likely causes?

Low recovery of this compound can be attributed to several factors, often related to the inherent instability of long-chain acyl-CoAs and the specific chemical properties of this dicarboxylic, hydroxylated molecule. The primary areas to investigate are sample handling, extraction efficiency, and post-extraction stability.

Troubleshooting Steps:

  • Sample Integrity: Ensure that tissue samples are flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until use.[1] Avoid repeated freeze-thaw cycles, as this can lead to enzymatic degradation of the target molecule.

  • Extraction Inefficiency: The polarity of this compound, due to its hydroxyl and two carboxyl groups, may necessitate modifications to standard long-chain acyl-CoA extraction protocols. Incomplete cell lysis and inefficient partitioning into the organic solvent are common issues.

  • Chemical and Enzymatic Degradation: Long-chain acyl-CoAs are susceptible to hydrolysis of the thioester bond.[2] This degradation can be enzymatic (by acyl-CoA hydrolases) or chemical, and it is exacerbated by non-optimal pH and temperature.[1][3][4]

Q2: How can I improve the efficiency of my initial extraction from the biological matrix?

Improving the initial extraction requires optimizing the homogenization and solvent system to account for the unique structure of this compound.

Recommendations:

  • Homogenization: Use a glass homogenizer for thorough tissue disruption.[2][5] Perform homogenization on ice to minimize enzymatic activity.

  • Solvent System: A common method for long-chain acyl-CoAs involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2][5] The acidic pH helps to protonate the dicarboxylic acid groups, potentially improving its partitioning into the organic phase.

  • Phase Separation: After adding the organic solvents, ensure vigorous vortexing to achieve a uniform single-phase mixture. Subsequent addition of a salt solution (e.g., saturated ammonium (B1175870) sulfate) can facilitate the separation of the organic phase containing the acyl-CoAs.

Q3: My yield is still low after optimizing the initial extraction. Could the solid-phase extraction (SPE) step be the problem?

Yes, the SPE step is critical and may require specific optimization for a dicarboxylic, hydroxylated acyl-CoA.

Troubleshooting SPE:

  • Column Choice: While C18 columns are common for long-chain acyl-CoAs, the dicarboxylic nature of your molecule of interest suggests that a weak anion exchange (WAX) or mixed-mode SPE column might be more effective at retaining the molecule.

  • pH of Loading and Elution Buffers: The charge state of the dicarboxylic acid is pH-dependent. Ensure the pH of your loading buffer is low enough to protonate at least one of the carboxyl groups for better retention on a reverse-phase column. For an anion exchange column, a mid-range pH where the molecule is charged will be necessary for binding. Elution can then be achieved by increasing the pH (for reverse-phase) or using a high salt or high pH buffer (for anion exchange).

  • Washing Steps: Optimize the wash steps to remove contaminants without prematurely eluting the this compound. The increased polarity from the hydroxyl group may make it more susceptible to elution during aqueous washes.

Q4: How can I minimize the degradation of this compound during the extraction process?

Minimizing degradation is crucial for achieving a good yield.

Key Strategies:

  • Temperature Control: Perform all steps of the extraction process on ice or at 4°C.[1]

  • Speed: Work quickly to minimize the time the sample is exposed to conditions that could cause degradation.

  • pH Control: Maintain an acidic pH during the initial extraction steps to reduce the activity of some hydrolytic enzymes.[2][5]

  • Inhibitors: Consider the addition of broad-spectrum protease and phosphatase inhibitors to the homogenization buffer, although their effectiveness against specific acyl-CoA hydrolases may vary.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can differ based on the tissue type and the specific extraction protocol used. The following table provides a summary of reported recovery rates for analogous compounds, which can serve as a benchmark for optimizing your protocol for this compound.

Extraction MethodTissue TypeCompound TypeReported Recovery RateReference
Solvent Extraction with SPERat LiverVarious Acyl-CoAs93-104%[5]
Modified Solvent Extraction with SPERat Heart, Kidney, MuscleLong-Chain Acyl-CoAs70-80%[2]
On-line SPE-LC-MS/MSHuman SerumFatty Acid Esters of Hydroxy Fatty Acids73.8-100%[6]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for long-chain and dicarboxylic acyl-CoAs, adapted for the specific properties of this compound.

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange (WAX) solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • Water

  • 2% Formic Acid

  • 5% Ammonium Hydroxide (B78521) (NH4OH) in Methanol

  • Internal standard (e.g., a structurally similar, stable-isotope labeled acyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[5]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[5]

    • Carefully collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the WAX SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing:

      • Wash the column with 3 mL of water to remove highly polar impurities.

      • Wash with 3 mL of methanol to remove non-polar impurities.

    • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).

Visualizations

TroubleshootingWorkflow Start Start: Low Yield of this compound CheckSampleHandling 1. Review Sample Handling Start->CheckSampleHandling CheckExtraction 2. Evaluate Extraction Protocol Start->CheckExtraction CheckSPE 3. Assess SPE Purification Start->CheckSPE CheckStability 4. Consider Analyte Stability Start->CheckStability FreezeThaw Issue: Repeated Freeze-Thaw Cycles? CheckSampleHandling->FreezeThaw StorageTemp Issue: Improper Storage Temp? CheckSampleHandling->StorageTemp Homogenization Issue: Incomplete Homogenization? CheckExtraction->Homogenization SolventSystem Issue: Suboptimal Solvent/pH? CheckExtraction->SolventSystem SPEColumn Issue: Incorrect SPE Column? CheckSPE->SPEColumn SPEWashElute Issue: Inefficient Wash/Elution? CheckSPE->SPEWashElute Degradation Issue: Degradation During Prep? CheckStability->Degradation Sol_FreezeThaw Solution: Use Fresh or Properly Stored Samples FreezeThaw->Sol_FreezeThaw Sol_StorageTemp Solution: Store at -80°C, Flash Freeze StorageTemp->Sol_StorageTemp Sol_Homogenization Solution: Use Glass Homogenizer on Ice Homogenization->Sol_Homogenization Sol_SolventSystem Solution: Optimize Solvent Ratios and Use Acidic Buffer SolventSystem->Sol_SolventSystem Sol_SPEColumn Solution: Test Weak Anion Exchange (WAX) Column SPEColumn->Sol_SPEColumn Sol_SPEWashElute Solution: Optimize Wash/Elution pH and Solvent Strength SPEWashElute->Sol_SPEWashElute Sol_Degradation Solution: Work Quickly and on Ice Degradation->Sol_Degradation End Improved Yield Sol_FreezeThaw->End Sol_StorageTemp->End Sol_Homogenization->End Sol_SolventSystem->End Sol_SPEColumn->End Sol_SPEWashElute->End Sol_Degradation->End

Caption: Troubleshooting workflow for low this compound yield.

StabilityFactors Analyte This compound Stability Temp Temperature Analyte->Temp pH pH Analyte->pH Enzymes Enzymatic Activity Analyte->Enzymes Time Processing Time Analyte->Time HighTemp Increased Temperature (Leads to Degradation) Temp->HighTemp LowTemp Low Temperature (4°C / Ice) (Preserves Stability) Temp->LowTemp NeutralBasicpH Neutral/Basic pH (Can Promote Hydrolysis) pH->NeutralBasicpH AcidicpH Acidic pH (Can Inhibit Some Hydrolases) pH->AcidicpH Hydrolases Acyl-CoA Hydrolases (Cause Thioester Cleavage) Enzymes->Hydrolases Inhibitors Rapid Processing / Inhibitors (Minimize Enzymatic Action) Enzymes->Inhibitors LongTime Extended Time (Increases Degradation Risk) Time->LongTime ShortTime Rapid Processing (Reduces Degradation) Time->ShortTime

Caption: Key factors influencing the stability of this compound.

References

preventing degradation of 7-hydroxyhexadecanedioyl-CoA samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-hydroxyhexadecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through three main pathways:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by enzymatic activity from thioesterases.[1] This results in the formation of 7-hydroxyhexadecanedioic acid and free Coenzyme A (CoA).

  • Oxidation: The fatty acyl chain, particularly the hydroxyl group at the 7-position, can be susceptible to oxidation.[2] This can be initiated by exposure to atmospheric oxygen, metal ions, or light.

  • Enzymatic Degradation: In biological samples, this compound can be metabolized through enzymatic pathways. As a dicarboxylic acid, it is a substrate for peroxisomal and mitochondrial β-oxidation.[3] The presence of the hydroxyl group may also make it a substrate for α-oxidation.

Q2: What are the optimal storage conditions for this compound samples?

A2: To ensure the long-term stability of your this compound samples, we recommend the following storage conditions.

Storage FormatTemperatureRecommended Buffer/SolventDurationKey Considerations
Lyophilized Powder -80°CN/A>1 yearThis is the most stable form for long-term storage. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Stock Solution -80°CSlightly acidic buffer (pH 6.0-6.5) or an organic solvent like acetonitrile (B52724) or methanol (B129727).Up to 6 monthsPrepare single-use aliquots to avoid repeated freeze-thaw cycles. If using an aqueous buffer, ensure it is degassed to remove oxygen.
Working Solution On ice (0-4°C)Your experimental buffer (ideally pH 6.0-7.0)Use immediatelyPrepare fresh for each experiment to ensure accuracy and reproducibility.

Q3: How can I prevent oxidative degradation of my samples?

A3: Oxidation can be a significant issue for hydroxylated lipids. To minimize oxidative damage, consider the following precautions:

  • Use Antioxidants: Add antioxidants to your buffers. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (α-tocopherol).[4]

  • Degas Solutions: Before preparing your samples, degas all aqueous buffers to remove dissolved oxygen.

  • Inert Atmosphere: Whenever possible, handle samples under an inert gas like argon or nitrogen.

  • Chelating Agents: To prevent metal-catalyzed oxidation, include a chelating agent such as ethylenediaminetetraacetic acid (EDTA) in your buffers.

  • Protect from Light: Store samples in amber vials or cover them with aluminum foil to prevent photo-oxidation.

Q4: What are the signs of sample degradation?

A4: Degradation of your this compound samples can manifest in several ways during your experiments:

  • Inconsistent Results: High variability between replicates of the same experiment.

  • Reduced Biological Activity: A decrease in the expected biological or enzymatic response.

  • Appearance of Extra Peaks in Chromatography: When analyzing your sample by techniques like HPLC or LC-MS, the appearance of unexpected peaks can indicate the presence of degradation products.

  • Shift in pH: Hydrolysis of the thioester bond releases a free carboxylic acid, which can lead to a slight decrease in the pH of unbuffered solutions.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Low or No Signal in Analytical Assays (e.g., LC-MS)
Possible Cause Troubleshooting Steps
Sample Degradation due to Hydrolysis 1. Verify pH: Check the pH of your sample and buffers. The thioester bond is more stable at a slightly acidic pH (6.0-6.5).[5] 2. Temperature Control: Ensure samples were kept on ice or at 4°C during preparation and handling. 3. Fresh Samples: Prepare fresh working solutions for each experiment.
Sample Degradation due to Oxidation 1. Incorporate Antioxidants: Add an antioxidant like BHT to your extraction and running solvents. 2. Use Degassed Solvents: Ensure all aqueous buffers and solvents are thoroughly degassed. 3. Protect from Light: Minimize exposure of your samples to light.
Adsorption to Surfaces 1. Use Appropriate Vials: Use low-adhesion polypropylene (B1209903) or glass vials.[6] 2. Include a Carrier Protein: For very dilute samples, consider adding a carrier protein like fatty acid-free bovine serum albumin (BSA) to prevent adsorption, if compatible with your downstream analysis.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Standardize Protocols: Ensure that all samples are handled with a consistent and standardized protocol, paying close attention to incubation times and temperatures. 2. Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of stock solutions to avoid repeated freezing and thawing.
Ongoing Degradation 1. Work Quickly: Minimize the time between sample preparation and analysis. 2. Maintain Low Temperatures: Keep samples on ice throughout the experimental process.
Contamination of Buffers or Reagents 1. Prepare Fresh Buffers: Use freshly prepared buffers for each set of experiments. 2. Check Reagent Quality: Ensure all reagents are of high purity and have not expired.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solvent Selection: Choose a suitable solvent based on your experimental needs. For long-term storage, an organic solvent such as acetonitrile or methanol is recommended. For immediate use in aqueous-based assays, a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) can be used.

  • Dissolution: Carefully add the solvent to the vial to achieve the desired concentration. Gently vortex or sonicate at low power to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C under an inert atmosphere.

Visualizations

TroubleshootingFlowchart start Start: Experiencing Issues with This compound Samples issue Identify the Primary Issue start->issue low_signal Low or No Analytical Signal issue->low_signal Low Signal high_variability High Variability in Results issue->high_variability High Variability check_hydrolysis Check for Hydrolysis: - Verify pH of solutions (aim for 6.0-6.5) - Ensure low temperature handling - Use freshly prepared solutions low_signal->check_hydrolysis standardize_handling Standardize Handling Procedures: - Consistent timing and temperature - Aliquot to avoid freeze-thaw cycles high_variability->standardize_handling check_oxidation Check for Oxidation: - Add antioxidants (e.g., BHT) - Degas aqueous buffers - Protect from light check_hydrolysis->check_oxidation Issue Persists re_evaluate Re-evaluate Experiment check_hydrolysis->re_evaluate Issue Resolved check_adsorption Check for Adsorption: - Use low-adhesion vials - Consider a carrier protein if applicable check_oxidation->check_adsorption Issue Persists check_oxidation->re_evaluate Issue Resolved check_adsorption->re_evaluate Issue Persists check_adsorption->re_evaluate Issue Resolved check_reagents Check Reagent Quality: - Prepare fresh buffers - Verify purity and expiration of reagents standardize_handling->check_reagents Issue Persists standardize_handling->re_evaluate Issue Resolved check_reagents->re_evaluate Issue Persists check_reagents->re_evaluate Issue Resolved

Caption: Troubleshooting workflow for common issues.

DegradationPathways start This compound hydrolysis Hydrolysis (H₂O, pH extremes, Thioesterases) start->hydrolysis oxidation Oxidation (O₂, Metal Ions, Light) start->oxidation enzymatic Enzymatic Degradation (β-oxidation, α-oxidation) start->enzymatic product1 7-Hydroxyhexadecanedioic Acid + CoA-SH hydrolysis->product1 product2 Oxidized Derivatives oxidation->product2 product3 Chain-shortened Acyl-CoAs enzymatic->product3

Caption: Major degradation pathways.

References

Technical Support Center: Analysis of 7-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 7-hydroxyhexadecanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

Q2: What are the most common adducts observed during the LC-MS analysis of acyl-CoAs like this compound?

A2: In positive ion mode electrospray ionization (ESI), sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are commonly observed for acyl-CoAs in addition to the protonated molecule ([M+H]⁺).[6] The formation of these adducts can be minimized by using high-purity solvents and glassware and by adding a small amount of a proton source like formic acid to the mobile phase.

Common Adducts in Positive Ion Mode ESI Mass Shift
Proton ([M+H]⁺)+1
Sodium ([M+Na]⁺)+23
Potassium ([M+K]⁺)+39

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: Acyl-CoAs are known to be unstable in aqueous solutions.[7] To minimize degradation, it is crucial to keep samples on ice or at 4°C throughout the extraction and sample preparation process.[8] Long-term storage should be at -80°C as a dry pellet.[9] Using glass vials instead of plastic can also reduce signal loss.[10] Acidifying the extraction solvent can also improve stability.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This guide provides a step-by-step approach to troubleshoot a lack of signal for your target analyte.

G start Low or No Signal Detected check_extraction Verify Extraction Efficiency start->check_extraction check_stability Assess Analyte Stability check_extraction->check_stability Extraction OK? solution_extraction Solution: Use validated acyl-CoA extraction protocol. Keep samples cold. check_extraction->solution_extraction No check_ms_params Optimize MS Parameters check_stability->check_ms_params Stability OK? solution_stability Solution: Prepare fresh samples. Use glass vials. Analyze immediately. check_stability->solution_stability No check_lc_conditions Evaluate LC Conditions check_ms_params->check_lc_conditions MS Parameters OK? solution_ms_params Solution: Perform infusion of a standard to optimize cone voltage and collision energy. check_ms_params->solution_ms_params No solution_lc_conditions Solution: Check column integrity. Optimize gradient for better retention and peak shape. check_lc_conditions->solution_lc_conditions No G start Cell Pellet add_is Add Internal Standard start->add_is add_tca Add 10% TCA add_is->add_tca vortex Vortex add_tca->vortex incubate Incubate on Ice vortex->incubate centrifuge1 Centrifuge incubate->centrifuge1 neutralize Neutralize with KHCO3 centrifuge1->neutralize centrifuge2 Centrifuge neutralize->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant lyophilize Lyophilize collect_supernatant->lyophilize end Dry Acyl-CoA Extract lyophilize->end

References

Technical Support Center: 7-Hydroxyhexadecanedioyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 7-hydroxyhexadecanedioyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling this compound standards to ensure stability?

A1: Due to their inherent instability, long-chain acyl-CoA standards require strict storage and handling procedures to prevent degradation. For optimal stability, standards should be stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles, which can significantly compromise the integrity of the standard.[1] When preparing solutions, it is recommended to work quickly, keep samples on ice, and use high-purity solvents to minimize both enzymatic and chemical degradation.[1]

Q2: What are the expected mass spectrometric fragmentation patterns for this compound?

A2: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[2] Another common fragmentation pathway involves the loss of the entire CoA molecule. For dicarboxylic acids, derivatization may be employed to enhance ionization and achieve more predictable fragmentation.[3][4] In negative ion mode, acyl-CoAs can be detected due to the phosphate (B84403) groups, often showing abundant [M-H]⁻ and [M-2H]²⁻ ions.

A characteristic fragmentation pattern in positive mode for acyl-CoAs is the presence of a fragment ion at m/z 428.037, corresponding to the adenosine (B11128) diphosphate moiety.[5] For this compound, one would also expect to see fragments resulting from cleavages around the hydroxyl group and the dicarboxylic acid structure.

Q3: My this compound standard shows low purity. What are the potential causes?

A3: Low purity of a this compound standard can arise from several factors:

  • Improper Storage: Exposure to higher temperatures or repeated freeze-thaw cycles can lead to degradation.

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be accelerated by inappropriate pH or the presence of contaminants.

  • Oxidation: The hydroxyl group and the acyl chain can be sites of oxidation if not handled under inert conditions.

  • Contamination: Contamination from solvents, glassware, or other reagents can introduce impurities.

It is essential to verify the certificate of analysis upon receiving the standard and to handle it according to the recommended procedures.

Troubleshooting Guides

Low Signal Intensity or Poor Recovery in LC-MS Analysis

Problem: You are observing a weak signal or low recovery for your this compound standard.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Analyte Degradation Work quickly and keep all samples and solutions on ice or at 4°C.[1] Use fresh, high-purity solvents for all preparations.
Incomplete Extraction If extracting from a biological matrix, ensure thorough homogenization of the tissue and optimize the solvent-to-tissue ratio.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent premature elution or incomplete recovery.[1]
Poor Ionization in MS Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Consider derivatization to improve ionization efficiency for the dicarboxylic acid moiety.[6]
Suboptimal Mobile Phase The pH of the mobile phase can affect the stability and ionization of the analyte. Experiment with different buffers (e.g., ammonium (B1175870) acetate, ammonium hydroxide) and pH levels.[2]
Chromatographic Issues: Peak Tailing, Splitting, or Shifting Retention Times

Problem: Your chromatogram shows poor peak shape (tailing, fronting, splitting) or inconsistent retention times.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Column Contamination Flush the column with a strong solvent wash. If the problem persists, consider using a guard column or replacing the analytical column.
Mobile Phase Issues Ensure the mobile phase is properly mixed and degassed. Buffer precipitation can cause pressure fluctuations and peak shape problems.
Secondary Interactions The hydroxyl and carboxyl groups can interact with active sites on the column packing. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase.
System Leaks Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and retention time variability.
Temperature Fluctuations Use a column oven to maintain a stable temperature, as changes in temperature can affect retention times.

Quality Control Data for this compound Standards

The following table summarizes typical quality control specifications for a high-purity this compound standard.

ParameterSpecificationMethod
Purity (by HPLC) ≥ 95%HPLC-UV at 260 nm
Identity Conforms to structure¹H-NMR, LC-MS/MS
Mass (Monoisotopic) Expected: C₃₇H₆₄N₇O₁₉P₃SHigh-Resolution MS
Appearance White to off-white solidVisual Inspection
Solubility Soluble in aqueous buffersVisual Inspection

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol describes a general method for assessing the purity of a this compound standard using reversed-phase HPLC with UV detection.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the standard in an appropriate aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5). From this, prepare a working solution of 50 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Ammonium Acetate, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety).

    • Injection Volume: 10 µL.

  • Analysis: Inject the working solution and integrate the peak area of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol provides a method for confirming the identity of this compound using LC-MS/MS.

  • Sample Preparation: Prepare a 10 µg/mL solution of the standard in a 50:50 mixture of Mobile Phase A and B.

  • LC Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion (Q1): The calculated m/z of the protonated molecule [M+H]⁺.

    • Product Ions (Q3): Monitor for characteristic fragments, such as the neutral loss of 507 Da.

  • Data Analysis: Confirm the presence of the correct precursor ion and the expected product ions to verify the identity of the compound.

Visualizations

QC_Workflow cluster_0 Standard Reception & Initial Checks cluster_1 Solution Preparation & Storage cluster_2 Quality Control Analysis cluster_3 Data Review & Release A Receive Standard B Visual Inspection (Color, Appearance) A->B C Check Certificate of Analysis B->C D Prepare Stock Solution (Aqueous Buffer, on ice) C->D E Aliquot & Store at -80°C D->E F Purity Analysis (HPLC-UV) E->F G Identity Confirmation (LC-MS/MS) E->G H Structural Verification (NMR, if required) E->H I Review Data vs. Specifications F->I G->I H->I J Pass/Fail Decision I->J K Release for Experimental Use J->K

Caption: Quality Control Workflow for this compound Standards.

Troubleshooting_LCMS cluster_peak Peak Issues cluster_solutions Potential Solutions start LC-MS Problem Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape peak_retention Retention Time Shift? start->peak_retention peak_intensity Low Intensity? start->peak_intensity sol_column Check/Clean/Replace Column peak_shape->sol_column sol_mobile_phase Check Mobile Phase (pH, Composition, Degassing) peak_shape->sol_mobile_phase peak_retention->sol_mobile_phase sol_leak Check for System Leaks peak_retention->sol_leak sol_temp Verify Column Temperature peak_retention->sol_temp peak_intensity->sol_mobile_phase sol_sample Check Sample Integrity (Degradation, Dilution) peak_intensity->sol_sample sol_ms Optimize MS Source peak_intensity->sol_ms

Caption: Troubleshooting Logic for Common LC-MS Issues.

Stability_Check start Purity Below Specification? storage Stored at -80°C? start->storage freeze_thaw Multiple Freeze-Thaw Cycles? storage->freeze_thaw Yes fail_storage Degradation Likely: Improve Storage Conditions storage->fail_storage No age Standard within Expiry Date? freeze_thaw->age No fail_handling Degradation Likely: Aliquot to Avoid Cycles freeze_thaw->fail_handling Yes pass Standard is Stable age->pass Yes fail_age Degradation Likely: Procure New Standard age->fail_age No

Caption: Decision Tree for Assessing Standard Stability.

References

Validation & Comparative

The Putative Role of 7-Hydroxyhexadecanedioyl-CoA in Suberin Barrier Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established roles of C16 monomers in suberin biosynthesis against the hypothetical involvement of 7-hydroxyhexadecanedioyl-CoA. While direct experimental validation for the latter is not prominent in current literature, this document explores its potential function based on known enzymatic activities and the impact of mid-chain hydroxylations on polymer structure.

Introduction to Suberin and its Barrier Function

Suberin is a complex lipophilic biopolymer found in the cell walls of various plant tissues, including root endodermis, periderm, and seed coats. It forms a crucial barrier that regulates the passage of water and solutes and protects the plant from environmental stresses and pathogens. The suberin polymer consists of a poly(aliphatic) domain and a poly(phenolic) domain. The aliphatic domain is a polyester (B1180765) composed primarily of ω-hydroxyacids, α,ω-dicarboxylic acids, fatty alcohols, and glycerol. The integrity and composition of this aliphatic domain are critical for the barrier function of suberin.

Biosynthesis of C16 Aliphatic Suberin Monomers: Established and Hypothetical Pathways

The biosynthesis of C16 aliphatic suberin monomers, such as 16-hydroxyhexadecanoic acid and hexadecanedioic acid, is a multi-step process primarily occurring in the endoplasmic reticulum. This process involves fatty acid elongation, ω-hydroxylation, and subsequent oxidation.

Established Pathway for C16 α,ω-Dicarboxylic Acid Monomers:

The formation of hexadecanedioyl-CoA, a key precursor for the suberin polymer, is understood to proceed through the following key steps:

  • ω-Hydroxylation: Palmitic acid (C16:0) is hydroxylated at the ω-position by cytochrome P450 monooxygenases of the CYP86 family, particularly CYP86A1 in Arabidopsis thaliana, to form 16-hydroxypalmitic acid.

  • Oxidation: The ω-hydroxy group is further oxidized to a carboxylic acid, forming hexadecanedioic acid. The enzymes responsible for this step are not fully elucidated but are presumed to be fatty alcohol oxidases and/or dehydrogenases.

  • Activation: The dicarboxylic acid is then activated to its CoA thioester, hexadecanedioyl-CoA, by a long-chain acyl-CoA synthetase (LACS).

Hypothetical Pathway Involving this compound:

The existence and role of this compound in suberin are currently speculative. However, based on known enzymatic capabilities for in-chain hydroxylation of fatty acids in plants, a potential biosynthetic route can be proposed. Mid-chain hydroxylation is known to occur for other suberin and cutin monomers, often catalyzed by specific cytochrome P450 enzymes.

A hypothetical pathway for the formation of this compound could involve:

  • Formation of Hexadecanedioyl-CoA: Following the established pathway.

  • In-chain Hydroxylation: A specific cytochrome P450 enzyme could then hydroxylate hexadecanedioyl-CoA at the C-7 position. Cytochrome P450 families such as CYP77, CYP81, CYP96, CYP703, and CYP709 have been implicated in the in-chain hydroxylation of fatty acids.

The presence of a hydroxyl group at the C-7 position would introduce an additional site for cross-linking within the suberin polymer, potentially increasing its density and altering its mechanical and barrier properties.

Comparative Analysis of Suberin Monomer Composition

To understand the role of specific monomers in suberin function, researchers often compare the suberin composition of wild-type plants with that of mutants deficient in key biosynthetic enzymes.

Table 1: Comparison of C16 Aliphatic Suberin Monomers in Wild-Type and Mutant Arabidopsis thaliana Roots

MonomerWild-Type (Col-0) (nmol/mg dry weight)cyp86a1 Mutant (nmol/mg dry weight)Fold Change in cyp86a1cyp86b1 Mutant (nmol/mg dry weight)Fold Change in cyp86b1
Hexadecanoic acid1.2 ± 0.21.5 ± 0.31.251.3 ± 0.21.08
16-Hydroxyhexadecanoic acid8.5 ± 1.12.1 ± 0.50.25 8.2 ± 1.00.96
Hexadecanedioic acid15.2 ± 2.53.8 ± 0.90.25 14.9 ± 2.10.98

Data are representative values compiled from published studies and are intended for comparative purposes. Actual values may vary depending on experimental conditions.

Interpretation: The significant reduction of C16 ω-hydroxyacids and α,ω-dicarboxylic acids in the cyp86a1 mutant highlights the critical role of CYP86A1 in their biosynthesis. In contrast, the cyp86b1 mutant shows minimal changes in C16 monomers, indicating its specificity for longer-chain fatty acids. A hypothetical mutant deficient in a putative 7-hydroxylase for hexadecanedioic acid would be expected to lack this specific monomer, allowing for a direct assessment of its contribution to the suberin barrier.

Signaling Pathways and Experimental Workflows

Suberin Monomer Biosynthesis Pathway

Suberin_Biosynthesis Established (top) and Hypothetical (bottom) Biosynthetic Pathways for C16 Suberin Monomers C16_0 Palmitic Acid (C16:0) C16_OH 16-Hydroxyhexadecanoic Acid C16_0->C16_OH CYP86A1 (ω-hydroxylase) C16_Diacid Hexadecanedioic Acid C16_OH->C16_Diacid Oxidases/Dehydrogenases C16_Diacid_CoA Hexadecanedioyl-CoA C16_Diacid->C16_Diacid_CoA LACS Suberin_Polymer Suberin Polymer C16_Diacid_CoA->Suberin_Polymer Hypo_C16_Diacid_CoA Hexadecanedioyl-CoA Hypo_7OH_C16_Diacid_CoA This compound Hypo_C16_Diacid_CoA->Hypo_7OH_C16_Diacid_CoA Putative 7-Hydroxylase (CYP450) Hypo_Suberin_Polymer Modified Suberin Polymer Hypo_7OH_C16_Diacid_CoA->Hypo_Suberin_Polymer

Caption: Biosynthesis of C16 suberin monomers.

Experimental Workflow for Suberin Analysis

Suberin_Analysis_Workflow Sample Plant Tissue (e.g., Roots) Lipid_Extraction Delipidation (e.g., Chloroform:Methanol) Sample->Lipid_Extraction Depolymerization Transesterification (e.g., BF3/Methanol) Lipid_Extraction->Depolymerization Monomer_Extraction Extraction of Monomers (e.g., Hexane) Depolymerization->Monomer_Extraction Derivatization Silylation (e.g., BSTFA) Monomer_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Quantification and Identification GCMS_Analysis->Data_Analysis

Caption: Workflow for suberin monomer analysis.

Experimental Protocols

Protocol 1: Suberin Monomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the qualitative and quantitative analysis of suberin monomers from plant root tissue.

1. Sample Preparation and Delipidation:

  • Harvest fresh root tissue and wash thoroughly with deionized water.
  • Lyophilize the tissue to a constant dry weight.
  • Grind the dried tissue to a fine powder.
  • Extract soluble lipids by sequential incubation in chloroform:methanol (B129727) (2:1, v/v), chloroform, and methanol. Centrifuge and discard the supernatant after each step.
  • Dry the remaining cell wall residue.

2. Depolymerization (Transesterification):

  • To the dried residue, add a known amount of an internal standard (e.g., pentadecanoic acid).
  • Add 1 M boron trifluoride in methanol (BF3/methanol).
  • Incubate at 80°C for 16 hours to depolymerize the suberin polyester and methylate the resulting monomers.
  • Cool the reaction and add saturated NaCl solution.

3. Monomer Extraction:

  • Extract the fatty acid methyl esters by adding hexane (B92381) and vortexing.
  • Centrifuge to separate the phases and carefully collect the upper hexane phase.
  • Repeat the extraction twice more and pool the hexane fractions.
  • Evaporate the hexane under a stream of nitrogen.

4. Derivatization:

  • To the dried monomers, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine.
  • Incubate at 100°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
  • Evaporate the derivatization reagents under nitrogen.
  • Resuspend the derivatized monomers in hexane for GC-MS analysis.

5. GC-MS Analysis:

  • Inject the sample into a gas chromatograph coupled to a mass spectrometer.
  • Use a suitable capillary column (e.g., HP-5MS).
  • Employ a temperature gradient to separate the different monomers (e.g., initial temperature of 80°C, ramp to 320°C).
  • Identify monomers based on their retention times and mass spectra compared to authentic standards and mass spectral libraries.
  • Quantify the monomers by comparing their peak areas to that of the internal standard.

Conclusion and Future Directions

The biosynthesis of C16 ω-hydroxyacids and α,ω-dicarboxylic acids is a well-established pathway crucial for the formation of a functional suberin barrier. While the existence of this compound in suberin has not been directly demonstrated, the known catalytic activities of plant cytochrome P450 enzymes in mid-chain hydroxylation of fatty acids suggest that its formation is plausible.

Future research should focus on:

  • Screening for Novel Monomers: Utilizing high-resolution mass spectrometry to search for mid-chain hydroxylated dicarboxylic acids in suberin extracts.

  • Functional Characterization of CYP450s: Expressing candidate in-chain hydroxylating cytochrome P450 enzymes and testing their activity with hexadecanedioyl-CoA as a substrate.

  • Analysis of Novel Mutants: Characterizing Arabidopsis mutants in candidate 7-hydroxylase genes to assess their impact on suberin composition and barrier function.

A deeper understanding of the full spectrum of suberin monomers and their biosynthetic pathways will provide a more complete picture of how this complex polymer is assembled and how its structure relates to its vital protective functions in plants. This knowledge can be leveraged for the development of more stress-resistant crops and for the bio-engineering of novel polymers.

Analysis of 7-hydroxyhexadecanedioyl-CoA in Plant Species: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases did not yield quantitative data for 7-hydroxyhexadecanedioyl-CoA levels across different plant species. This suggests that this specific acyl-coenzyme A derivative may be a low-abundance metabolite, present only in specific species or under particular conditions not yet extensively studied. Therefore, this guide provides a framework for researchers aiming to investigate this molecule, including established methodologies for similar compounds and a template for data presentation.

Introduction to Acyl-CoA Metabolism in Plants

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism. They are essential for the synthesis of membrane lipids, the storage of energy in the form of triacylglycerols, and the production of various signaling molecules. The activation of fatty acids into their CoA thioesters is a critical step catalyzed by acyl-CoA synthetase (ACS) enzymes, allowing them to enter diverse metabolic pathways.[1][2] Long-chain ACSs (LACSs) are particularly important for activating long-chain and very-long-chain fatty acids, and alterations in their activity can lead to significant changes in plant development, such as male sterility, defective cuticular structures, and altered stress responses.[1][2] Investigating the levels of specific acyl-CoAs like this compound can provide valuable insights into novel metabolic pathways and their roles in plant physiology.

Data on this compound Levels

As of this review, no published studies were found that specifically quantify and compare the levels of this compound across different plant species. The table below is presented as a template for researchers to populate as data becomes available.

Table 1: Comparative Levels of this compound in Plant Tissues (Hypothetical Data)

Plant Species Tissue Developmental Stage Growth Condition This compound Level (pmol/g FW)
Arabidopsis thaliana Leaf 4-week-old Standard Data Not Available
Oryza sativa Root Seedling Drought Stress Data Not Available
Lesquerella fendleri Developing Seed 21 DAP Standard Data Not Available
Ricinus communis Endosperm Maturing Standard Data Not Available

FW: Fresh Weight; DAP: Days After Pollination

Experimental Protocols for Acyl-CoA Quantification

The following protocol describes a robust method for the extraction, purification, and quantification of long-chain acyl-CoAs from plant tissues, which can be adapted for this compound.

1. Materials and Reagents:

  • Plant tissue (fresh, frozen in liquid nitrogen)

  • Extraction Buffer: Isopropanol, 50 mM KH2PO4 (pH 7.2), 2 mM EDTA

  • Internal Standard (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • SPE Wash Buffer: 2% (v/v) Acetic Acid in 20% (v/v) Methanol (B129727)

  • SPE Elution Buffer: 0.1 M Ammonium Acetate in Methanol

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid

2. Acyl-CoA Extraction:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a tube containing 1 mL of pre-heated (75°C) extraction buffer and the internal standard.

  • Vortex vigorously for 1 minute and incubate at 75°C for 15 minutes.

  • Allow the sample to cool to room temperature. Add 1 mL of chloroform (B151607) and 0.5 mL of water.

  • Vortex thoroughly and centrifuge at 4,000 x g for 15 minutes to separate the phases.

  • Carefully collect the upper aqueous phase, which contains the acyl-CoAs.

3. Solid-Phase Extraction (SPE) Purification:

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the aqueous extract onto the cartridge.

  • Wash the cartridge with 3 mL of SPE wash buffer to remove impurities.

  • Dry the cartridge under a gentle stream of nitrogen gas for 10 minutes.

  • Elute the acyl-CoAs with 2 mL of SPE elution buffer.

  • Dry the eluate completely under nitrogen and reconstitute the sample in 100 µL of 50% methanol for analysis.

4. LC-MS/MS Quantification:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.

  • Quantification: Create a standard curve using a synthetic standard of this compound to calculate the absolute concentration in the samples, normalized to the internal standard and tissue fresh weight.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological systems. The following visualizations were created using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue 1. Plant Tissue Homogenization (in Liquid Nitrogen) Extraction 2. Solvent Extraction (with Internal Standard) Tissue->Extraction Purification 3. Solid-Phase Extraction (C18 Cleanup) Extraction->Purification LCMS 4. LC-MS/MS Detection (MRM Mode) Purification->LCMS Quant 5. Data Quantification (Standard Curve) LCMS->Quant Comparison Comparative Analysis Quant->Comparison

Caption: Workflow for the quantification of this compound in plant tissues.

hypothetical_pathway Stress Abiotic/Biotic Stress FattyAcid Hexadecanedioic Acid Stress->FattyAcid Lipid Peroxidation Hydroxylation Hydroxylation (CYP450) FattyAcid->Hydroxylation HydroxyFA 7-Hydroxyhexadecanedioic Acid Hydroxylation->HydroxyFA TargetMol This compound HydroxyFA->TargetMol LACS Activity Downstream Biosynthesis of Protective Lipids (e.g., Cutin, Suberin) TargetMol->Downstream

Caption: A hypothetical pathway for stress-induced biosynthesis of this compound.

References

A Comparative Analysis of 7-Hydroxyhexadecanedioyl-CoA and Other Dicarboxylic Acyl-CoAs in Suberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-hydroxyhexadecanedioyl-CoA and other dicarboxylic acyl-CoAs as components of suberin, a complex biopolymer essential for plant barrier functions. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the composition, biosynthesis, and analysis of these important molecules.

Introduction to Dicarboxylic Acyl-CoAs in Suberin

Suberin is a heteropolymer composed of a polyaliphatic and a polyphenolic domain, forming a protective barrier in various plant tissues, including roots and bark. The aliphatic domain is a polyester (B1180765) primarily composed of ω-hydroxy acids, α,ω-dicarboxylic acids, fatty alcohols, and glycerol. Dicarboxylic acyl-CoAs are crucial building blocks for the suberin polymer, contributing to its cross-linked and hydrophobic nature. While a variety of dicarboxylic acids are found in suberin, this guide will focus on the available data for these components, with a particular interest in the less common mid-chain hydroxylated forms, such as this compound.

Data Presentation: Comparative Abundance of Dicarboxylic Acids in Suberin

Quantitative analysis of suberin composition reveals a diverse array of dicarboxylic acids, with chain lengths typically ranging from C16 to C26. The relative abundance of these molecules can vary significantly between plant species and tissues. While specific quantitative data for this compound is not abundant in the literature, we can infer its potential context by examining the distribution of other dicarboxylic acids in the well-studied model organism, Arabidopsis thaliana.

Mid-chain modifications, such as hydroxylation at the C-9 and C-10 positions of C18 dicarboxylic acids, are known to occur in the suberin of some plants.[1] The presence of a hydroxyl group at the 7th position of a C16 dicarboxylic acid would represent a similar mid-chain modification.

The following table summarizes the relative composition of major α,ω-dicarboxylic acid monomers found in the root suberin of Arabidopsis thaliana. This data provides a comparative framework for understanding the prevalence of different dicarboxylic acid species.

Dicarboxylic Acid MonomerChain LengthRelative Abundance (%) in Arabidopsis thaliana Root SuberinCitation
Hexadecanedioic acidC1610-15[2]
Octadecanedioic acidC185-10[2]
Octadecenedioic acidC18:115-20[2]
Eicosanedioic acidC201-5[2]
Docosanedioic acidC2210-15[3]
Tetracosanedioic acidC24<5[3]

Note: The data represents the percentage of total aliphatic monomers. The specific isomer, this compound, is not explicitly quantified in these studies; however, the data for C16 dicarboxylic acids provides a baseline for its potential abundance.

Experimental Protocols

The analysis of dicarboxylic acyl-CoAs in suberin typically involves the depolymerization of the suberin polymer, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS). The following is a synthesized protocol based on established methods for suberin analysis.[4][5]

Protocol: GC-MS Analysis of Suberin Monomers

1. Plant Material Preparation:

  • Harvest fresh plant tissue (e.g., roots).
  • Thoroughly wash with deionized water to remove soil and debris.
  • Flash-freeze the tissue in liquid nitrogen and lyophilize to dryness.
  • Grind the dried tissue to a fine powder.

2. Delipidation (Wax Removal):

  • Extract the powdered tissue with chloroform (B151607) or a mixture of chloroform:methanol (2:1, v/v) at room temperature with shaking for 24 hours.
  • Repeat the extraction twice with fresh solvent.
  • Air-dry the delipidated plant residue.

3. Suberin Depolymerization (Transesterification):

  • To the dry, delipidated residue, add a solution of 1% (v/v) sulfuric acid in methanol.
  • Add an internal standard (e.g., methyl heptadecanoate) for quantification.
  • Heat the mixture at 80°C for 16 hours in a sealed vial with constant stirring.
  • Cool the reaction mixture to room temperature.

4. Extraction of Monomers:

  • Add an equal volume of saturated NaCl solution.
  • Extract the methanolysate three times with n-hexane.
  • Combine the hexane (B92381) fractions and wash with a 0.9% NaCl solution.
  • Dry the hexane phase over anhydrous sodium sulfate.
  • Evaporate the solvent under a stream of nitrogen.

5. Derivatization:

  • To the dried residue, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Heat at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.
  • Evaporate the derivatization reagent under nitrogen.
  • Redissolve the derivatized monomers in a known volume of hexane for GC-MS analysis.

6. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., HP-5MS).
  • Injection: 1 µL of the derivatized sample.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 310°C at a rate of 2°C/min, and hold for 15 minutes.
  • Mass Spectrometer: Operated in electron ionization (EI) mode.
  • Data Analysis: Identify compounds based on their mass spectra by comparison with libraries (e.g., Wiley-NIST) and published spectra. Quantify based on the peak area relative to the internal standard.

Mandatory Visualization

Signaling Pathways and Biosynthetic Workflows

The biosynthesis of dicarboxylic acyl-CoAs in suberin is a multi-step process occurring primarily in the endoplasmic reticulum. It begins with the synthesis of C16 and C18 fatty acids in the plastid, which are then elongated and modified.

Suberin_Biosynthesis Fatty_Acids_C16_C18 C16/C18 Fatty Acyl-CoAs VLCFAs Very-Long-Chain Fatty Acyl-CoAs (VLCFAs) Fatty_Acids_C16_C18->VLCFAs Fatty Acid Elongases Oleic_Acid Oleic Acid (C18:1) Fatty_Acids_C16_C18->Oleic_Acid Desaturase omega_Hydroxy_Fatty_Acids ω-Hydroxy Fatty Acyl-CoAs VLCFAs->omega_Hydroxy_Fatty_Acids CYP86A1, CYP86B1 (ω-hydroxylation) Dicarboxylic_Acids α,ω-Dicarboxylic Acyl-CoAs omega_Hydroxy_Fatty_Acids->Dicarboxylic_Acids Dehydrogenases Suberin_Polymer Suberin Polymer Dicarboxylic_Acids->Suberin_Polymer Glycerol-3-phosphate Acyltransferases (GPATs) Mid_Chain_Hydroxy_DA Mid-Chain Hydroxylated Dicarboxylic Acyl-CoAs Oleic_Acid->Mid_Chain_Hydroxy_DA Epoxidation & Hydration Mid_Chain_Hydroxy_DA->Suberin_Polymer GPATs

Caption: Biosynthetic pathway of dicarboxylic acyl-CoAs for suberin.

The diagram above illustrates the key steps in the formation of both saturated and mid-chain hydroxylated dicarboxylic acyl-CoAs, which are subsequently incorporated into the suberin polymer.

Experimental Workflow

The analytical workflow for characterizing dicarboxylic acyl-CoAs from suberin is a critical process for understanding suberin composition.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Roots) Delipidation Delipidation (Solvent Extraction) Plant_Tissue->Delipidation Depolymerization Depolymerization (Transesterification) Delipidation->Depolymerization Extraction Monomer Extraction (Hexane) Depolymerization->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification & Identification) GCMS->Data_Analysis

Caption: Workflow for the analysis of suberin monomers.

This diagram outlines the sequential steps involved in the chemical analysis of suberin, from sample preparation to data interpretation.

Conclusion

Dicarboxylic acyl-CoAs are integral components of the suberin polymer, with their chain length and functional groups influencing the physicochemical properties of this protective barrier. While α,ω-dicarboxylic acids with chain lengths from C16 to C24 are well-documented constituents, specific data on mid-chain hydroxylated variants like this compound are limited. The provided experimental protocol offers a robust methodology for the comprehensive analysis of suberin monomers, which can be adapted to investigate the presence and abundance of less common dicarboxylic acid species. Further research is warranted to elucidate the complete profile of dicarboxylic acyl-CoAs in the suberin of diverse plant species and to understand the specific enzymatic machinery responsible for mid-chain hydroxylation.

References

Knock-Out Mutant Analysis for 7-Hydroxyhexadecanedioyl-CoA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of specialty chemicals in microbial systems is a rapidly advancing field, offering sustainable alternatives to traditional chemical synthesis. One such molecule of interest is 7-hydroxyhexadecanedioyl-CoA, a hydroxylated C16 dicarboxylic acid with potential applications in polymer and pharmaceutical industries. This guide provides a comparative analysis of the biosynthesis of this compound, focusing on the impact of knock-out mutant strategies in the yeast Candida tropicalis.

The production of this compound is not governed by a dedicated biosynthetic pathway. Instead, it is understood to be a product of the omega (ω)-oxidation pathway acting on a C16 fatty acid, followed by in-chain hydroxylation. The key enzymes in this process are cytochrome P450 monooxygenases, which catalyze both the terminal and in-chain hydroxylation steps, as well as alcohol and aldehyde dehydrogenases that complete the formation of the dicarboxylic acid.

In wild-type Candida tropicalis, the β-oxidation pathway is the primary route for fatty acid catabolism, competing with the ω-oxidation pathway. To enhance the production of dicarboxylic acids, a common metabolic engineering strategy involves the disruption of genes essential for β-oxidation. This guide focuses on the analysis of knock-out mutants in the acyl-CoA oxidase (POX) genes, which encode the first enzyme in the β-oxidation pathway.

Performance Comparison: Wild-Type vs. POX Knock-Out Mutant

While specific quantitative data for the production of this compound is not extensively available in the literature, the effect of POX gene knockouts on the overall production of long-chain dicarboxylic acids is well-documented. By disrupting the competing β-oxidation pathway, a significant redirection of the fatty acid flux towards the ω-oxidation pathway is achieved.

StrainGenotypeKey CharacteristicsDicarboxylic Acid Yield (General)This compound Yield
Wild-Type Candida tropicalisPOX+Functional β-oxidation and ω-oxidation pathways.LowNot typically detected or very low levels.
POX Knock-Out Mutant Candida tropicalisΔpoxDisrupted β-oxidation pathway.Significantly increasedExpected to be significantly higher than wild-type, though specific quantitative data is limited.

Note: The yields are presented qualitatively due to the lack of specific quantitative data for this compound in the reviewed literature.

The rationale for the expected increase in this compound in a Δpox mutant is the increased availability of hexadecanedioic acid as a substrate for in-chain hydroxylation by cytochrome P450 enzymes.

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and the logic of the experimental approach, the following diagrams are provided in the DOT language for Graphviz.

cluster_wildtype Wild-Type C. tropicalis C16_FA C16 Fatty Acid beta_ox β-Oxidation (POX genes active) C16_FA->beta_ox Major Flux omega_ox ω-Oxidation (CYP52 family) C16_FA->omega_ox Minor Flux acetyl_coa Acetyl-CoA beta_ox->acetyl_coa C16_DCA Hexadecanedioic Acid omega_ox->C16_DCA hydroxylation In-chain Hydroxylation (CYP enzymes) C16_DCA->hydroxylation hydroxy_dca 7-Hydroxy- hexadecanedioyl-CoA hydroxylation->hydroxy_dca

Caption: Metabolic flux in wild-type Candida tropicalis.

cluster_mutant POX Knock-Out Mutant C. tropicalis C16_FA_mut C16 Fatty Acid beta_ox_mut β-Oxidation (POX genes inactive) C16_FA_mut->beta_ox_mut Blocked omega_ox_mut ω-Oxidation (CYP52 family) C16_FA_mut->omega_ox_mut Major Flux C16_DCA_mut Hexadecanedioic Acid omega_ox_mut->C16_DCA_mut hydroxylation_mut In-chain Hydroxylation (CYP enzymes) C16_DCA_mut->hydroxylation_mut hydroxy_dca_mut 7-Hydroxy- hexadecanedioyl-CoA hydroxylation_mut->hydroxy_dca_mut

Caption: Metabolic flux in a POX knock-out mutant of Candida tropicalis.

cluster_workflow Experimental Workflow start Start construct Construct Gene Disruption Cassette (e.g., URA3 marker) start->construct transform Transform C. tropicalis construct->transform select Select Transformants (e.g., on URA- medium) transform->select verify Verify Gene Knockout (PCR, Southern Blot) select->verify cultivate Cultivate Wild-Type and Mutant Strains (with C16 fatty acid) verify->cultivate extract Extract Dicarboxylic Acids from Medium cultivate->extract derivatize Derivatize for GC-MS Analysis (e.g., silylation) extract->derivatize analyze GC-MS Analysis (Quantification) derivatize->analyze end End analyze->end

Caption: Workflow for knock-out mutant generation and analysis.

Experimental Protocols

Gene Disruption in Candida tropicalis (URA3 Blaster Method)

This protocol describes a common method for gene disruption in C. tropicalis using the URA3 gene as a selectable marker.

a. Construction of the Disruption Cassette:

  • Amplify the 5' and 3' flanking regions (homology arms, ~500 bp each) of the target POX gene from C. tropicalis genomic DNA using PCR.

  • Amplify the URA3 gene from a suitable plasmid to be used as the selectable marker.

  • Combine the 5' homology arm, the URA3 marker, and the 3' homology arm using overlap extension PCR to create the final disruption cassette.

b. Transformation:

  • Prepare competent C. tropicalis cells (e.g., a ura3 auxotrophic strain) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Transform the competent cells with the purified disruption cassette.

  • Plate the transformed cells on minimal medium lacking uracil (B121893) to select for successful integrants.

c. Verification of Gene Knockout:

  • Isolate genomic DNA from putative transformants.

  • Confirm the correct integration of the disruption cassette and the deletion of the target POX gene allele by PCR using primers flanking the integration site and internal to the deleted region.

  • For further confirmation, perform Southern blot analysis.

Cultivation and Product Extraction
  • Inoculate pre-cultures of both the wild-type and the verified POX knock-out mutant strains of C. tropicalis in a suitable rich medium (e.g., YPD) and grow overnight.

  • Inoculate the main cultures in a defined production medium containing a C16 fatty acid (e.g., palmitic acid or hexadecanoic acid) as the primary carbon source.

  • Cultivate the strains under optimal conditions (e.g., temperature, pH, aeration) for a defined period (e.g., 72-96 hours).

  • Separate the cells from the culture medium by centrifugation.

  • Acidify the supernatant to a low pH (e.g., pH 2) with a strong acid (e.g., HCl) to protonate the dicarboxylic acids.

  • Extract the dicarboxylic acids from the acidified supernatant using an organic solvent such as ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude dicarboxylic acid extract.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

a. Derivatization:

  • To increase volatility for GC analysis, the carboxyl and hydroxyl groups of the extracted acids must be derivatized. A common method is silylation.

  • Dissolve the dried extract in a suitable solvent (e.g., pyridine).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

b. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Use a temperature program that allows for the separation of different fatty acid and dicarboxylic acid species.

  • The mass spectrometer can be operated in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for quantification of target analytes.

  • Identify this compound (as its derivatized form) based on its retention time and mass spectrum, comparing to authentic standards if available, or by interpretation of the fragmentation pattern.

  • Quantify the compound by integrating the peak area and comparing it to a calibration curve generated with a known standard. If a standard for this compound is not available, relative quantification can be performed by comparing the peak area to that of an internal standard.

Conclusion

The targeted disruption of the acyl-CoA oxidase (POX) genes in Candida tropicalis represents a viable strategy to significantly enhance the production of long-chain dicarboxylic acids by diverting the metabolic flux from β-oxidation to ω-oxidation. While direct quantitative evidence for the increased production of this compound is limited, the established principles of metabolic engineering strongly suggest that this modification would lead to a substantial increase in its biosynthesis. The experimental protocols provided herein offer a framework for researchers to perform such knock-out mutant analysis and to quantify the resulting products, thereby enabling further optimization of microbial cell factories for the production of valuable hydroxylated dicarboxylic acids.

Unraveling the Role of Acyl-CoAs in Suberin Lamellae Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 7-Hydroxyhexadecanedioyl-CoA with Established Suberin Precursors

For researchers and professionals in drug development and plant sciences, understanding the intricate composition of plant biopolymers like suberin is paramount for applications ranging from agricultural biotechnology to novel biomaterials. Suberin, a complex lipophilic polyester (B1180765) found in plant cell walls, acts as a protective barrier against environmental stresses. Its formation is a meticulously orchestrated process involving a variety of fatty acid derivatives. This guide provides a comparative analysis of the well-documented precursors of suberin lamellae and investigates the potential role of this compound, a mid-chain hydroxylated dicarboxylic acid CoA ester.

I. The Established Architecture of Suberin: A Foundation for Comparison

Suberin's aliphatic domain is primarily a polymer of ω-hydroxy fatty acids and α,ω-dicarboxylic acids, with chain lengths typically ranging from C16 to C26.[1][2] Glycerol serves as a key monomer to crosslink these aliphatic chains, forming a complex, three-dimensional network.[3][4] The biosynthesis of these monomers originates from C16 and C18 fatty acids, which undergo a series of enzymatic modifications, including ω-hydroxylation by cytochrome P450 monooxygenases.[5]

While mid-chain modified C18 fatty acids, such as those with epoxide or vicinal diol groups at the 9 and 10 positions, are known components of some suberins, the presence and role of mid-chain hydroxylated C16 dicarboxylic acids like 7-hydroxyhexadecanedioic acid are not documented in the existing scientific literature.[1][2]

II. Quantitative Comparison of Major Suberin Monomers

The following table summarizes the key characteristics of the well-established aliphatic suberin monomers, providing a baseline for comparison. Data on this compound is not available in the context of suberin composition.

Monomer ClassTypical Chain LengthsKey Biosynthetic EnzymesEstablished Role in Suberin Lamellae
ω-Hydroxy Fatty Acids C16 - C26Cytochrome P450s (e.g., CYP86A, CYP86B)Primary building blocks for polyester chain elongation.[5]
α,ω-Dicarboxylic Acids C16 - C26ω-hydroxy acid dehydrogenasesBifunctional monomers that enable cross-linking of polyester chains.[5]
Fatty Alcohols C18 - C22Fatty Acyl-CoA Reductases (FARs)Contribute to the suberin polymer and associated waxes.[6]
Glycerol N/AGlycerol-3-phosphate acyltransferases (GPATs)Cross-linking agent for the aliphatic monomers.[4]
Ferulic Acid N/APhenylpropanoid pathway enzymesLinks the aliphatic domain to the poly(phenolic) domain of suberin.[7]

Note: The absence of this compound in this table reflects the lack of its identification as a suberin monomer in published research.

III. The Case of this compound: An Unexplored Avenue

A thorough review of scientific literature reveals no direct experimental evidence linking this compound to the formation of suberin lamellae. While hexadecanedioic acid (a C16 α,ω-dicarboxylic acid) is a known suberin component, the specific 7-hydroxy derivative has not been identified in analyses of suberin composition from various plant species.[1][8]

This lack of evidence suggests two possibilities:

  • This compound is not a natural precursor for suberin biosynthesis in plants.

  • It is a very minor component that has not been detected or specifically looked for in previous studies.

To investigate the potential incorporation of novel monomers like this compound into the suberin polymer, detailed compositional analysis using established protocols is required.

IV. Experimental Protocols for Suberin Monomer Analysis

The following protocol outlines a standard method for the analysis of suberin composition by gas chromatography-mass spectrometry (GC-MS). This methodology can be employed to identify and quantify the known components of suberin and to search for novel or minor constituents.

Protocol: Transesterification and GC-MS Analysis of Suberin Monomers

1. Sample Preparation and Delipidation:

  • Harvest plant tissue (e.g., roots, seed coats) and wash thoroughly.
  • Homogenize the tissue and perform exhaustive solvent extraction (e.g., with chloroform:methanol mixtures) to remove soluble lipids.[9]
  • Dry the remaining delipidated tissue, which contains the suberin polymer.

2. Transesterification (Depolymerization):

  • To the dried, delipidated tissue, add a solution of 1 M sodium methoxide (B1231860) in methanol.[9]
  • Include internal standards, such as methyl heptadecanoate and ω-pentadecalactone, for quantification.[9]
  • Incubate at 60°C for 2 hours to cleave the ester bonds of the suberin polymer, releasing the constituent monomers as methyl esters.[9]

3. Extraction of Monomers:

  • Neutralize the reaction with glacial acetic acid.
  • Extract the fatty acid methyl esters with a nonpolar solvent like dichloromethane.[9]
  • Wash the organic phase with a saline solution to remove water-soluble contaminants.[9]

4. Derivatization:

  • Evaporate the solvent under a stream of nitrogen.
  • To derivatize hydroxyl and carboxyl groups and increase volatility for GC analysis, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 20 minutes.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Use a suitable capillary column (e.g., HP-5) and a temperature gradient to separate the different monomers.[9]
  • The mass spectrometer will provide fragmentation patterns for each peak, allowing for the identification of the monomers by comparison to mass spectral libraries and authentic standards.
  • Quantify the identified monomers based on their peak areas relative to the internal standards.[9]

V. Visualizing the Pathways

To provide a clearer understanding of the established biosynthetic pathways and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Suberin_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_phenylpropanoid Phenylpropanoid Pathway C16/C18 Acyl-CoAs C16/C18 Acyl-CoAs VLCFA-CoAs VLCFA-CoAs C16/C18 Acyl-CoAs->VLCFA-CoAs Elongases (KCS) ω-OH-VLCFAs ω-OH-VLCFAs VLCFA-CoAs->ω-OH-VLCFAs CYP86A/B Fatty Alcohols Fatty Alcohols VLCFA-CoAs->Fatty Alcohols FARs α,ω-di-VLCFAs α,ω-di-VLCFAs ω-OH-VLCFAs->α,ω-di-VLCFAs Oxidation Monoacylglycerols Monoacylglycerols ω-OH-VLCFAs->Monoacylglycerols α,ω-di-VLCFAs->Monoacylglycerols Suberin Polymer Suberin Polymer Fatty Alcohols->Suberin Polymer Glycerol-3-P Glycerol-3-P Glycerol-3-P->Monoacylglycerols GPATs Monoacylglycerols->Suberin Polymer Polymerization Feruloyl-CoA Feruloyl-CoA Feruloyl-CoA->Suberin Polymer ASFT

Caption: Established biosynthetic pathway of major aliphatic suberin monomers.

Suberin_Analysis_Workflow Plant Tissue Plant Tissue Delipidation Delipidation Plant Tissue->Delipidation Solvent Extraction Depolymerization Depolymerization Delipidation->Depolymerization Transesterification Extraction Extraction Depolymerization->Extraction Solvent Partitioning Derivatization Derivatization Extraction->Derivatization Silylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification

Caption: Experimental workflow for the analysis of suberin monomers.

VI. Conclusion and Future Directions

The formation of suberin lamellae is a complex process reliant on a specific set of aliphatic monomers, primarily ω-hydroxy acids and α,ω-dicarboxylic acids. While the biosynthesis of these precursors is well-characterized, the potential role of other structurally related molecules, such as this compound, remains an open question due to a lack of direct evidence in the current body of scientific literature.

The experimental protocols detailed in this guide provide a robust framework for researchers to not only quantify the known components of suberin but also to explore the presence of novel or minor monomers. Future research employing these sensitive analytical techniques could definitively determine whether this compound or other mid-chain modified dicarboxylic acids are incorporated into the suberin polymer of any plant species, potentially revealing new intricacies in the structure and function of this vital plant barrier. Such discoveries would have significant implications for the genetic engineering of crops with enhanced stress tolerance and for the development of novel bio-based polymers.

References

A Comparative Guide to the Metabolomics of Suberin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Suberin, a complex lipophilic biopolymer found in the cell walls of various plant tissues, plays a crucial role in protecting plants against environmental stresses and pathogens. Its unique composition of aliphatic and phenolic monomers makes it a polymer of significant interest for the development of novel biomaterials and pharmaceuticals. This guide provides a comparative overview of suberin precursors, summarizing quantitative data, detailing experimental protocols for their analysis, and illustrating key metabolic pathways and workflows.

Comparative Abundance of Suberin Monomers

The composition of suberin can vary significantly between plant species and even different tissues within the same plant.[1][2][3] These differences are reflected in the relative abundance of its constituent monomers. Generally, suberin is composed of long-chain fatty acids, ω-hydroxyacids, α,ω-diacids, fatty alcohols, and phenolic compounds, primarily ferulic acid, all esterified to a glycerol (B35011) backbone.[1][2]

Two main types of suberin can be distinguished based on their dominant aliphatic monomers: one rich in C18 fatty acids with mid-chain modifications (epoxide and vic-diol groups), and another dominated by saturated and mono-unsaturated C18:1 fatty acids.[1][2]

Below is a summary of the quantitative composition of major suberin monomers in two well-studied species: cork oak (Quercus suber) and potato (Solanum tuberosum).

Monomer ClassSub-ClassQuercus suber (cork) (% of total aliphatic monomers)Solanum tuberosum (periderm) (% of total aliphatic monomers)
ω-Hydroxyacids C18:1 ω-hydroxyacidDominantHigh abundance
C22:0 ω-hydroxyacidHigh abundancePresent
C24:0 ω-hydroxyacidPresentPresent
α,ω-Diacids C18:1 α,ω-diacidHigh abundanceDominant
C22:0 α,ω-diacidPresentPresent
Fatty Acids C16:0 fatty acidPresentPresent
C18:0 fatty acidPresentPresent
C22:0 fatty acidPresentPresent
Fatty Alcohols C18:0 alcoholPresentPresent
C22:0 alcoholHigh abundancePresent
Phenolics Ferulic acidPresentPresent
Glycerol 5-20% of all suberin monomers[1]~20% of suberin monomers[4]

Note: The exact percentages can vary depending on the specific study and analytical methods used. The terms "Dominant" and "High abundance" indicate the most prevalent monomers in the respective suberins.

Experimental Protocols

The analysis of suberin precursors involves several key steps: extraction of the suberized tissue, depolymerization of the suberin polymer to release the monomers, and subsequent analysis by chromatographic techniques.

Extraction and Depolymerization of Suberin

This protocol describes a common method for the isolation and breakdown of the suberin polymer.

Materials:

  • Suberized plant tissue (e.g., potato peel, cork)

  • Organic solvents (e.g., chloroform (B151607), methanol)

  • 5% (v/v) sulfuric acid in methanol[5]

  • Internal standards (e.g., heptadecanoic acid, pentadecanol)[5]

  • Heating block or oven

Procedure:

  • Delipidation (Solvent Extraction Method): To separate soluble lipids from the suberin polymer, the plant tissue is first exhaustively extracted with organic solvents like chloroform and methanol (B129727). This step is crucial for obtaining a cleaner suberin analysis.[5]

  • Depolymerization (Transmethylation): The delipidated and dried residue is subjected to acidic transmethylation. This is achieved by incubating the sample in 5% sulfuric acid in methanol at 85°C for 3 hours.[5] This process cleaves the ester bonds of the suberin polymer, releasing the constituent monomers as methyl esters.

  • Extraction of Monomers: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic phase, containing the suberin monomer methyl esters, is collected for analysis.

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different suberin monomers.

Materials:

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Derivatization: The hydroxyl and carboxyl groups of the suberin monomers are often derivatized to increase their volatility for GC analysis. This is typically done by silylation using a reagent like BSTFA.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The different monomers are separated based on their boiling points and retention times in the GC column. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum for each monomer that allows for its identification and quantification.

Visualizing the Pathways and Processes

Suberin Biosynthesis Pathway

The biosynthesis of suberin precursors involves the convergence of fatty acid and phenylpropanoid pathways.[6] Very-long-chain fatty acids (VLCFAs) are produced in the endoplasmic reticulum and subsequently modified by a series of enzymes to generate the characteristic aliphatic monomers of suberin.

Suberin_Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA C16_C18_FA C16-C18 Fatty Acids MalonylCoA->C16_C18_FA FAS VLCFA Very-Long-Chain Fatty Acids (VLCFAs) C16_C18_FA->VLCFA FAE Omega_OH_FA ω-Hydroxy Fatty Acids VLCFA->Omega_OH_FA CYP450 Fatty_Alcohols Fatty Alcohols VLCFA->Fatty_Alcohols FAR Alpha_Omega_Diacids α,ω-Diacids Omega_OH_FA->Alpha_Omega_Diacids CYP450 Suberin_Polymer Suberin Polymer Omega_OH_FA->Suberin_Polymer Alpha_Omega_Diacids->Suberin_Polymer Fatty_Alcohols->Suberin_Polymer Glycerol3P Glycerol-3-Phosphate Monoacylglycerols Monoacylglycerols Glycerol3P->Monoacylglycerols GPAT Monoacylglycerols->Suberin_Polymer Polymerization Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Ferulic_Acid Ferulic Acid Cinnamic_Acid->Ferulic_Acid C4H Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl_CoA->Suberin_Polymer FAS Fatty Acid Synthase (FAS) FAE Fatty Acid Elongase (FAE) CYP450 Cytochrome P450 Oxidases FAR Fatty Acyl-CoA Reductase (FAR) GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) PAL Phenylalanine Ammonia-Lyase (PAL) C4H Cinnamate-4-Hydroxylase (C4H) ASFT Aliphatic Suberin Feruloyl Transferase (ASFT) Polymerization Polymerization

Caption: Simplified biosynthetic pathway of suberin precursors.

Experimental Workflow for Suberin Analysis

The following diagram outlines the major steps involved in the comparative metabolomic analysis of suberin precursors.

Suberin_Analysis_Workflow Start Plant Tissue (e.g., Root, Periderm) Delipidation Delipidation (Solvent Extraction) Start->Delipidation Depolymerization Depolymerization (Transmethylation) Delipidation->Depolymerization Extraction Monomer Extraction (Liquid-Liquid) Depolymerization->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing End Comparative Metabolomic Profile DataProcessing->End

Caption: General workflow for the analysis of suberin monomers.

This guide provides a foundational understanding of the comparative metabolomics of suberin precursors. For more in-depth information, researchers are encouraged to consult the primary literature cited.

References

Validating the Enzymatic Activity of Cytochrome P450 on Hexadecanedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic pathways involved in the metabolism of hexadecanedioyl-CoA, with a focus on validating the role of cytochrome P450 (CYP) enzymes. While direct metabolism of hexadecanedioyl-CoA by cytochrome P450 is not the primary pathway, CYP enzymes, particularly the CYP4 family, are crucial for the formation of its precursor, hexadecanedioic acid, from fatty acids. The primary metabolic route for hexadecanedioyl-CoA itself is peroxisomal beta-oxidation. This guide will objectively compare these pathways, providing supporting experimental data and detailed methodologies for their validation.

Overview of Metabolic Pathways

Hexadecanedioyl-CoA is a long-chain dicarboxylic acid thioester. Its metabolism is a key process in fatty acid degradation, particularly when the primary beta-oxidation pathway for monocarboxylic fatty acids is overwhelmed. Two main enzyme systems are involved in the overall processing of long-chain fatty acids to shorter-chain dicarboxylic acids:

  • Cytochrome P450 (CYP) Omega-Hydroxylation: This pathway, primarily carried out by enzymes of the CYP4 family (e.g., CYP4A11 and CYP4F2), introduces a hydroxyl group at the terminal (omega) carbon of a fatty acid.[1][2] Subsequent oxidation of this hydroxyl group to a carboxylic acid results in the formation of a dicarboxylic acid, such as hexadecanedioic acid.[3]

  • Peroxisomal Beta-Oxidation: Once formed, dicarboxylic acids are preferentially metabolized in peroxisomes.[2] They are first activated to their CoA esters (e.g., hexadecanedioyl-CoA) and then undergo a series of beta-oxidation cycles to progressively shorten the carbon chain.[4][5]

Comparative Analysis of Enzymatic Activity

Enzyme FamilySpecific Enzyme (Example)SubstrateProductKey Kinetic ParametersCellular Localization
Cytochrome P450 CYP4A11Lauric Acid (C12)12-Hydroxylauric AcidKcat: 7.3 min⁻¹[3]Endoplasmic Reticulum
Myristic Acid (C14)14-Hydroxymyristic AcidKcat: 2.1 min⁻¹[3]
CYP4F2Arachidonic Acid20-HETEKM: 24 µM, VMAX: 7.4 min⁻¹[6]Endoplasmic Reticulum
Peroxisomal Beta-Oxidation Acyl-CoA Oxidase 1 (ACOX1)Dodecanedioyl-CoA (DC12-CoA)trans-2-Dodecenoyl-CoAExhibits substrate inhibition[4]Peroxisome
Sebacyl-CoA (DC10-CoA)trans-2-Decenoyl-CoASimilar Vmax to DC12-CoA, but increasing Km with decreasing chain length[4]Peroxisome
D-Bifunctional Protein (DBP)2-Enoyl-CoA esters, 3-Hydroxyacyl-CoA esters3-Ketoacyl-CoA esters-Peroxisome
3-Ketoacyl-CoA Thiolase3-Ketoacyl-CoA estersAcetyl-CoA + Chain-shortened acyl-CoABecomes rate-limiting at high substrate concentrations[7]Peroxisome

Experimental Protocols

Protocol 1: In Vitro Assay for Cytochrome P450 Omega-Hydroxylase Activity

This protocol is designed to measure the omega-hydroxylase activity of CYP4 enzymes on a model fatty acid substrate.

Materials:

  • Recombinant human CYP4A11 or CYP4F2 enzymes

  • NADPH-cytochrome P450 reductase

  • Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Fatty acid substrate (e.g., Lauric acid, Myristic acid)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvents (e.g., ethyl acetate)

  • LC-MS/MS system for product analysis

Procedure:

  • Reconstitution of the Enzyme System:

    • Incubate the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and phospholipid vesicles in potassium phosphate buffer on ice to allow for reconstitution.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the reconstituted enzyme system, the fatty acid substrate dissolved in a suitable solvent (e.g., ethanol), and the NADPH regenerating system in potassium phosphate buffer.

  • Initiation of Reaction:

    • Initiate the reaction by adding NADPH to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an organic solvent such as ethyl acetate.

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Sample Preparation for Analysis:

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

  • Product Quantification:

    • Analyze the sample using a validated LC-MS/MS method to quantify the formation of the hydroxylated fatty acid product.

Protocol 2: Validation of Peroxisomal Beta-Oxidation of Hexadecanedioyl-CoA

This protocol outlines a method to measure the breakdown of hexadecanedioyl-CoA by isolated peroxisomes.

Materials:

  • Isolated rat liver peroxisomes

  • [¹⁴C]-labeled Hexadecanedioyl-CoA

  • Reaction buffer (containing potassium phosphate, NAD⁺, CoA, and ATP)

  • NAD⁺ regenerating system (e.g., pyruvate (B1213749) and lactate (B86563) dehydrogenase)

  • Scintillation cocktail and counter

Procedure:

  • Peroxisome Isolation:

    • Isolate peroxisomes from rat liver using differential centrifugation and a density gradient.

  • Reaction Setup:

    • In a reaction vessel, combine the isolated peroxisomes, [¹⁴C]-labeled hexadecanedioyl-CoA, and the reaction buffer.

  • Initiation and Incubation:

    • Initiate the reaction by placing the vessel in a shaking water bath at 37°C.

  • Termination of Reaction:

    • After a defined incubation period, terminate the reaction by adding perchloric acid to precipitate proteins.

  • Separation of Products:

    • Centrifuge the mixture to pellet the precipitated protein.

    • The supernatant will contain the acid-soluble products of beta-oxidation (chain-shortened dicarboxyl-CoA esters and acetyl-CoA).

  • Quantification of Beta-Oxidation:

    • Measure the radioactivity in the supernatant using a liquid scintillation counter. The amount of radioactivity is directly proportional to the extent of beta-oxidation.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key enzymatic pathways discussed in this guide.

Cytochrome_P450_Omega_Hydroxylation Fatty_Acid Fatty Acid (e.g., Hexadecanoic Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA CYP4A/4F (Omega-Hydroxylase) + NADPH, O₂ Dicarboxylic_Acid Dicarboxylic Acid (Hexadecanedioic Acid) Omega_Hydroxy_FA->Dicarboxylic_Acid Alcohol/Aldehyde Dehydrogenase

Cytochrome P450-mediated formation of dicarboxylic acids.

Peroxisomal_Beta_Oxidation Dicarboxylic_Acid_CoA Hexadecanedioyl-CoA (C16) Enoyl_CoA trans-2-Hexadecenoyl-CoA Dicarboxylic_Acid_CoA->Enoyl_CoA Acyl-CoA Oxidase 1 (ACOX1) + O₂ Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (DBP) + H₂O Ketoacyl_CoA 3-Ketohexadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (DBP) + NAD⁺ Shortened_Dicarboxylic_Acid_CoA Tetradecanedioyl-CoA (C14) Ketoacyl_CoA->Shortened_Dicarboxylic_Acid_CoA 3-Ketoacyl-CoA Thiolase + CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA + Acetyl-CoA

References

A Comparative Cross-Species Analysis of 7-Hydroxyhexadecanedioic Acid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways related to 7-hydroxyhexadecanedioyl-CoA across different species. While a dedicated pathway for the direct synthesis of this compound is not well-documented, its existence as a long-chain dicarboxylic acid suggests its metabolism is intrinsically linked to the established routes of dicarboxylic acid synthesis and degradation. This document outlines these core pathways, highlights key enzymatic players, discusses potential points of cross-species variation, and provides detailed experimental protocols for further investigation.

Introduction to Dicarboxylic Acid Metabolism

Long-chain dicarboxylic acids (DCAs) are metabolites formed from the ω-oxidation of monocarboxylic fatty acids. This process occurs primarily in the liver and kidneys and serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is overwhelmed or impaired. The resulting DCAs are subsequently chain-shortened via peroxisomal β-oxidation. The presence of a hydroxyl group at the 7th position of hexadecanedioic acid suggests a further modification, potentially by a cytochrome P450 monooxygenase, although the specific enzyme and its prevalence across species remain to be fully elucidated.

Core Metabolic Pathways

The metabolism of hexadecanedioic acid, and by extension its hydroxylated derivatives, can be conceptualized in two main stages:

  • ω-Oxidation of Hexadecanoic Acid: The initial and rate-limiting step is the ω-hydroxylation of a C16 fatty acid, hexadecanoic acid (palmitic acid), to form 16-hydroxyhexadecanoic acid. This is followed by successive oxidations to yield hexadecanedioic acid.

  • Peroxisomal β-Oxidation of Hexadecanedioyl-CoA: The resulting dicarboxylic acid is activated to its CoA ester and undergoes chain shortening within the peroxisome.

The introduction of a hydroxyl group at the 7-position could theoretically occur on the hexadecanoic acid precursor or on the formed hexadecanedioic acid.

Pathway Diagram

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol/Peroxisome Hexadecanoic_Acid Hexadecanoic Acid 16-Hydroxyhexadecanoic_Acid 16-Hydroxyhexadecanoic Acid Hexadecanoic_Acid->16-Hydroxyhexadecanoic_Acid CYP4A/F (ω-hydroxylase) Hexadecanedioic_Acid Hexadecanedioic Acid 16-Hydroxyhexadecanoic_Acid->Hexadecanedioic_Acid ADH/ALDH Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedioic_Acid->Hexadecanedioyl_CoA Acyl-CoA Synthetase 7-OH-Hexadecanedioic_Acid 7-Hydroxyhexadecanedioic Acid Hexadecanedioic_Acid->7-OH-Hexadecanedioic_Acid Hydroxylase (putative) Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation (Chain Shortening) Hexadecanedioyl_CoA->Peroxisomal_Beta_Oxidation 7-OH-Hexadecanedioyl_CoA This compound 7-OH-Hexadecanedioic_Acid->7-OH-Hexadecanedioyl_CoA Acyl-CoA Synthetase 7-OH-Hexadecanedioyl_CoA->Peroxisomal_Beta_Oxidation

Caption: Overview of dicarboxylic acid metabolism.

Key Enzymes and Cross-Species Comparison

The activity and expression levels of the enzymes involved in these pathways can vary significantly across species, influencing the metabolic flux and the profile of resulting dicarboxylic acids.

Enzyme Family/ProteinFunctionKey Isoforms/Homologs (Human, Rodent)Known Cross-Species Differences
Cytochrome P450 4A (CYP4A) ω-hydroxylation of fatty acidsHuman: CYP4A11, CYP4A22Mouse: Cyp4a10, Cyp4a12a, Cyp4a12b, Cyp4a14Rat: CYP4A1, CYP4A2, CYP4A3, CYP4A8Substrate specificities and expression levels vary significantly. For instance, rodent CYP4A isoforms are highly inducible by peroxisome proliferators, while human CYP4A11 shows a lesser response. There are also marked gender and strain-specific differences in the expression of mouse Cyp4a isoforms.[1][2]
Cytochrome P450 4F (CYP4F) ω-hydroxylation of fatty acids and eicosanoidsHuman: CYP4F2, CYP4F3Rodents: Multiple Cyp4f isoformsExhibit different substrate preferences compared to CYP4A. Cross-species comparisons have shown differences in hepatic protein levels of various CYP families.[2]
Alcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (ALDH) Oxidation of ω-hydroxy fatty acid to dicarboxylic acidVarious isoforms exist in both cytosolic and mitochondrial compartments.Species-specific differences in isoform distribution and substrate specificity are well-documented for ADH and ALDH families.
Acyl-CoA Synthetase (ACSL) Activation of dicarboxylic acids to their CoA estersSeveral long-chain ACSL isoforms are known.The specific synthetase responsible for dicarboxylic acid activation may vary between species. Studies in human liver have shown that hexadecanedioic acid activation occurs in both mitochondrial and microsomal fractions.[3]
Peroxisomal Acyl-CoA Oxidase (ACOX) First and rate-limiting step of peroxisomal β-oxidationACOX1 (straight-chain), ACOX2 (branched-chain)The substrate specificity of ACOX isoforms can differ. In some species, a single ACOX is responsible for the oxidation of a broader range of substrates.[4]
Peroxisomal Bifunctional Protein (MFP) Hydratase and dehydrogenase activities in β-oxidationL-PBE (MFP-1) and D-PBE (MFP-2)The relative contribution of L-PBE and D-PBE to the oxidation of dicarboxylic acids can vary.
Peroxisomal Thiolase Thiolytic cleavage of the β-ketoacyl-CoATwo main thiolases are present in mammalian peroxisomes.Differences in the expression and regulation of peroxisomal enzymes exist across species.

Experimental Protocols

Quantification of Dicarboxylic Acids by LC-MS/MS

This protocol provides a general framework for the sensitive detection of dicarboxylic acids in biological samples.

Sample Preparation (from Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard mix containing deuterated dicarboxylic acid standards.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • For enhanced sensitivity, derivatize the dried extract. A charge-reversal derivatization using a reagent like 2-picolylamine can be employed to improve ionization efficiency in positive ion mode.[5][6]

  • Reconstitute the derivatized sample in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each derivatized dicarboxylic acid and internal standard need to be optimized.

Microsomal ω-Hydroxylation Assay

This assay measures the activity of CYP4A/F enzymes in converting a fatty acid to its ω-hydroxylated product.

Materials:

  • Liver microsomes from the species of interest.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • [14C]-labeled or unlabeled hexadecanoic acid as substrate.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), the NADPH regenerating system, and buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the fatty acid substrate (e.g., 50 µM).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying to protonate the fatty acids.

  • Extract the metabolites with the organic solvent.

  • Evaporate the solvent and reconstitute the residue.

  • Analyze the formation of the ω-hydroxylated product by HPLC with radiometric detection (for radiolabeled substrate) or by LC-MS/MS.

Peroxisomal β-Oxidation Assay

This assay determines the rate of chain shortening of a dicarboxylic acid in isolated peroxisomes or liver homogenates.

Materials:

  • Isolated peroxisomes or post-nuclear supernatant from liver homogenates.

  • [1-14C]-labeled hexadecanedioic acid.

  • Reaction buffer containing ATP, CoA, NAD+, and magnesium chloride.

Procedure:

  • Prepare a reaction mixture with the peroxisomal fraction and reaction buffer.

  • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding the radiolabeled dicarboxylic acid substrate.

  • Incubate at 37°C.

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding a strong base (e.g., KOH) to saponify the CoA esters.

  • Acidify the samples and extract the fatty acids.

  • Separate the chain-shortened dicarboxylic acids from the original substrate using thin-layer chromatography (TLC) or HPLC.

  • Quantify the radioactivity in the spots corresponding to the chain-shortened products to determine the rate of β-oxidation.

Experimental Workflow Diagram

Experimental_Workflow cluster_Quantification Quantification of Dicarboxylic Acids cluster_Enzyme_Assays Enzyme Activity Assays Sample_Collection Biological Sample (Plasma, Tissue Homogenate) Extraction Metabolite Extraction (Protein Precipitation) Sample_Collection->Extraction Derivatization Chemical Derivatization (Optional, for sensitivity) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Tissue_Homogenization Tissue Homogenization and Subcellular Fractionation Microsome_Isolation Microsome Isolation (for ω-hydroxylation) Tissue_Homogenization->Microsome_Isolation Peroxisome_Isolation Peroxisome Isolation (for β-oxidation) Tissue_Homogenization->Peroxisome_Isolation Incubation_Substrate Incubation with Substrate (e.g., Hexadecanoic Acid) Microsome_Isolation->Incubation_Substrate Incubation_DCA Incubation with Substrate (e.g., Hexadecanedioic Acid) Peroxisome_Isolation->Incubation_DCA Metabolite_Detection Metabolite Detection (HPLC or LC-MS/MS) Incubation_Substrate->Metabolite_Detection Incubation_DCA->Metabolite_Detection

Caption: Workflow for dicarboxylic acid analysis.

Conclusion

The cross-species analysis of this compound and related dicarboxylic acid pathways is a complex field with significant implications for understanding metabolic diseases and for drug development. The primary points of variation across species lie in the expression and activity of the cytochrome P450 enzymes responsible for the initial ω-oxidation and the subsequent peroxisomal β-oxidation machinery. The provided experimental protocols offer a starting point for researchers to quantitatively assess these differences and to further elucidate the precise metabolic fate of hydroxylated dicarboxylic acids. Future research should focus on identifying the specific hydroxylases that may act on dicarboxylic acids and characterizing their distribution and regulation across different species.

References

A Comparative Guide to the Genetic Dissection of Dicarboxylic Acid Content in Plants: A Focus on QTL Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic basis of complex traits is paramount. This guide provides a comprehensive comparison of methodologies and findings in the quantitative trait loci (QTL) analysis of dicarboxylic acids, key components of the plant biopolymers cutin and suberin. While direct QTL analysis for 7-hydroxyhexadecanedioyl-CoA is not yet prevalent in published literature, we will explore the genetic architecture of related long-chain dicarboxylic acids and other cutin monomers, drawing on a detailed study in tomato as a primary example and comparing the findings with known genetic information from other species.

Introduction to Dicarboxylic Acids and their Genetic Analysis

Long-chain dicarboxylic acids are crucial monomers in the formation of cutin and suberin, protective barriers on the surfaces of plants. These biopolymers play vital roles in preventing water loss, protecting against pathogens, and maintaining organ integrity. The specific composition of these monomers, including dicarboxylic acids, dictates the physical properties of these barriers. Quantitative trait loci (QTL) analysis is a powerful method to identify the genomic regions that control the variation in the abundance of these compounds, paving the way for the identification of candidate genes involved in their biosynthesis and regulation.

Comparative Analysis of QTL Studies for Cutin Monomer Content

Direct comparative QTL studies for dicarboxylic acid content across different plant species are scarce. However, a landmark study by Fernandez-Moreno et al. (2017) in tomato (Solanum lycopersicum) provides a robust framework for such analysis. We will use this study as a benchmark to compare with the known genetic basis of cutin and suberin biosynthesis primarily from the model organism Arabidopsis thaliana.

Study 1: QTL Analysis of Fruit Cuticular Lipids in Tomato

This study utilized a population of introgression lines (ILs) derived from a cross between the cultivated tomato (Solanum lycopersicum cv. M82) and the wild species Solanum pennellii. The aim was to identify QTLs associated with variations in the composition of cuticular waxes and cutin monomers.

Key Findings:

The study identified 18 genomic regions across nine chromosomes associated with variations in 24 cuticular waxes and 26 cutin monomers[1][2]. Several QTLs were identified for dicarboxylic acids and related ω-hydroxy fatty acids.

Table 1: Summary of QTLs for Dicarboxylic Acids and Related Monomers in Tomato Fruit Cutin [1][3][4]

Trait (Cutin Monomer)ChromosomeBinAssociated Introgression Line (IL)Effect of S. pennellii Allele
Hexadecanedioic acid (C16)11-FIL1.4Increase
Octadecanedioic acid (C18)88-CIL8.3Increase
ω-hydroxy-hexadecanoic acid88-CIL8.3Increase
9/10,16-dihydroxy-hexadecanoic acid88-CIL8.3Increase

Note: This table presents a selection of relevant QTLs from the study for illustrative purposes.

Comparison with Known Genes in Arabidopsis thaliana

While a direct QTL comparison is not available, we can compare the candidate genes found within the tomato QTL regions to genes with known functions in cutin and suberin biosynthesis in Arabidopsis. This comparative genomics approach provides insights into the conservation of these biosynthetic pathways.

Table 2: Candidate Genes in Tomato QTLs and their Arabidopsis Homologs

Tomato QTL Chromosome/BinPutative Candidate Gene (Tomato)Arabidopsis HomologKnown/Putative Function of Arabidopsis Homolog
8-CSolyc08g076390 (CYP86A-like)CYP86A2, CYP86A8Fatty acid ω-hydroxylase (involved in ω-hydroxy fatty acid and dicarboxylic acid synthesis)
8-CSolyc08g076400 (LACS-like)LACS2Long-chain acyl-CoA synthetase (activates fatty acids for biosynthesis)
1-FSolyc01g095580 (GPAT-like)GPAT4, GPAT8Glycerol-3-phosphate acyltransferase (involved in cutin monomer synthesis)

This comparison suggests that the genetic basis for dicarboxylic acid and cutin monomer biosynthesis is likely conserved across plant species, with homologs of key Arabidopsis genes underlying major QTLs in tomato.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing studies.

Protocol 1: QTL Analysis of Tomato Fruit Cutin Monomers[1][4]
  • Plant Material: An introgression line (IL) population from a cross between Solanum pennellii (donor) and Solanum lycopersicum cv. M82 (recurrent parent) was used. This population consists of lines each containing a single defined chromosomal segment from the wild species.

  • Phenotyping - Cutin Monomer Analysis:

    • Fruit cuticles were isolated from ripe tomatoes.

    • Cuticular waxes were first removed by solvent extraction.

    • The remaining cutin polymer was depolymerized by transesterification using BF3/methanol.

    • The resulting methyl ester monomers were extracted and derivatized by silylation.

    • Monomers were identified and quantified using gas chromatography-mass spectrometry (GC-MS).

  • Genotyping: The IL population was previously genotyped with a set of single nucleotide polymorphism (SNP) markers, defining the introgressed regions from S. pennellii.

  • QTL Analysis: The association between the presence of an introgressed region (genotype) and the variation in the amount of a specific cutin monomer (phenotype) was determined using a one-way ANOVA. A significant association indicated the presence of a QTL in that genomic region.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the QTL analysis of cutin monomers.

QTL_Workflow cluster_population Population Development cluster_analysis Data Acquisition & Analysis P1 Parent 1 (S. lycopersicum) ILs Introgression Line Population P1->ILs P2 Parent 2 (S. pennellii) P2->ILs Phenotyping Phenotyping: Cutin Monomer Quantification (GC-MS) ILs->Phenotyping Genotyping Genotyping: SNP Markers ILs->Genotyping QTL_Mapping QTL Mapping (ANOVA) Phenotyping->QTL_Mapping Genotyping->QTL_Mapping Candidate_Genes Candidate Gene Identification QTL_Mapping->Candidate_Genes

Caption: Workflow for QTL analysis of cutin monomers.

Putative Biosynthetic Pathway

The following diagram illustrates a simplified putative pathway for the biosynthesis of ω-hydroxy fatty acids and dicarboxylic acids, key components of cutin and suberin.

Biosynthesis_Pathway FattyAcid Long-Chain Fatty Acid (e.g., C16, C18) OmegaOH ω-Hydroxy Fatty Acid FattyAcid->OmegaOH CYP86A (ω-hydroxylase) Dicarboxylic Dicarboxylic Acid OmegaOH->Dicarboxylic Oxidation Steps CutinPolymer Cutin/Suberin Polymer OmegaOH->CutinPolymer Polymerization Dicarboxylic->CutinPolymer Polymerization

Caption: Putative pathway for dicarboxylic acid biosynthesis.

Conclusion

The genetic dissection of dicarboxylic acid content in plants is a rapidly advancing field. While direct comparative QTL studies are still emerging, the use of well-defined genetic populations, such as the tomato introgression lines, provides a powerful tool for identifying key genomic regions and candidate genes. By combining QTL mapping with comparative genomics, researchers can elucidate the conserved genetic pathways underlying the biosynthesis of these important biopolymers. The identification of genes controlling the composition of cutin and suberin opens up new avenues for breeding crops with enhanced stress tolerance and for the biotechnological production of valuable dicarboxylic acids.

References

Safety Operating Guide

Safe Disposal of 7-hydroxyhexadecanedioyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 7-hydroxyhexadecanedioyl-CoA, a coenzyme A ester involved in fatty acid metabolism. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance. The following guidelines are based on best practices for handling similar laboratory chemicals and fatty acid derivatives.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is a critical first step in mitigating any potential exposure risks.

  • Gloves: Always handle this compound and its waste with appropriate chemical-resistant gloves. Gloves must be inspected for integrity before use.

  • Eye Protection: Wear safety glasses or goggles to protect against accidental splashes or dust generation.

  • Lab Coat: A standard laboratory coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dusts, a P1 or P2 filter-type respirator may be necessary. Ensure that any respiratory protective devices are maintained and used in accordance with the manufacturer's instructions.[1]

After handling, wash hands thoroughly. Contaminated clothing should be changed immediately.[1]

II. Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination and potential hazards.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Cover drains to prevent the substance from entering the sewer system.[1]

  • Clean-up: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly.

III. Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. As this compound is a fatty acid derivative, it should be managed as chemical waste.

  • Waste Collection:

    • Collect all waste material, including spilled substance and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled waste container.

    • The container must be kept tightly closed except when adding waste.[1]

  • Labeling:

    • Label the waste container with the words "Chemical Waste" and list the contents, including "this compound".

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be dry.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Do not dispose of this material down the drain or in the regular trash.[1][2][3]

IV. Safety Data Summary for Related Compounds

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key safety information from SDSs of similar coenzyme A esters and fatty acid derivatives. This information provides a general guideline for safe handling and disposal.

Hazard ClassificationHandling PrecautionsFirst Aid Measures
Not generally classified as a hazardous substance.[1][2][4] May cause skin and eye irritation.[3] May cause respiratory irritation if inhaled as dust.Wear protective gloves, eye protection, and a lab coat.[4] Use in a well-ventilated area. Avoid generating dust.[1] Wash hands thoroughly after handling.[1]Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Ingestion: Rinse mouth with water.[4]

V. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) - Gloves - Eye Protection - Lab Coat B Step 2: Collect Waste Material - Unused Compound - Contaminated Disposables A->B C Step 3: Secure in Labeled Waste Container - Tightly sealed - Clearly labeled 'Chemical Waste' B->C F Spill Occurs B->F If D Step 4: Store Waste Container Securely - Designated chemical waste area - Dry conditions C->D E Step 5: Arrange for Professional Disposal - Contact Environmental Health & Safety (EHS) - Use a licensed waste contractor D->E G Spill Clean-up Procedure - Ventilate area - Contain spill - Collect material into waste container F->G G->C

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 7-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-hydroxyhexadecanedioyl-CoA. The procedural guidance herein is intended to establish safe laboratory practices and ensure proper disposal.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] Depending on the scale of the experiment and the potential for aerosolization, additional PPE may be necessary.

PPE CategoryMinimum RequirementRecommended for Splash Hazard or Aerosol Generation
Eye and Face Protection Safety glasses with side-shields[1]Chemical splash goggles or a face shield worn over safety glasses[1][3]
Hand Protection Disposable nitrile gloves[1]Double-gloving with nitrile gloves may be necessary for added protection[1]
Body Protection Laboratory coat[3]Chemical-resistant apron over a lab coat
Respiratory Protection Not generally required for small quantities of non-volatile compoundsIf aerosols may be generated, a NIOSH-approved N95 or higher respirator is recommended[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory area.

  • For procedures with a potential for aerosol generation, use a chemical fume hood.

  • Ensure easy access to an eyewash station and safety shower.

2. Handling the Compound:

  • Before use, inspect gloves for any signs of degradation or puncture.

  • When weighing the solid compound, do so in a fume hood or on a draft shield to minimize the potential for inhalation of any fine particulates.

  • If the compound is in solution, avoid splashing by dispensing liquids carefully.

  • After handling, immediately wash hands thoroughly with soap and water.[5]

3. In Case of a Spill:

  • For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, should be considered chemical waste.

  • Solid Waste: Place in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not pour down the drain.[5]

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Spill Spill Perform Experiment->Spill Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Proceed Label Waste Label Waste Segregate Waste->Label Waste Store for Pickup Store for Pickup Label Waste->Store for Pickup EHS Pickup EHS Pickup Store for Pickup->EHS Pickup Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Emergency Follow Spill Protocol->Decontaminate Work Area

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.